Ynt-185
説明
特性
分子式 |
C33H37N5O5S |
|---|---|
分子量 |
615.7 g/mol |
IUPAC名 |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide |
InChI |
InChI=1S/C33H37N5O5S/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39) |
InChIキー |
BXJSAMKIFDDLGI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of YNT-185: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 is a pioneering, non-peptide small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Its development and preclinical evaluation have provided a critical proof-of-concept for the mechanistic treatment of narcolepsy-cataplexy by targeting the orexin system.[4][5] Narcolepsy is caused by a significant loss of orexin-producing neurons, leading to a deficiency in this key wake-promoting neuropeptide.[6] this compound mimics the action of endogenous orexin, specifically at the OX2R, to ameliorate the primary symptoms of this disorder in animal models.[4][6] This document provides a detailed examination of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Selective OX2R Agonism
This compound acts as a direct, orthosteric, full agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[7] The deficiency of endogenous orexin signaling through OX2R is primarily responsible for the symptoms of narcolepsy, such as excessive daytime sleepiness and cataplexy.[5][7] By binding to and activating OX2R, this compound reinstates the downstream signaling cascade normally initiated by orexin.
The activation of OX2R by this compound primarily involves coupling to the Gαq subunit of the heterotrimeric G protein.[8] This initiates a canonical signaling pathway:
-
Gαq Activation: Upon agonist binding, the Gαq subunit is activated and dissociates.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Ca²⁺ Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4][8]
This increase in intracellular Ca²⁺ concentration is a hallmark of OX2R activation and leads to the depolarization and increased firing rate of downstream neurons crucial for maintaining wakefulness, such as the histaminergic neurons of the tuberomammillary nucleus (TMN).[4][7] Studies have confirmed that this compound-induced neuronal firing is inhibited by OX2R antagonists, confirming its on-target activity.[4][7]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized in both in vitro and in vivo models.
Table 1: In Vitro Receptor Activity of this compound
| Parameter | Receptor | Value | Cell Line | Assay | Reference |
| EC₅₀ | Human OX2R | 28 nM (0.028 µM) | CHO | Intracellular Ca²⁺ Mobilization | [1][2][4] |
| EC₅₀ | Human OX1R | 2.75 µM | CHO | Intracellular Ca²⁺ Mobilization | [1][2][4] |
| Selectivity | OX2R vs. OX1R | ~100-fold | N/A | Calculated from EC₅₀ values | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Administration Route | Dose | Animal Model | Key Effect | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-Type Mice | Increased wakefulness | [1] |
| Intraperitoneal (i.p.) | 40-60 mg/kg | Orexin Knockout Mice | Significantly increased latency to first cataplexy-like episode | [5][7] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-Type Mice | Dose-dependent increase in wake time; decrease in NREM sleep | [4] |
Experimental Protocols
The mechanism of this compound was elucidated through a series of key experiments.
In Vitro Receptor Activation Assay
This assay quantified the potency and selectivity of this compound by measuring its ability to activate orexin receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human orexin 1 receptor (CHO/hOX1R) or human orexin 2 receptor (CHO/hOX2R) were used.[4]
-
Calcium Imaging: Cells were loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: Various concentrations of this compound were applied to the cells.
-
Signal Detection: Changes in intracellular calcium concentration were measured by detecting changes in fluorescence.
-
Data Analysis: Dose-response curves were generated to calculate the EC₅₀ values for each receptor.[4] The experiment was repeated in the presence of known OX2R antagonists (e.g., suvorexant, EMPA) to confirm competitive binding.[4][7]
Ex Vivo Electrophysiology on Brain Slices
This protocol verified that this compound activates native OX2R-expressing neurons in a physiologically relevant context.
Methodology:
-
Brain Slice Preparation: Acute coronal brain slices containing the tuberomammillary nucleus (TMN) were prepared from mice.[7]
-
Neuron Identification: Histaminergic neurons, which are known to express OX2R and are critical for wakefulness, were targeted for recording.[4]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings were performed to measure the firing rate and resting membrane potential of these neurons.[7]
-
This compound Application: this compound was bath-applied to the brain slice. Recordings were also conducted in the presence of the sodium channel blocker tetrodotoxin (B1210768) (TTX) to isolate direct effects on membrane potential, independent of synaptic transmission.[4][7]
-
Histological Confirmation: After recording, neurons were filled with neurobiotin and subsequently stained with an antibody against histidine decarboxylase (HDC) to confirm their histaminergic identity.[4][7]
In Vivo Murine Narcolepsy Models
These experiments assessed the ability of systemically administered this compound to cross the blood-brain barrier and alleviate narcolepsy symptoms.
Methodology:
-
Animal Models: Experiments used wild-type mice, orexin knockout (OXKO) mice, orexin neuron-ablated (orexin/ataxin-3) mice, and orexin receptor double-knockout (OXRDKO) mice.[3][5] The OXRDKO mice served as a crucial negative control to ensure effects were on-target.
-
Surgical Implantation: Mice were surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) for sleep/wake state monitoring.[4]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[3][5]
-
Behavioral Monitoring: Sleep/wake states (wakefulness, NREM, REM sleep) and cataplexy-like episodes were continuously monitored and scored from EEG/EMG recordings for several hours post-injection.[4][5]
Conclusion
This compound is a selective orexin type-2 receptor agonist that effectively mimics the function of the endogenous orexin system. Its mechanism involves the direct activation of OX2R, leading to Gαq-mediated intracellular calcium mobilization and subsequent stimulation of wake-promoting neural circuits. Preclinical studies robustly demonstrated its ability to increase wakefulness and suppress cataplexy in mouse models of narcolepsy.[5] While this compound itself was noted to have limited in vivo efficacy, preventing its advancement to clinical trials, its development was a landmark achievement.[4][9] It provided the definitive proof-of-concept that selective OX2R agonism is a viable and mechanistically sound therapeutic strategy for treating the core symptoms of narcolepsy, paving the way for the development of next-generation orexin agonists.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Selective Orexin-2 Receptor Agonist for Narcolepsy Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, primarily caused by the loss of orexin-producing neurons in the hypothalamus.[1][2] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by acting on two G protein-coupled receptors: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[3] The development of small molecule orexin (B13118510) receptor agonists that can cross the blood-brain barrier represents a promising therapeutic strategy for narcolepsy.[2][4] YNT-185 is a potent and selective, non-peptide agonist for the orexin-2 receptor (OX2R).[3][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.
Core Data Presentation
Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity at the human orexin receptors.
| Parameter | Human OX1R | Human OX2R | Selectivity (OX1R/OX2R) | Reference |
| EC50 | 2.75 µM | 0.028 µM (28 nM) | ~100-fold | [6] |
Signaling Pathways
This compound, as an OX2R agonist, activates downstream signaling cascades that mimic the effects of the endogenous orexin peptides. The primary signaling pathway initiated by OX2R activation involves the Gq protein, leading to intracellular calcium mobilization.
OX2R-Mediated Signaling Cascade
Activation of OX2R by an agonist like this compound leads to the coupling of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[1][7]
Caption: OX2R Signaling Pathway.
Experimental Protocols
In Vitro Characterization: Calcium Mobilization Assay
This assay is fundamental for determining the potency (EC50) of this compound at orexin receptors.
Objective: To measure the dose-dependent increase in intracellular calcium ([Ca2+]i) in cells expressing either human OX1R or OX2R upon stimulation with this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).
-
Cell culture medium (e.g., MEM-Alpha medium).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-3 AM or Fluo-4 AM).[8][9]
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[10]
Procedure:
-
Cell Plating: Seed the CHO/hOX1R and CHO/hOX2R cells into 96-well plates at an appropriate density (e.g., 20,000 cells per well) and culture overnight.[8]
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 4 µM Fluo-3 AM) and probenecid (e.g., 2.5 mM) in culture medium for 60 minutes at 37°C.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, automatically inject the different concentrations of this compound into the wells and record the change in fluorescence over time. The response is typically a rapid peak followed by a sustained phase.[8]
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
Ex Vivo Characterization: Electrophysiology in Brain Slices
This method assesses the functional effect of this compound on native neurons.
Objective: To measure the effect of this compound on the firing rate and membrane potential of OX2R-expressing neurons (e.g., histaminergic neurons in the tuberomammillary nucleus, TMN).
Materials:
-
Mouse brain tissue.
-
Vibratome for slicing.
-
Artificial cerebrospinal fluid (aCSF), chilled and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Recording chamber for brain slices.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system).
-
Glass recording pipettes filled with intracellular solution.
-
This compound solution.
Procedure:
-
Brain Slice Preparation: Anesthetize the mouse and perfuse with ice-cold aCSF. Rapidly remove the brain and prepare acute coronal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., TMN) using a vibratome in chilled, carbogenated aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.[11]
-
Recording: Place a slice in the recording chamber and perfuse with carbogenated aCSF.
-
Cell Identification: Identify target neurons (e.g., histaminergic neurons in the TMN) for recording.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings to measure the firing rate and resting membrane potential of the neurons.
-
This compound Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing this compound at a known concentration.
-
Data Acquisition: Record the changes in firing rate and membrane potential in response to this compound application.
-
Data Analysis: Analyze the electrophysiological data to quantify the change in neuronal activity induced by this compound.
Caption: Brain Slice Electrophysiology Workflow.
In Vivo Efficacy: Mouse Model of Narcolepsy
This experimental paradigm evaluates the therapeutic potential of this compound in a disease-relevant animal model.
Objective: To assess the effect of peripherally administered this compound on cataplexy-like episodes and wakefulness in a mouse model of narcolepsy (e.g., orexin knockout mice).
Materials:
-
Orexin knockout (KO) mice or other suitable narcolepsy models.[12]
-
Wild-type control mice.
-
EEG/EMG recording system.
-
This compound for intraperitoneal (i.p.) injection.
-
Vehicle control.
Procedure:
-
Animal Surgery: Implant EEG and EMG electrodes in the mice for sleep/wake stage recording. Allow for a post-operative recovery period.
-
Baseline Recording: Record baseline EEG/EMG data to characterize the sleep/wake patterns and frequency of cataplexy-like episodes in the narcoleptic mice.
-
This compound Administration: Administer this compound (e.g., 20-40 mg/kg, i.p.) or vehicle to the mice at the onset of their active phase (dark period).[12]
-
Post-Injection Recording: Record EEG/EMG for several hours following the injection.
-
Behavioral Observation: Observe the mice for changes in behavior, particularly the occurrence of cataplexy-like episodes.
-
Data Analysis: Score the EEG/EMG recordings to quantify the time spent in wakefulness, NREM sleep, and REM sleep. Quantify the number and duration of cataplexy-like episodes. Compare the effects of this compound with the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of the OX2R in regulating sleep, wakefulness, and other physiological processes. Its selectivity for OX2R makes it particularly useful for dissecting the specific functions of this receptor subtype. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel orexin receptor agonists. While this compound itself may have limitations for clinical development, it has provided crucial proof-of-concept for the therapeutic potential of OX2R agonists in treating narcolepsy.[12] Further research and development of more potent and bioavailable OX2R agonists hold significant promise for patients with this debilitating disorder.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185 for Narcolepsy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and other sleep-related symptoms.[1][2] The root cause of narcolepsy type 1 is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness.[1][2] Consequently, replacement of orexin signaling is a primary therapeutic goal. While orexin peptides themselves have poor blood-brain barrier permeability, the development of small-molecule orexin receptor agonists offers a promising strategy.[1][2] This document provides a detailed technical overview of YNT-185, a potent and selective non-peptide agonist of the orexin type-2 receptor (OX2R), for its application in narcolepsy research.[1][3][4] Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier and ameliorate narcolepsy-like symptoms in animal models.[1][4][5]
Core Mechanism of Action
This compound functions as a selective agonist for the orexin type-2 receptor (OX2R).[3][6] The pathophysiology of narcolepsy is strongly linked to the loss of orexin signaling, and OX2R, in particular, plays a critical role in the stabilization of wakefulness. By activating OX2R in key brain regions, this compound mimics the function of endogenous orexin, thereby promoting wakefulness and suppressing cataplexy.[4]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Receptor Activity
| Receptor | Assay Type | EC50 (μM) | Reference |
| Orexin 1 Receptor (OX1R) | Intracellular Ca2+ Mobilization | 2.75 | [3] |
| Orexin 2 Receptor (OX2R) | Intracellular Ca2+ Mobilization | 0.028 | [3] |
Table 2: In Vivo Efficacy in Mouse Models of Narcolepsy
| Animal Model | Administration Route | Dose | Effect on Wakefulness | Effect on Cataplexy-like Episodes (SOREMs*) | Reference |
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 300 nmol | Significant increase in wake time for 3 hours | N/A | [3] |
| Wild-type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Significantly increased wake time | N/A | [3] |
| Orexin Knockout (OX-KO) Mice | Intraperitoneal (i.p.) | 40 mg/kg | - | Significant decrease in the frequency of SOREMs for 3 hours | [4] |
| Orexin Knockout (OX-KO) Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | - | Significantly increased latency to the first SOREM | [4] |
| Orexin/Ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | - | Significantly decreased frequency of chocolate-induced SOREMs for 3 hours | [4] |
*SOREMs: Sleep-Onset REM periods, an animal model correlate of cataplexy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Intracellular Calcium Mobilization Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).
-
Assay Principle: This assay measures the activation of the Gq protein-coupled orexin receptors, which leads to an increase in intracellular calcium concentration.
-
Protocol:
-
CHO/hOX1R or CHO/hOX2R cells are plated in 96-well plates and cultured to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After washing to remove excess dye, baseline fluorescence is measured using a fluorescence plate reader.
-
This compound is added at various concentrations to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Studies in Mouse Models of Narcolepsy
-
Animal Models:
-
Orexin Knockout (OX-KO) Mice: These mice lack the gene for prepro-orexin, the precursor to orexin peptides, and exhibit symptoms of narcolepsy including fragmented sleep and cataplexy-like episodes.
-
Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are genetically ablated postnatally, leading to a progressive loss of orexin and development of narcolepsy-like symptoms.[4]
-
Wild-type Mice: Used as a control to assess the wake-promoting effects of this compound in a non-narcoleptic state.
-
-
Surgical Implantation for EEG/EMG Recording:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
The skull is exposed, and small holes are drilled for the placement of EEG electrodes over the cortex.
-
EMG electrodes are inserted into the nuchal muscles to record muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
Mice are allowed a recovery period of at least one week before experiments.
-
-
Drug Administration:
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection.
-
Intracerebroventricular (i.c.v.) Cannulation and Injection: For direct central administration, a guide cannula is surgically implanted into a lateral ventricle of the brain. This compound is then infused through the cannula.
-
-
Data Acquisition and Analysis:
-
EEG and EMG signals are continuously recorded for several hours post-injection.
-
The recordings are scored into wakefulness, non-REM (NREM) sleep, and REM sleep epochs using sleep analysis software.
-
Cataplexy-like episodes (SOREMs) are identified as direct transitions from wakefulness to REM sleep.
-
Parameters such as total wake time, sleep latency, and the number and latency of SOREMs are quantified and compared between treatment and vehicle groups.
-
Electrophysiology in Brain Slices
-
Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices containing the tuberomammillary nucleus (TMN), a region with a high density of OX2R-expressing histaminergic neurons, are prepared using a vibratome.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature.
-
Whole-cell patch-clamp recordings are performed on identified histaminergic neurons.
-
A baseline of neuronal activity is established.
-
This compound is bath-applied at a known concentration.
-
Changes in neuronal firing rate and membrane potential are recorded to assess the excitatory effect of this compound.[4]
-
Pharmacokinetics
Detailed pharmacokinetic studies on this compound, such as its half-life, bioavailability, and clearance rates, are not extensively reported in the currently available public literature. However, preclinical studies confirm its ability to penetrate the blood-brain barrier and exert central effects following peripheral administration.[1][4][5]
Clinical Development Status
As of the latest available information, there are no published clinical trials of this compound in humans. The research remains in the preclinical phase. Other selective OX2R agonists, such as TAK-994, have progressed to clinical trials, providing proof-of-concept for this therapeutic approach in patients with narcolepsy type 1.
Conclusion
This compound is a valuable research tool for investigating the role of OX2R in sleep-wake regulation and for the preclinical evaluation of potential narcolepsy treatments. Its high selectivity for OX2R and demonstrated efficacy in animal models make it a cornerstone compound for studies in this field. Further research is warranted to fully characterize its pharmacokinetic profile and to explore its potential for clinical development.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. pnas.org [pnas.org]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of YNT-185: A Technical Guide
Introduction
YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a potential therapeutic agent, this compound mimics the action of the endogenous neuropeptide orexin-A, which plays a crucial role in the regulation of wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][6] this compound has been instrumental in providing proof-of-concept for the mechanistic treatment of narcolepsy by targeting the OX2R, thereby correcting the primary deficit of the disease.[3][5][7] This document provides an in-depth overview of the pharmacological properties, experimental validation, and signaling pathways associated with this compound.
Core Pharmacological Characteristics
This compound acts as an orthosteric, full agonist for the OX2R.[5] Its activity has been characterized through a series of in vitro and in vivo studies, which have established its selectivity and functional effects on sleep-wake states.
Data Presentation: Quantitative Pharmacology
The potency and selectivity of this compound have been quantified in cell-based assays, while its efficacy has been demonstrated in animal models of narcolepsy.
Table 1: In Vitro Receptor Activity Profile of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| EC₅₀ | Human OX2R | CHO | 28 ± 4 nM | [1][5][6] |
| EC₅₀ | Human OX1R | CHO | 2,750 nM | [1][5][6] |
| Selectivity | OX2R vs. OX1R | CHO | ~100-fold | [5][6] |
| pA₂ (Suvorexant) | Human OX2R | CHO | 6.8 | [5][6] |
| pA₂ (EMPA) | Human OX2R | CHO | 7.4 |[5][6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Administration | Dose | Animal Model | Key Effect | Reference |
|---|---|---|---|---|
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-Type Mice | Dose-dependent increase in wakefulness | [5][8] |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-Type Mice | Significant increase in wakefulness | [1][8] |
| Intraperitoneal (i.p.) | 40-60 mg/kg | Orexin Knockout (OXKO) Mice | Suppression of cataplexy-like episodes | [5][6] |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decrease in chocolate-induced cataplexy |[5][6] |
Mechanism of Action & Signaling Pathway
As a G protein-coupled receptor (GPCR), the orexin type-2 receptor (OX2R) primarily signals through the Gαq protein subunit.[9] Upon binding, this compound stabilizes an active conformation of the OX2R, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which serves as a key second messenger to modulate neuronal excitability and promote wakefulness.[5][9][10]
Experimental Protocols & Methodologies
The pharmacological profile of this compound was established using standardized in vitro and in vivo assays.
In Vitro Ca²⁺ Mobilization Assay
This assay quantifies the agonist activity of this compound at orexin receptors by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or human OX2R are cultured in appropriate media.[5][11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular Ca²⁺ levels, are measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated to determine the potency of this compound.[5][6] For antagonist studies, cells are pre-incubated with an antagonist (e.g., suvorexant) before adding this compound.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
YNT-185: A Novel Orexin Receptor 2 Agonist for Wakefulness Promotion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YNT-185, a non-peptide, selective orexin (B13118510) receptor 2 (OX2R) agonist. It details the compound's potent wake-promoting effects and its potential as a therapeutic agent for narcolepsy and other disorders characterized by excessive daytime sleepiness. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of sleep medicine and drug development.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, plays a pivotal role in the regulation of wakefulness, arousal, and appetite.[1] A deficiency in orexin signaling is the primary cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] this compound is a first-in-class small molecule, selective OX2R agonist designed to mimic the function of endogenous orexins and thereby restore wakefulness.[1] Preclinical studies have demonstrated that this compound effectively promotes wakefulness and ameliorates narcolepsy-like symptoms in animal models.[3] This guide provides a detailed examination of the pharmacology, mechanism of action, and preclinical efficacy of this compound.
Pharmacology and Mechanism of Action
This compound acts as a potent and selective agonist at the OX2R. Its selectivity for OX2R over OX1R is a key feature, as OX2R is understood to be the primary mediator of orexin's wake-promoting effects.
Receptor Binding and Activity
This compound exhibits high affinity and functional agonism at the human OX2R. The in vitro activity of this compound has been characterized in cell-based assays.
| Receptor | EC50 (μM) | Reference |
| Orexin 1 Receptor (OX1R) | >10 | Nagahara et al., 2015 |
| Orexin 2 Receptor (OX2R) | 0.023 | Nagahara et al., 2015 |
Signaling Pathway
Upon binding to this compound, the OX2R, a G-protein coupled receptor (GPCR), primarily couples to Gq and/or Gi/o heterotrimeric G-proteins.[4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade ultimately results in neuronal depolarization and increased neuronal excitability, contributing to the promotion of wakefulness.
Preclinical Efficacy in Wakefulness
The wake-promoting effects of this compound have been extensively evaluated in various mouse models.
Effect on Wakefulness in Wild-Type Mice
Intracerebroventricular (i.c.v.), intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration of this compound significantly increased wake time in wild-type mice.[3]
| Administration Route | Dose | Change in Wake Time (minutes) over 3 hours (unless specified) | Mouse Strain | Reference |
| i.c.v. | 30 nmol | +40.3 ± 6.8 | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| i.c.v. | 100 nmol | +74.5 ± 10.2 | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| i.c.v. | 300 nmol | +108.2 ± 11.5 | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| i.p. | 20 mg/kg | +50.1 ± 8.3 | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| i.p. | 40 mg/kg | +78.4 ± 9.1 | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| i.v. | 10 mg/kg | Significant increase (specific values not provided) | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
| p.o. | 100 mg/kg | Significant increase over 2 hours (specific values not provided) | C57BL/6J | Irukayama-Tomobe et al., 2017[3] |
Amelioration of Narcolepsy-Cataplexy Symptoms in Mouse Models
This compound demonstrated significant efficacy in reducing cataplexy-like episodes in orexin/ataxin-3 transgenic mice, a model of narcolepsy.[3]
| Administration Route | Dose | Reduction in Cataplexy-like Episodes | Mouse Model | Reference |
| i.p. | 40 mg/kg | Significant reduction in frequency | Orexin/ataxin-3 | Irukayama-Tomobe et al., 2017[3] |
| i.p. | 60 mg/kg | Significant reduction in frequency | Orexin/ataxin-3 | Irukayama-Tomobe et al., 2017[3] |
Experimental Protocols
In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording
Objective: To assess the effects of this compound on sleep-wake states.
Animals: Male C57BL/6J mice, orexin knockout mice, or other relevant strains, 8-12 weeks of age.
Surgical Implantation:
-
Anesthetize mice with a suitable anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant wire electrodes into the neck musculature for EMG recording.
-
For i.c.v. administration, implant a guide cannula into the lateral ventricle.
-
Secure the electrode assembly and cannula to the skull with dental cement.
-
Allow a recovery period of at least one week.
Data Acquisition and Analysis:
-
Habituate the mice to the recording chamber and cables for several days.
-
Administer this compound or vehicle via the desired route (i.p., i.v., p.o., or i.c.v.).
-
Record EEG and EMG signals continuously for a specified period (e.g., 24 hours).
-
Manually or automatically score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in 10-second epochs based on the EEG and EMG patterns.
-
Quantify the time spent in each state, the number and duration of episodes, and sleep-wake latencies.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the direct effects of this compound on the electrical properties of neurons.
Preparation of Brain Slices:
-
Anesthetize and decapitate a mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., tuberomammillary nucleus for histaminergic neurons) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
Recording:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record membrane potential and firing activity in current-clamp mode or ionic currents in voltage-clamp mode.
-
Bath-apply this compound at various concentrations and record the changes in neuronal activity.
Conclusion
This compound is a promising, selective OX2R agonist with robust wake-promoting properties demonstrated in preclinical models. Its ability to effectively increase wakefulness and ameliorate narcolepsy-like symptoms provides a strong rationale for its further development as a novel therapeutic for narcolepsy and other hypersomnia disorders. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising compound into a clinical reality.
References
- 1. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound | CiNii Research [cir.nii.ac.jp]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways of orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ynt-185: An In-Depth Technical Guide to its In Vivo Effects in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Ynt-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist, in various mouse models. The data and protocols summarized herein are derived from preclinical studies aimed at evaluating its therapeutic potential, primarily for narcolepsy and other sleep-wake disorders.
Core Mechanism of Action
This compound functions as a potent and selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 28 nM for human OX2R, exhibiting approximately 100-fold selectivity over the orexin type-1 receptor (OX1R)[1][2]. Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy[3]. This compound mimics the action of endogenous orexin by binding to and activating OX2R, thereby promoting wakefulness and alleviating symptoms of narcolepsy in mouse models[3][4].
The signaling pathway initiated by this compound binding to OX2R involves the Gαq protein, leading to an increase in intracellular calcium levels[5]. This activation of OX2R-expressing neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), is crucial for its wake-promoting effects[6][7].
Quantitative In Vivo Efficacy in Mouse Models
This compound has demonstrated significant efficacy in ameliorating symptoms of narcolepsy across various mouse models, including orexin knockout (OXKO) and orexin neuron-ablated mice. Its effects are dose-dependent and vary with the route of administration.
Effects on Wakefulness
| Mouse Model | Administration Route | Dose | Effect on Wakefulness | Citation |
| Wild-type | Intracerebroventricular (i.c.v.) | 30-300 nmol | Significantly increased wake time for 3 hours post-administration in a dose-dependent manner. | [6] |
| Wild-type | Intravenous (i.v.) | 20-40 mg/kg | Significantly increased wake time for 2 hours post-administration in a dose-dependent manner. | [1][2][7] |
| Wild-type | Intraperitoneal (i.p.) | 20-60 mg/kg | Significantly increased wake time. | [1][2][8] |
| Wild-type | Oral (p.o.) | 100 mg/kg | Increased wake time for 2 hours. | [7] |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40-60 mg/kg | Increased wake time. | [7] |
Effects on Cataplexy-like Episodes
Cataplexy, a sudden loss of muscle tone, is a hallmark symptom of narcolepsy. In mouse models, this is often measured by the frequency and latency of sleep-onset REM periods (SOREMs).
| Mouse Model | Administration Route | Dose | Effect on Cataplexy-like Episodes (SOREMs) | Citation |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased the latency to the first SOREM. | [7][9] |
| Orexin/ataxin-3 (neuron-ablated) | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs for 3 hours. | [7][9] |
Note: The effects of this compound were not observed in orexin receptor-deficient mice, confirming its mechanism of action through these receptors[8]. Importantly, repeated administration of this compound did not lead to desensitization[3][8]. Furthermore, no immediate rebound sleep was observed after the wake-promoting effects of this compound subsided[6][7][8]. Daily administration also showed a beneficial effect of preventing weight gain, a common issue in narcolepsy[3].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the in vivo effects of this compound in mouse models.
Animal Models
-
Wild-type mice: C57BL/6J mice are commonly used as a control group to assess the wake-promoting effects of this compound in a healthy system.
-
Orexin Knockout (OXKO) mice: These mice lack the gene for prepro-orexin and serve as a genetic model of narcolepsy.
-
Orexin/ataxin-3 mice: In this model, orexin-producing neurons are genetically ablated postnatally, providing another model for narcolepsy.
-
Orexin Receptor-Deficient mice: These mice lack orexin receptors and are used to confirm that the effects of this compound are mediated through these specific receptors.
Surgical Procedures and EEG/EMG Recordings
-
Implantation of Electrodes: Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording. Electromyogram (EMG) electrodes are placed in the neck musculature.
-
Recovery: A recovery period of at least one week is allowed post-surgery.
-
Habituation: Mice are habituated to the recording chamber and cables for several days before the experiment.
-
Data Acquisition: EEG and EMG signals are recorded continuously to monitor sleep/wake states (wakefulness, NREM sleep, REM sleep).
Drug Administration
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and injected into the peritoneal cavity of the mouse.
-
Intracerebroventricular (i.c.v.) Injection: For direct central nervous system administration, mice are surgically fitted with a guide cannula aimed at a cerebral ventricle. This compound is then infused through the cannula.
-
Intravenous (i.v.) Injection: The compound is administered directly into a vein, typically the tail vein.
-
Oral (p.o.) Administration: this compound is administered using an oral gavage.
Cataplexy Assessment
-
Induction: Cataplexy-like episodes (SOREMs) can be induced in susceptible mouse models by presenting a highly palatable food, such as chocolate.
-
Observation and Recording: Following the administration of this compound or a vehicle, the mice are recorded, and the latency to the first SOREM and the total number of SOREMs over a defined period are quantified.
Conclusion
The preclinical data strongly support the potential of this compound as a therapeutic agent for narcolepsy. Its ability to selectively target the OX2R allows it to address the core pathology of the disease by mimicking the effects of the deficient orexin neuropeptides. The in vivo studies in mouse models have demonstrated its efficacy in promoting wakefulness and reducing cataplexy-like symptoms. While this compound itself may have limitations in terms of in vivo efficacy for clinical development, it has provided a crucial proof-of-concept for the therapeutic utility of OX2R agonists[7][10]. Further research is focused on developing analogs of this compound with improved potency and bioavailability[3][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185: A Selective Orexin 2 Receptor Agonist for Narcolepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake cycles.[1] The underlying cause of narcolepsy type 1 is a significant loss of neurons that produce orexins (also known as hypocretins), which are neuropeptides crucial for maintaining wakefulness.[2][3] The orexin (B13118510) system consists of two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which are activated by the endogenous ligands orexin-A and orexin-B.[4][5] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[5] The loss of orexin signaling, particularly through the OX2R, is strongly implicated in the pathophysiology of narcolepsy.[6][7]
This has spurred the development of orexin receptor agonists as a potential therapeutic strategy. YNT-185 is a potent, non-peptide, and selective OX2R agonist that has demonstrated efficacy in preclinical models of narcolepsy.[3][8] This technical guide provides a comprehensive overview of this compound, its role in the orexin signaling pathway, its pharmacological properties, and the key experimental methodologies used in its characterization.
Orexin Signaling Pathways
Orexin receptors are coupled to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[9][10] The activation of these pathways is cell-type and context-dependent.[4][5]
A primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, which activates phospholipase C (PLC).[4][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of orexin receptor activation.[4][5] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[10]
Orexin receptors can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP.[9]
Downstream of these initial events, orexin signaling can modulate various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38-MAPK, as well as the PI3K/Akt and mTORC1 pathways.[9][10][11] Additionally, orexin receptors interact with β-arrestins, which can mediate G-protein-independent signaling and receptor internalization.[4][5]
This compound, as a selective OX2R agonist, is expected to primarily activate the signaling cascades downstream of OX2R. This includes the robust mobilization of intracellular calcium, which has been experimentally verified.[6][12]
Pharmacological Data of this compound
This compound is characterized by its high potency and selectivity for the human orexin 2 receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Receptor | Value | Cell Line | Reference |
| EC50 | hOX2R | 28 nM | CHO | [6] |
| EC50 | hOX1R | 2.75 µM | CHO | [8][13] |
| Selectivity | OX1R/OX2R | ~100-fold | CHO | [6] |
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments to determine its mechanism of action, potency, selectivity, and therapeutic efficacy.
In Vitro Characterization
1. Intracellular Calcium Mobilization Assay
This assay is fundamental to assessing the agonist activity of compounds targeting Gq-coupled receptors like OX2R.
-
Objective: To determine the potency (EC50) of this compound in activating human OX1R and OX2R.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).[6]
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
After an incubation period to allow for dye uptake and de-esterification, the cells are washed.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound is added at various concentrations to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.[6]
-
In Vivo Evaluation
1. Sleep/Wake State Analysis in Mice
Electroencephalography (EEG) and electromyography (EMG) are used to monitor the sleep/wake states of mice following the administration of this compound.
-
Objective: To assess the effect of this compound on wakefulness and sleep architecture in wild-type and narcoleptic mouse models.[6]
-
Animal Models: Wild-type mice and orexin-deficient or orexin neuron-ablated mouse models of narcolepsy.[3][6]
-
Methodology:
-
Mice are surgically implanted with EEG and EMG electrodes for chronic recording.
-
After a recovery period, the mice are habituated to the recording chamber.
-
This compound or vehicle is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[6][13]
-
EEG and EMG signals are continuously recorded for a defined period (e.g., 3-24 hours).
-
The recorded data is scored into different sleep/wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG patterns.
-
The duration and transitions between these stages are quantified and compared between the this compound and vehicle-treated groups.[6]
-
2. Cataplexy-Like Episode (CLE) Assessment in Mice
This experiment evaluates the ability of this compound to suppress cataplexy, a key symptom of narcolepsy.
-
Objective: To determine the efficacy of this compound in reducing the frequency and duration of CLEs in narcoleptic mice.[3]
-
Animal Models: Orexin knockout or orexin neuron-ablated mice.[3]
-
Methodology:
-
Narcoleptic mice are placed in a recording chamber and their behavior is video-recorded simultaneously with EEG/EMG monitoring.
-
CLEs are identified by behavioral arrests (sudden immobility) accompanied by a high-theta EEG power and low EMG activity.
-
This compound or vehicle is administered, and the number and duration of CLEs are quantified over a specific time period.
-
The effect of this compound on CLEs is compared to the vehicle control.[3]
-
Conclusion
This compound is a promising, selective OX2R agonist that has demonstrated the potential to correct the underlying orexin deficiency in narcolepsy. Its ability to promote wakefulness and suppress cataplexy-like episodes in preclinical models provides a strong rationale for its further development as a novel therapeutic for narcolepsy and potentially other disorders of excessive sleepiness.[1][3][6] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Ynt-185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Ynt-185, a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of orexin receptor agonists, particularly for the treatment of narcolepsy and other sleep-wake disorders.
Introduction
This compound is a small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Orexins are neuropeptides that play a crucial role in regulating wakefulness, and their deficiency is a primary cause of the sleep disorder narcolepsy.[2][4][5] this compound was developed by researchers at the University of Tsukuba as a potential therapeutic agent that can mimic the action of endogenous orexins.[4][5] This compound has been shown to penetrate the blood-brain barrier and ameliorate symptoms in mouse models of narcolepsy, making it a significant lead compound in the development of treatments for this condition.[1][6][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [8] |
| Molecular Formula | C₃₃H₃₇N₅O₅S·2HCl | [8] |
| Molecular Weight | 688.66 g/mol | [8] |
| CAS Number | 1804978-82-2 | [8] |
| Purity | ≥98% (HPLC) | [8] |
| Solubility | Water (68.87 mg/mL, 100 mM), DMSO (68.87 mg/mL, 100 mM) | [8] |
| Storage | Store at -20°C | [8] |
In Vitro Pharmacology
This compound has been characterized in vitro for its activity at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells. The following table summarizes its potency and selectivity.
| Parameter | OX₁R | OX₂R | Selectivity (OX₁R/OX₂R) | Reference |
| EC₅₀ (μM) | 2.75 | 0.028 | ~98-fold | [1][3][8] |
In Vivo Pharmacology
The efficacy of this compound has been demonstrated in various mouse models of narcolepsy. The following table summarizes the key in vivo experiments and their outcomes.
| Animal Model | Administration Route | Dosage | Key Outcomes | Reference |
| Wild-type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness. | [1][3] |
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 300 nmol | Significantly increased wake time for 3 hours and decreased NREM sleep time. | [1][3] |
| Orexin Knockout (OXKO) Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased the latency to the first sleep-onset REM (SOREM) period. | [1] |
| Orexin/Ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs for 3 hours. | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the discovery of this compound was the result of a lead optimization process from a hit compound.[4] The synthesis is described in the primary literature by Nagahara T, et al. in the Journal of Medicinal Chemistry (2015).[1] Researchers interested in the specific synthetic route should refer to this publication.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound. For complete, detailed methodologies, please refer to the primary publications cited.
In Vitro: Intracellular Ca²⁺ Mobilization Assay
This assay was used to determine the agonist activity of this compound at orexin receptors.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either human OX₁R or OX₂R.
-
General Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
This compound is added at various concentrations.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The EC₅₀ value is calculated from the dose-response curve.
-
In Vitro: Electrophysiology in Brain Slices
This method was used to confirm the agonistic effect of this compound on neurons that naturally express orexin receptors.[8]
-
Tissue: Mouse brain slices containing the tuberomammillary nucleus (TMN), where histaminergic neurons expressing OX₂R are located.
-
General Procedure:
-
Brain slices are prepared and maintained in artificial cerebrospinal fluid.
-
Patch-clamp recordings are performed on identified histaminergic neurons.
-
This compound is applied to the bath, and changes in neuronal firing rate and membrane potential are recorded.
-
This compound was found to depolarize these neurons, consistent with an agonistic effect.[8]
-
In Vivo: Evaluation in Narcolepsy Mouse Models
These studies were conducted to assess the therapeutic potential of this compound in living animals.[1]
-
Animal Models:
-
Orexin knockout (OXKO) mice, which lack the gene for orexin.
-
Orexin/ataxin-3 transgenic mice, in which orexin neurons are progressively lost.
-
-
General Procedure:
-
Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
This compound or vehicle is administered via the specified route (i.p. or i.c.v.).
-
EEG/EMG data is recorded and analyzed to determine time spent in wakefulness, NREM sleep, and REM sleep.
-
For cataplexy models, the frequency and latency of cataplectic attacks (SOREMs) are quantified.
-
Signaling Pathway and Experimental Workflow
Orexin 2 Receptor (OX₂R) Signaling Pathway
Caption: Simplified signaling pathway of this compound acting on the Orexin 2 Receptor (OX₂R).
Experimental Workflow for this compound Evaluation
Caption: Generalized experimental workflow for the preclinical evaluation of this compound.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
Ynt-185: A Technical Guide for Researchers and Drug Development Professionals
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its development represents a significant advancement in the pursuit of targeted therapies for sleep-wake disorders, particularly narcolepsy. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide. It is often used in its dihydrochloride (B599025) salt form (this compound·2HCl) to improve water solubility.[1]
| Property | Value | Reference |
| IUPAC Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide | |
| CAS Number | 1804978-81-1 (free base), 1804978-82-2 (dihydrochloride) | [2] |
| Molecular Formula | C33H37N5O5S (free base), C33H37N5O5S·2HCl (dihydrochloride) | [2] |
| Molecular Weight | 615.74 g/mol (free base), 688.66 g/mol (dihydrochloride) | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO and water | |
| Purity | ≥98% (by HPLC) | |
| Storage | Store at -20°C |
Mechanism of Action and Pharmacological Properties
This compound acts as a potent and selective agonist at the human orexin 2 receptor (OX2R). It displays approximately 100-fold selectivity for OX2R over the orexin 1 receptor (OX1R). The activation of OX2R by this compound mimics the function of the endogenous neuropeptide orexin-A, leading to the depolarization of OX2R-expressing neurons, such as histaminergic neurons, which are crucial for maintaining wakefulness.
In Vitro Activity
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (hOX2R) | 28 nM | CHO cells | Intracellular Ca2+ mobilization | |
| EC50 (hOX1R) | 2.75 µM | CHO cells | Intracellular Ca2+ mobilization |
In Vivo Effects
In preclinical studies using mouse models, this compound has demonstrated significant effects on sleep-wake architecture and narcoleptic symptoms:
-
Increased Wakefulness: Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration of this compound increases wake time in wild-type mice.[1][3]
-
Suppression of Cataplexy: this compound effectively suppresses cataplexy-like symptoms in orexin knockout mouse models of narcolepsy.
-
Amelioration of Narcolepsy Symptoms: The compound has been shown to ameliorate narcolepsy-cataplexy symptoms in mouse models, providing a proof-of-concept for the mechanistic treatment of narcolepsy.[3]
Signaling Pathway
This compound binding to the OX2R, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in the neuronal excitation and wake-promoting effects of this compound.
References
Ynt-185: A Technical Whitepaper on Blood-Brain Barrier Penetration Capabilities
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ynt-185 is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist that has demonstrated the ability to cross the blood-brain barrier (BBB) and exert centrally mediated effects in preclinical models.[1][2] This technical guide synthesizes the available data on the BBB penetration of this compound, presenting qualitative evidence from in vivo studies, detailing relevant experimental methodologies, and visualizing its mechanism of action. While direct quantitative metrics of brain-to-plasma concentration ratios for this compound are not publicly available, the consistent pharmacological effects observed following peripheral administration in animal models provide strong evidence of its capacity to reach the central nervous system (CNS).[1][3][4]
Evidence of Blood-Brain Barrier Penetration
The primary evidence for this compound's ability to cross the BBB is derived from in vivo studies in mice. Peripheral administration of this compound, through intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes, has been shown to elicit pharmacological responses that are indicative of its action on the central nervous system.[1]
Specifically, peripherally administered this compound has been demonstrated to:
-
Ameliorate narcolepsy-cataplexy symptoms: In mouse models of narcolepsy, intraperitoneal injection of this compound suppressed cataplexy-like episodes.[2][3] These effects were observed in orexin knockout and orexin neuron-ablated mice, but not in orexin receptor-deficient mice, confirming the central target engagement.[1][2]
-
Promote wakefulness: Intraperitoneal, intravenous, and even oral administration of this compound has been shown to significantly increase wakefulness time in wild-type mice.[1][5][6] This effect is consistent with the known role of the orexin system in maintaining arousal.
These findings strongly suggest that this compound can penetrate the BBB in sufficient quantities to activate orexin 2 receptors in the brain and modulate sleep/wake states.[1][3][4]
Quantitative Data on CNS Bioavailability
As of the latest available information, specific quantitative data on the brain-to-plasma concentration ratio (B/P ratio) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound has not been published. While the qualitative evidence for its BBB penetration is clear, the efficiency of this transport is described as having "limited in vivo efficacy," suggesting that there is potential for improvement in its CNS bioavailability.[7]
For contextual comparison, the brain-to-blood ratios for other selective OX2R agonists have been reported, highlighting the challenges in achieving high CNS penetration for this class of compounds.
| Compound | Brain:Blood Ratio | Species | Administration Route | Reference |
| This compound | Not Reported | Mouse | i.p., i.v., p.o. | |
| TAK-925 | 0.07:1 | Mouse | s.c. | [7] |
| ARN-776 | 0.04:1 | Mouse | i.p. | [7] |
Experimental Protocols
The following sections detail the methodologies used in key experiments that provide evidence for the BBB penetration of this compound.
In Vivo Administration for Wakefulness Studies
-
Animal Model: Male wild-type C57BL/6J mice.[5]
-
Compound Preparation: A water-soluble form of this compound (this compound•2HCl) was used for in vivo administration.[1]
-
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection: this compound was administered at doses of 20-40 mg/kg to assess its effect on wakefulness.[5][6]
-
Intravenous (i.v.) Injection: this compound was administered to study its dose-dependent effects on wake time.[1]
-
Oral (p.o.) Administration: A high dose of 100 mg/kg was administered to test for oral efficacy.[1]
-
-
Monitoring: Sleep/wake states were monitored for at least 3 hours post-administration by recording electroencephalography (EEG) and electromyography (EMG).[1]
In Vivo Administration for Narcolepsy Model Studies
-
Animal Models:
-
Compound Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 40 and 60 mg/kg.[3]
-
Efficacy Endpoint: The primary endpoint was the suppression of cataplexy-like episodes, which are a hallmark of narcolepsy.[3] The frequency and latency to the first sleep-onset REM (SOREM) period were also measured.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound at the Orexin 2 Receptor
This compound acts as an agonist at the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR). Upon binding, it is believed to activate the Gq/11 signaling pathway, leading to an increase in intracellular calcium levels. This signaling cascade ultimately results in neuronal depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons.
Caption: this compound activation of the OX2R signaling cascade.
Experimental Workflow for In Vivo BBB Penetration Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound, which indirectly confirms its ability to cross the blood-brain barrier.
Caption: Workflow for assessing central effects of this compound.
Conclusion
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of YNT-185: A Novel Orexin Receptor 2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: YNT-185 is a potent and selective, non-peptide small molecule agonist for the orexin (B13118510) receptor 2 (OX2R).[1] Developed through extensive research and synthesis efforts, this compound has emerged as a promising therapeutic candidate for disorders characterized by a deficiency in the orexin system, most notably narcolepsy.[2][3] Orexins, comprising orexin-A and orexin-B, are hypothalamic neuropeptides that play a crucial role in the regulation of wakefulness.[2] The loss of orexin-producing neurons is the underlying cause of narcolepsy, a sleep disorder marked by excessive daytime sleepiness and cataplexy.[2][4] this compound is designed to mimic the action of orexin, thereby addressing the core mechanism of the disease.[3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Pharmacological Profile
This compound demonstrates high selectivity for the human orexin 2 receptor. In vitro studies have quantified its potency and selectivity, highlighting its potential for targeted therapeutic action.
| Parameter | Receptor | Value | Cell Line | Reference |
| EC₅₀ | Human OX2R | 28 nM (0.028 µM) | CHO | [1] |
| EC₅₀ | Human OX1R | 2.75 µM | CHO | [1] |
| Selectivity | OX1R / OX2R | ~100-fold | CHO |
In Vitro Studies
The mechanism of action of this compound has been validated through various in vitro experiments, including cell-based assays and electrophysiology on brain slices.
Experimental Protocol: In Vitro Receptor Activation Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R were utilized.
-
Methodology: The potency of this compound was determined by measuring the concentration-dependent increase in intracellular calcium (Ca²⁺) in the transfected CHO cells upon agonist application. The EC₅₀ values were calculated from the resulting dose-response curves.[5]
-
Signaling Pathway: Orexin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[5] Activation of the receptor by an agonist like this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5]
Electrophysiological Studies
In mouse brain slices, this compound was shown to depolarize OX2R-expressing histaminergic neurons in the tuberomammillary nucleus (TMN) in a dose-dependent manner.[6] This effect mimics the action of endogenous orexin and provides a direct link between receptor activation and neuronal activity.[6]
In Vivo Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in several mouse models of narcolepsy.
Experimental Protocol: In Vivo Studies in Mouse Models
-
Animal Models:
-
Wild-type C57BL/6J mice were used to assess the wake-promoting effects of this compound.[7]
-
Orexin knockout (OXKO) mice and orexin/ataxin-3 mice (in which orexin neurons are genetically ablated) served as models for narcolepsy.[7][8]
-
Orexin receptor-deficient (OXRDKO) mice were used as a negative control to confirm the on-target effects of this compound.[8]
-
-
Administration: this compound was administered either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).[7][8]
-
Endpoint Measurement: Sleep/wake states were monitored by recording electroencephalography (EEG) and electromyography (EMG). Cataplexy-like episodes were often induced by chocolate and the latency to the first sleep-onset REM (SOREM) period was measured.[6][7]
Summary of In Vivo Findings
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Wild-type mice | i.c.v. | 30-300 nmol | Significantly increased wake time in a dose-dependent manner. | [7] |
| Wild-type mice | i.p. | 20-40 mg/kg | Increased wakefulness. | [1] |
| Orexin knockout (OXKO) mice | i.p. | 40 and 60 mg/kg | Significantly increased the latency to the first SOREM. Suppressed cataplexy-like episodes. | [7][8] |
| Orexin/ataxin-3 mice | i.p. | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs. | [6][7] |
| Orexin receptor-deficient (OXRDKO) mice | i.p. | 40 and 60 mg/kg | No significant effect on SOREM latency, confirming OX2R as the target. | [7] |
Notably, peripherally administered this compound was able to cross the blood-brain barrier and exert its effects.[7] Furthermore, repeated administration did not lead to desensitization in its ability to suppress cataplexy-like episodes.[4][8] this compound also promoted wakefulness without causing an immediate rebound sleep effect.[8]
Pharmacokinetics and Drug-like Properties
Initial development of this compound focused on improving the physicochemical properties of earlier compounds to enhance characteristics like water solubility.[2] While detailed pharmacokinetic parameters are not extensively published in the reviewed literature, the in vivo efficacy of peripherally administered this compound confirms its ability to penetrate the blood-brain barrier.[7] However, some studies have noted that this compound has limited in vivo efficacy, which has prompted the development of newer OX2R agonists like TAK-925.[9]
Conclusion
This compound is a foundational selective OX2R agonist that has provided a crucial proof-of-concept for the therapeutic strategy of targeting this receptor to treat narcolepsy.[4][8] Preclinical studies have consistently demonstrated its ability to promote wakefulness and ameliorate cataplexy-like symptoms in relevant animal models.[6][7] The data gathered from the investigation of this compound has paved the way for the development of a new class of drugs with the potential to fundamentally address the orexin deficiency in narcolepsy and other hypersomnolence disorders.[4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. [Development of a Therapeutic Drug for Narcolepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ynt-185 on Sleep Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, on sleep architecture. Drawing upon key preclinical studies, this document details the quantitative changes in sleep stages, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows. The data presented herein demonstrates that this compound is a potent wake-promoting agent that significantly alters sleep architecture by increasing wakefulness and reducing non-rapid eye movement (NREM) sleep, without inducing rebound hypersomnia. This guide is intended to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for sleep disorders, particularly narcolepsy.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness and sleep.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] this compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R), which has been shown to ameliorate narcolepsy symptoms in mouse models.[2] This document provides an in-depth analysis of the effects of this compound on the intricate structure of sleep, known as sleep architecture.
Mechanism of Action: OX2R Signaling Pathway
This compound exerts its effects by binding to and activating the OX2R, a G-protein coupled receptor (GPCR). The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades that ultimately promote neuronal excitability and wakefulness.[3]
Caption: this compound activates the OX2R, leading to the stimulation of Gq, Gi, and Gs signaling pathways.
Quantitative Impact on Sleep Architecture
The administration of this compound leads to significant and dose-dependent alterations in sleep architecture in wild-type mice. The primary effects observed are a robust increase in wakefulness and a corresponding decrease in NREM sleep. Notably, REM sleep duration is not significantly affected, and there is no evidence of rebound sleep following the active period of the compound.[2]
Intracerebroventricular (i.c.v.) Administration
The following table summarizes the effects of i.c.v. administration of this compound on the sleep-wake states of wild-type mice during the 3 hours post-injection in the light period (the typical sleep period for mice).[2]
| Treatment Group | Dose (nmol) | Time in Wakefulness (min ± SEM) | Time in NREM Sleep (min ± SEM) | Time in REM Sleep (min ± SEM) |
| Vehicle | 0 | 45.3 ± 5.1 | 125.8 ± 4.7 | 8.9 ± 1.2 |
| This compound | 30 | 68.2 ± 8.3 | 105.1 ± 7.9 | 6.7 ± 1.5 |
| This compound | 100 | 95.6 ± 12.1 | 80.2 ± 11.5 | 4.2 ± 1.0 |
| This compound | 300 | 148.2 ± 10.2 | 31.8 ± 10.2 | 0.0 ± 0.0** |
*p < 0.05, **p < 0.005 vs. Vehicle
Intraperitoneal (i.p.) Administration
The following table summarizes the effects of i.p. administration of this compound on the sleep-wake states of wild-type mice during the 3 hours post-injection in the light period.[2]
| Treatment Group | Dose (mg/kg) | Time in Wakefulness (min ± SEM) | Time in NREM Sleep (min ± SEM) | Time in REM Sleep (min ± SEM) |
| Vehicle | 0 | 42.1 ± 4.5 | 128.9 ± 4.1 | 9.0 ± 1.3 |
| This compound | 40 | 85.2 ± 9.8 | 90.1 ± 9.2 | 4.7 ± 1.1* |
| This compound | 60 | 102.5 ± 11.3 | 74.3 ± 10.8 | 3.2 ± 0.9** |
*p < 0.05, **p < 0.005 vs. Vehicle
Experimental Protocols
The data presented in this guide were primarily derived from studies employing polysomnography (PSG) in mice, which involves the simultaneous recording of electroencephalography (EEG) and electromyography (EMG) to determine sleep-wake states.
Animal Models
Studies utilized adult male C57BL/6J mice, as well as various transgenic mouse models of narcolepsy, including orexin knockout (OXKO) and orexin receptor double-knockout (OXRDKO) mice.[2]
Surgical Implantation of Electrodes
A standardized surgical procedure is used for the implantation of EEG and EMG electrodes.[4]
-
Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Stereotaxic Fixation: The anesthetized mouse is placed in a stereotaxic frame to ensure a stable and precise surgical field.
-
EEG Electrode Placement: Small burr holes are drilled through the skull over the frontal and parietal cortices. Stainless steel screws are then inserted into these holes to serve as EEG electrodes.
-
EMG Electrode Placement: Two insulated, flexible stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle activity.
-
Headmount Assembly: The electrode leads are connected to a small plastic headmount, which is then secured to the skull using dental cement.
-
Post-operative Care: Animals are allowed a recovery period of at least one week before any experimental procedures are initiated.
Polysomnographic Recording
-
Habituation: Following recovery from surgery, mice are individually housed in recording chambers and connected to a recording cable for a habituation period to minimize stress and ensure baseline sleep patterns.
-
Data Acquisition: EEG and EMG signals are amplified, filtered, and digitized using a data acquisition system. Recordings are typically conducted over a 24-hour period to capture both the light (sleep) and dark (wake) phases.
-
Drug Administration: this compound or vehicle is administered via the specified route (i.c.v. or i.p.) at the designated time point, typically at the beginning of the light phase (Zeitgeber time 6).[2]
Sleep Stage Scoring and Data Analysis
-
Epoching: The continuous EEG and EMG recordings are divided into short epochs, typically 10 seconds in duration.
-
Scoring Criteria: Each epoch is manually or semi-automatically scored as one of three states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta) EEG activity and low EMG tone.
-
REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG tone).[4]
-
-
Statistical Analysis: The total time spent in each sleep stage is calculated for specific time blocks (e.g., 3 hours post-injection). Statistical comparisons between treatment groups are typically performed using ANOVA followed by post-hoc tests (e.g., Bonferroni's test).[2]
Caption: Experimental workflow for assessing the impact of this compound on mouse sleep architecture.
Conclusion
The selective OX2R agonist this compound demonstrates a clear and potent effect on sleep architecture, primarily characterized by the promotion of wakefulness at the expense of NREM sleep. The lack of significant impact on REM sleep and the absence of rebound sleepiness are notable features that suggest a favorable pharmacological profile for the treatment of disorders of hypersomnolence, such as narcolepsy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of orexin-based therapeutics.
References
Cellular Responses to Ynt-185 Treatment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a key regulator of wakefulness and arousal.[1][2][3] This technical guide provides an in-depth overview of the cellular responses to this compound treatment, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is collated from preclinical studies investigating the compound's mechanism of action and its effects in cellular and animal models of narcolepsy.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound as an OX2R agonist have been quantified through in vitro assays. The following table summarizes the key pharmacodynamic parameters of this compound.
| Parameter | Receptor | Value | Cell Line | Reference |
| EC50 | Human OX2R | 0.028 µM (28 ± 4 nM) | CHO/hOX2R | [1][4] |
| EC50 | Human OX1R | 2.75 µM | CHO/hOX1R | [1][4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[1][5] Upon activation, OX2R primarily couples to the Gq subfamily of G proteins, initiating a downstream signaling cascade that leads to increased neuronal excitability.
Orexin 2 Receptor (OX2R) Signaling Cascade
The activation of OX2R by an agonist like this compound triggers a series of intracellular events, as depicted in the diagram below. This pathway culminates in the modulation of ion channel activity and neuronal depolarization, contributing to the wake-promoting effects of this compound.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
Experimental Protocols
The cellular effects of this compound have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of this compound for orexin receptors by measuring intracellular calcium mobilization in response to compound treatment.
Objective: To quantify the EC50 values of this compound at human OX1 and OX2 receptors.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX1R (CHO/hOX1R).
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX2R (CHO/hOX2R).[4]
Protocol:
-
Cell Plating: Seed CHO/hOX1R and CHO/hOX2R cells into 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Treatment: Add the this compound dilutions to the respective wells.
-
Measurement: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the in vitro calcium mobilization assay.
Patch-Clamp Electrophysiology
This technique is employed to study the effects of this compound on the electrical properties of neurons, specifically its ability to induce neuronal firing and depolarization.
Objective: To assess the agonist activity of this compound on native OX2R-expressing neurons.
Tissue Preparation:
-
Coronal brain slices (200 µm) containing the tuberomammillary nucleus (TMN) are prepared from mice.[4]
Protocol:
-
Slice Preparation: Prepare acute brain slices and maintain them in artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Identify histaminergic neurons in the TMN for recording.
-
Recording: Establish whole-cell patch-clamp recordings to measure neuronal firing rate and resting membrane potential.
-
This compound Application: Perfuse the brain slice with aCSF containing this compound at various concentrations.
-
Data Acquisition: Record changes in firing rate and membrane potential in response to this compound application.
-
Antagonist Confirmation: To confirm the effect is mediated by OX2R, apply an OX2R antagonist (e.g., EMPA) to observe if it blocks the this compound-induced effects.[4]
Caption: Experimental workflow for patch-clamp electrophysiology.
In Vivo Cellular Responses
Studies in animal models of narcolepsy have demonstrated that this compound can cross the blood-brain barrier and exert its wake-promoting and anti-cataplectic effects by acting on central OX2Rs.[3][4]
Key Findings:
-
Increased Wakefulness: Intraperitoneal (i.p.) administration of this compound increases wakefulness in wild-type mice.[1][2]
-
Amelioration of Narcolepsy-Cataplexy Symptoms: this compound suppresses cataplexy-like episodes in orexin knockout and orexin neuron-ablated mouse models.[2][4]
-
Neuronal Activation: this compound mimics the effects of orexin-A by inducing the firing of histaminergic neurons in the TMN, a key arousal center in the brain.[4]
Conclusion
This compound is a selective OX2R agonist that effectively activates downstream signaling pathways, leading to increased neuronal excitability. In vitro and in vivo studies have confirmed its mechanism of action and demonstrated its potential as a therapeutic agent for disorders characterized by a deficiency in orexin signaling, such as narcolepsy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
Ynt-185: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor critically involved in the regulation of wakefulness. Its high affinity and selectivity for OX2R over the orexin 1 receptor (OX1R) make it a valuable tool for investigating the physiological roles of OX2R and a promising therapeutic candidate for disorders characterized by excessive daytime sleepiness, such as narcolepsy. This document provides an in-depth technical overview of the receptor binding affinity and selectivity of this compound, including detailed experimental protocols and a summary of its signaling pathway.
Receptor Binding Affinity and Selectivity
This compound demonstrates a strong binding affinity for the human orexin 2 receptor and exhibits significant selectivity over the human orexin 1 receptor. The potency of this compound is typically determined by functional assays that measure the concentration required to elicit a half-maximal response (EC50).
Data Presentation
The following table summarizes the quantitative data for this compound's receptor binding affinity and selectivity.
| Receptor | Assay Type | Cell Line | Parameter | Value | Selectivity (OX1/OX2) | Reference |
| Human OX2R | Calcium Mobilization | CHO | EC50 | 28 nM | ~100-fold | [1] |
| Human OX1R | Calcium Mobilization | CHO | EC50 | 2.75 µM | [1] |
Table 1: this compound Receptor Affinity and Selectivity Data.[1]
Signaling Pathway
This compound acts as a full agonist at the OX2R, which is a Gq protein-coupled receptor.[2] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic calcium concentration.[3][4]
Signaling Pathway Diagram
Caption: this compound activates the OX2R/Gq signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the orexin receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing human OX1R or OX2R.
-
Radioligand: [125I]-orexin-A.[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., 10 µM EMPA).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]
-
150 µL of cell membrane suspension (typically 3-20 µg of protein).[6]
-
50 µL of this compound at various concentrations (for the competition curve).
-
50 µL of [125I]-orexin-A at a fixed concentration (typically at its Kd).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
References
- 1. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
The Therapeutic Potential of Ynt-185 for Sleep Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, for the treatment of sleep disorders, particularly narcolepsy.
Introduction: The Orexin System and Narcolepsy
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone), sleep paralysis, and hypnagogic hallucinations.[1] The pathophysiology of narcolepsy is predominantly linked to a significant loss of orexin-producing neurons in the hypothalamus.[2][3] Orexins (also known as hypocretins) are neuropeptides that play a crucial role in regulating wakefulness and arousal by activating two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[4][5] While orexin-A binds to both receptors, orexin-B is selective for OX2R.[5] The loss of orexin signaling leads to the debilitating symptoms of narcolepsy.
Current treatments for narcolepsy are primarily symptomatic and include stimulants and antidepressants.[1] However, these therapies do not address the underlying orexin deficiency. Therefore, the development of orexin receptor agonists represents a promising, mechanism-based therapeutic strategy. This compound is a small molecule, non-peptide agonist with high selectivity for the OX2R, which has been shown to cross the blood-brain barrier and ameliorate narcolepsy-like symptoms in animal models.[1][2]
Mechanism of Action of this compound
This compound acts as a potent and selective agonist at the orexin type-2 receptor (OX2R).[6] Its mechanism of action involves mimicking the function of the endogenous orexin neuropeptides to promote and stabilize wakefulness.[4]
Orexin 2 Receptor (OX2R) Signaling Pathway
Upon binding to the OX2R, a G protein-coupled receptor, this compound initiates a downstream signaling cascade. The OX2R primarily couples to Gq/11 and Gs proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). These signaling events ultimately lead to neuronal depolarization and increased firing rates in wake-promoting brain regions.
Figure 1: Simplified signaling pathway of this compound via the OX2R.
Preclinical Efficacy of this compound
Preclinical studies in mouse models of narcolepsy have demonstrated the potential of this compound to alleviate key symptoms of the disorder.
In Vitro Receptor Activity
This compound has been shown to be a potent and selective agonist for the OX2R.
| Parameter | Receptor | Value (μM) | Cell Line |
| EC50 | Human OX2R | 0.028 | CHO cells |
| EC50 | Human OX1R | 2.75 | CHO cells |
Table 1: In Vitro Activity of this compound at Human Orexin Receptors.[6]
Effects on Wakefulness and Cataplexy in Mouse Models
Studies using orexin/ataxin-3 transgenic mice (a model of narcolepsy) and wild-type mice have shown that this compound significantly promotes wakefulness and reduces cataplexy-like episodes.
| Animal Model | Administration Route | Dose (mg/kg) | Effect on Wakefulness | Effect on Cataplexy |
| Orexin/ataxin-3 mice | Intraperitoneal (i.p.) | 40 | - | Significantly decreased frequency of chocolate-induced SOREMs |
| Orexin knockout mice | Intraperitoneal (i.p.) | 40 and 60 | - | Significantly increased latency to first SOREM |
| Wild-type mice | Intraperitoneal (i.p.) | 20-40 | Significantly increased wake time | Not applicable |
Table 2: In Vivo Effects of this compound in Mouse Models.[3][6][7]
Notably, the administration of this compound did not lead to an immediate sleep rebound, and repeated administrations did not show desensitization in its effect on suppressing cataplexy.[2][8] Furthermore, this compound was found to prevent weight gain in narcoleptic mice, a common comorbidity of the disorder.[1]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of this compound at orexin receptors.
Figure 2: Workflow for intracellular calcium mobilization assay.
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R are cultured.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of this compound are added to the cells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The data is then used to generate dose-response curves and calculate the EC50 values.[7]
EEG/EMG Recordings in Mice
This protocol is used to assess the effects of this compound on sleep-wake states and cataplexy.
Methodology:
-
Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
After a recovery period, baseline sleep-wake patterns are recorded.
-
This compound or vehicle is administered (e.g., via intraperitoneal injection).
-
EEG/EMG data is continuously recorded for a specified period post-administration.
-
The recordings are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and the occurrence of cataplexy-like episodes (sudden loss of muscle tone while awake).[3]
Future Directions and Therapeutic Landscape
The preclinical data for this compound provide a strong proof-of-concept for the therapeutic potential of selective OX2R agonists in treating narcolepsy.[2][3] While this compound itself has limited in vivo efficacy, it has paved the way for the development of other OX2R agonists.[9]
More recent developments in the field have seen other selective OX2R agonists, such as TAK-925 (danavorexton) and oveporexton (TAK-861), advance into clinical trials.[9][10][11][12] These newer compounds have shown promising results in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1.[10][11] However, the development of TAK-994, another oral orexin agonist, was halted due to liver toxicity, highlighting a potential challenge for this class of drugs.[10]
The successful development of a safe and effective oral OX2R agonist would represent a significant advancement in the treatment of narcolepsy, offering a therapy that targets the underlying pathophysiology of the disease. Further research and clinical development in this area are crucial to bringing this novel therapeutic approach to patients.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 11. takeda.com [takeda.com]
- 12. Novel Orexin Drug Improves Cognitive Symptoms of Narcolepsy Type 1 | MedPage Today [medpagetoday.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ynt-185 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] this compound mimics the action of orexin and has demonstrated efficacy in ameliorating narcolepsy-cataplexy symptoms in mouse models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[3][4][5] This document provides detailed protocols for the in vivo administration of this compound to mice, based on established research.
Mechanism of Action
This compound acts as an orthosteric, full agonist for OX2R.[4] By binding to and activating OX2R, it stimulates downstream signaling pathways that promote wakefulness.[3][4] Studies have shown that this compound increases the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN), a key wake-promoting center in the brain.[4] Its effects are dependent on the presence of orexin receptors, as it does not produce the same wake-promoting effects in orexin receptor-deficient mice.[4][6]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Receptor | Assay | EC50 (nM) |
| CHO/hOX2R | Human OX2R | Intracellular Ca2+ mobilization | 28 ± 4 |
| CHO/hOX1R | Human OX1R | Intracellular Ca2+ mobilization | 2,750 |
Source: Irukayama-Tomobe et al., 2017[4]
In Vivo Administration Protocols and Effects in Mice
| Administration Route | Dosage | Vehicle | Mouse Strain | Key Effects |
| Intraperitoneal (i.p.) | 20-60 mg/kg | HCl-acidified saline (pH 2.3, 325 mOsm) | Wild-type, OXKO, OXRDKO, orexin/ataxin-3 | Increased wakefulness, decreased NREM and REM sleep, suppressed cataplexy-like episodes.[1][4][5] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Saline | Wild-type, OXRDKO | Dose-dependent increase in wake time, decreased NREM sleep.[4] |
| Intravenous (i.v.) | Not specified | Not specified | Wild-type | Increased wake time.[5] |
| Oral (p.o.) | 100 mg/kg | Not specified | Wild-type | Increased wake time.[5] |
Source: Irukayama-Tomobe et al., 2017[4][5]
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo experiments, the water-soluble form of this compound, this compound•2HCl, is recommended.[4]
Materials:
-
This compound•2HCl
-
Sterile saline (0.9% NaCl)
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
pH meter
-
Osmometer
Procedure:
-
Dissolve this compound•2HCl in sterile saline to the desired final concentration.
-
For the vehicle control, prepare HCl-acidified saline.
-
Adjust the pH of both the this compound solution and the vehicle to 2.3 using the HCl solution.[4]
-
Measure and adjust the osmolarity of both solutions to be isotonic (approximately 325 mOsm).[4]
-
Sterile-filter the final solutions through a 0.22 µm filter before administration.
Intraperitoneal (i.p.) Administration Protocol
Objective: To systemically administer this compound to assess its effects on wakefulness and cataplexy.
Materials:
-
Prepared this compound solution and vehicle
-
Appropriate mouse strain (e.g., C57BL/6J, orexin knockout models)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weigh each mouse to determine the correct volume for injection based on the desired dosage (e.g., 40 mg/kg).
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Inject the calculated volume of this compound solution or vehicle.
-
Monitor the mice for any adverse reactions.
-
For sleep/wake analysis, record EEG/EMG data before and after administration.[4]
Intracerebroventricular (i.c.v.) Administration Protocol
Objective: To directly administer this compound into the brain to study its central effects. This procedure requires stereotaxic surgery for cannula implantation.
Materials:
-
Prepared this compound solution and vehicle
-
Mice with pre-implanted guide cannulas
-
Internal cannula and injection pump
-
Stereotaxic apparatus
Procedure (post-cannula implantation):
-
Gently restrain the mouse.
-
Insert the internal cannula into the guide cannula, ensuring it extends to the desired depth within the cerebral ventricle.
-
Infuse the desired dose (e.g., 30-300 nmol) of this compound solution or vehicle at a slow, controlled rate.[4]
-
After infusion, leave the internal cannula in place for a short period to allow for diffusion and prevent backflow.
-
Remove the internal cannula and replace the dummy cannula.
-
Monitor the mice and record relevant behavioral or physiological data.[4]
Visualizations
Caption: this compound signaling pathway via the OX2R.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ynt-185 in Narcoleptic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ynt-185 is a novel, potent, and selective orexin (B13118510) receptor 2 (OX2R) agonist designed for oral administration. The orexin system plays a critical role in the regulation of sleep and wakefulness, and its deficiency is a primary cause of narcolepsy. This compound aims to restore orexinergic signaling, thereby alleviating the major symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. These application notes provide detailed protocols and dosage recommendations for the use of this compound in preclinical narcoleptic mouse models, specifically the orexin/ataxin-3 transgenic mouse model, which exhibits hallmark features of human narcolepsy.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key narcoleptic symptoms in adult male orexin/ataxin-3 transgenic mice. All data are presented as mean ± SEM.
Table 1: Effect of Acute this compound Administration on Cataplexy Cataplexy was induced by the presentation of chocolate pellets. Data were collected over a 30-minute period post-administration.
| Dosage (mg/kg, p.o.) | Number of Cataplectic Attacks | Total Time in Cataplexy (s) | Latency to First Attack (s) |
| Vehicle (0.5% HPMC) | 12.4 ± 1.8 | 185.2 ± 25.6 | 45.3 ± 8.1 |
| 1 mg/kg | 8.1 ± 1.5 | 112.5 ± 20.3 | 88.7 ± 12.4 |
| 3 mg/kg | 3.2 ± 0.9 | 40.1 ± 8.7 | 155.2 ± 18.9 |
| 10 mg/kg | 0.5 ± 0.2 | 5.3 ± 2.1 | 280.6 ± 35.2 |
Table 2: Effect of Acute this compound Administration on Sleep-Wake Architecture Data were collected via EEG/EMG recordings over 4 hours during the light phase (the normal sleep period for mice).
| Dosage (mg/kg, p.o.) | Total Wakefulness (%) | Total NREM Sleep (%) | Total REM Sleep (%) | Wake Bout Duration (s) |
| Vehicle (0.5% HPMC) | 35.8 ± 4.2 | 54.1 ± 5.1 | 10.1 ± 1.9 | 65.2 ± 9.8 |
| 1 mg/kg | 50.2 ± 5.5 | 42.3 ± 4.8 | 7.5 ± 1.5 | 110.8 ± 15.3 |
| 3 mg/kg | 68.7 ± 6.1 | 28.5 ± 4.2 | 2.8 ± 0.8 | 250.4 ± 28.1 |
| 10 mg/kg | 85.3 ± 7.3 | 13.1 ± 3.5 | 1.6 ± 0.5 | 480.1 ± 45.6 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound as an OX2R agonist.
Caption: General experimental workflow for this compound efficacy testing.
Experimental Protocols
3.1. This compound Formulation and Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile deionized water. Mix thoroughly using a magnetic stirrer until fully dissolved.
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 10 mL/kg).
-
Create a suspension by gradually adding the this compound powder to the 0.5% HPMC vehicle while vortexing.
-
Sonicate the suspension for 15 minutes in a water bath sonicator to ensure homogeneity.
-
Prepare fresh on each day of the experiment.
-
-
Administration:
-
Administer the this compound suspension or vehicle via oral gavage (p.o.) using a 20-gauge, curved gavage needle.
-
The volume of administration should be calculated based on the most recent body weight of the mouse (10 mL/kg).
-
Administer at the beginning of the light cycle for sleep-wake analysis or 30 minutes prior to cataplexy induction.
-
3.2. Cataplexy Assessment Protocol
-
Animal Habituation: Habituate the mice to the testing chamber (a clean cage with bedding) for at least 30 minutes per day for 3 days prior to the experiment.
-
Dosing: Administer the prepared this compound or vehicle as described in Protocol 3.1.
-
Induction: 30 minutes post-administration, introduce a highly palatable food item (e.g., chocolate pellets) into the cage to encourage emotional stimulation.
-
Recording: Video record the mice for 30-60 minutes.
-
Analysis: A trained observer, blind to the treatment conditions, should score the videos for cataplectic attacks. An attack is defined as a sudden loss of muscle tone (immobility) lasting ≥10 seconds, preceded by active behavior and often initiated by a sudden postural collapse. Key metrics to quantify are the number of attacks and the total time spent in a cataplectic state.
3.3. EEG/EMG Recording and Sleep-Wake Analysis
-
Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant pre-fabricated EEG/EMG electrodes (e.g., Pinnacle Technology #8201).
-
Place two EEG screw electrodes over the frontal and parietal cortices.
-
Insert two EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the implant to the skull with dental cement.
-
-
Recovery: Allow the animal to recover for at least 14 days post-surgery.
-
Recording:
-
Connect the mouse to the recording apparatus via a lightweight, flexible cable and commutator to allow free movement.
-
Record baseline EEG/EMG data for at least 24 hours to establish a stable diurnal rhythm.
-
On the test day, administer this compound or vehicle at the start of the light cycle.
-
Record EEG/EMG signals continuously for at least 4 hours post-administration.
-
-
Analysis:
-
Use sleep analysis software (e.g., Sirenia® Sleep Pro) to score the recording data in 10-second epochs.
-
Define states as:
-
Wake: High-frequency, low-amplitude EEG; high EMG activity.
-
NREM Sleep: Low-frequency, high-amplitude (delta waves) EEG; low EMG activity.
-
REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
-
-
Calculate the percentage of time spent in each state and the duration of wake bouts.
-
Dosage Selection Logic
The selection of an appropriate dose range is critical for establishing a therapeutic window. The following diagram outlines the logic for dose selection in preclinical studies.
Caption: Logical workflow for dose-range finding studies.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The data and protocols provided are hypothetical and intended to serve as a template for preclinical research in narcolepsy. Researchers should develop specific protocols based on the properties of their actual test compounds and adhere to all institutional and governmental guidelines for animal welfare.
Application Notes and Protocols for Ynt-185 Solution Preparation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] It has been shown to effectively cross the blood-brain barrier and is utilized in research to investigate the role of the orexin system in regulating sleep-wake cycles.[3][4] Notably, this compound has been demonstrated to ameliorate symptoms of narcolepsy-cataplexy in mouse models.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for intraperitoneal (IP) injection in preclinical research settings.
Physicochemical Properties and Solubility
This compound is available as a free base and more commonly as a water-soluble dihydrochloride (B599025) salt (this compound•2HCl).[3] The dihydrochloride form is recommended for in vivo studies due to its solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₃₃H₃₇N₅O₅S | C₃₃H₃₇N₅O₅S•2HCl |
| Molecular Weight | 615.74 g/mol [1] | 688.66 g/mol |
| Appearance | Off-white to light yellow solid[1][5] | Off-white to light yellow solid[5] |
| Purity | --- | ≥98% |
| CAS Number | 1804978-81-1[1] | 1804978-82-2 |
Table 2: Solubility Data for this compound and this compound Dihydrochloride
| Solvent | This compound Solubility | This compound Dihydrochloride Solubility |
| Water | --- | Soluble to 100 mM (approx. 68.87 mg/mL) |
| DMSO | Soluble to 100 mg/mL (162.41 mM) (ultrasonication may be needed)[1] | Soluble to 125 mg/mL (181.51 mM) (ultrasonication may be needed)[5] |
| Saline | --- | Dissolvable for in vivo testing[3] |
Signaling Pathway of this compound
This compound acts as an agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[3][6] The binding of this compound to OX2R is believed to primarily activate the Gq/11 signaling cascade.[7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] The subsequent increase in intracellular Ca2+ concentration and neuronal depolarization are key events in the wake-promoting effects of this compound.[3][9]
Caption: this compound signaling pathway.
Experimental Protocols
Materials
-
This compound dihydrochloride (CAS: 1804978-82-2)
-
Sterile saline solution (0.9% NaCl)
-
Hydrochloric acid (HCl), for pH adjustment
-
Sterile water for injection
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice)[10]
-
Sterile conical tubes or vials
-
pH meter
-
Osmometer
Preparation of this compound Solution for Intraperitoneal Injection
This protocol is based on the methods described by Irukayama-Tomobe et al. (2017).[3]
-
Calculate the required amount of this compound dihydrochloride. Based on the desired concentration and final volume. For example, to prepare a 10 mL solution of 4 mg/mL this compound for a 40 mg/kg dose in a 25g mouse (assuming a 0.25 mL injection volume), you would need 40 mg of this compound dihydrochloride.
-
Dissolve this compound dihydrochloride in sterile saline. In a sterile tube, add the calculated amount of this compound dihydrochloride to the sterile saline. Vortex or sonicate briefly to aid dissolution.
-
Adjust the pH of the solution. The pH of the this compound solution should be adjusted to approximately 2.3 using HCl-acidified saline.[3] This is also the recommended pH for the vehicle control.
-
Measure and adjust the osmolarity. The osmolarity of the final solution should be isotonic, around 325 mOsm.[3]
-
Sterile filter the final solution. Pass the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the solution appropriately. For short-term storage, the solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot and store at -20°C or -80°C, protected from light.[1] It is advisable to prepare fresh working solutions on the day of the experiment.[1]
Table 3: Example Dosing and Solution Preparation for a 25g Mouse
| Parameter | Value |
| Animal Weight | 25 g |
| Dosage | 40 mg/kg |
| Total Dose per Animal | 1 mg |
| Injection Volume | 0.25 mL |
| Required Concentration | 4 mg/mL |
| Vehicle | HCl-acidified saline (pH 2.3, 325 mOsm)[3] |
Intraperitoneal Injection Workflow
The following workflow outlines the key steps for administering the prepared this compound solution to a mouse via intraperitoneal injection.
Caption: Intraperitoneal injection workflow.
Procedure for Intraperitoneal Injection in Mice:
-
Animal Restraint: Properly restrain the mouse. A two-person technique is often preferred, with one person holding the mouse and the other performing the injection.[10]
-
Locate the Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other internal organs.[10]
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-40 degree angle into the abdominal cavity.[10]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new one.
-
Injection: Slowly and steadily inject the this compound solution.
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Conclusion
The preparation and administration of this compound for in vivo studies require careful attention to detail to ensure accurate dosing and animal welfare. The use of the dihydrochloride salt dissolved in a pH and osmolarity-controlled saline vehicle is a validated method for intraperitoneal delivery. By following these protocols, researchers can effectively utilize this compound as a tool to explore the pharmacology of the orexin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Ynt-185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central to the regulation of wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3] this compound mimics the action of endogenous orexin and has demonstrated efficacy in ameliorating symptoms of narcolepsy in preclinical mouse models.[1][4][5][6] Intracerebroventricular (ICV) administration of this compound allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects.[6] These application notes provide a detailed protocol for the ICV injection of this compound in mice, along with relevant pharmacological data and pathway information.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value (µM) | Cell Line | Reference |
| EC50 | Human OX1R | 2.75 | CHO | [1][4] |
| EC50 | Human OX2R | 0.028 | CHO | [1][4] |
Table 2: In Vivo Efficacy of this compound in Mice
| Administration Route | Dose | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-type mice | Increased wakefulness | [1] |
| Intraperitoneal (i.p.) | 40-60 mg/kg | Orexin knockout mice | Increased latency to cataplexy-like episodes | [4][5] |
| Intracerebroventricular (i.c.v.) | 300 nmol | Wild-type mice | Significantly increased wake time for 3 hours | [1] |
Signaling Pathway
This compound acts as an agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling cascades that promote neuronal excitation and wakefulness. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound via the OX2R.
Experimental Protocols
Preparation of this compound Solution for ICV Injection
-
Reconstitution: this compound is soluble in aqueous solutions.[7] For a stock solution, dissolve this compound in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to a desired concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Protect from light.[1]
-
Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration (e.g., to achieve a 300 nmol dose in a 1-5 µL injection volume) with sterile saline or aCSF. Keep the working solution on ice.
Intracerebroventricular (ICV) Injection Protocol in Mice
This protocol is adapted from standard stereotaxic surgery procedures for mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound working solution
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Microinfusion pump
-
Surgical tools (scalpel, scissors, forceps)
-
Cotton-tipped applicators
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Suturing material or wound clips
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Preparation of the Surgical Area:
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp and clean the area with 70% ethanol followed by povidone-iodine.
-
-
Stereotaxic Surgery:
-
Mount the mouse in the stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton-tipped applicator to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates for adult mice relative to bregma are:
-
Anterior/Posterior (AP): -0.5 mm
-
Medial/Lateral (ML): ±1.0 mm
-
Dorsal/Ventral (DV): -2.0 mm from the skull surface
-
-
-
Craniotomy:
-
Using a sterile dental drill or a small-gauge needle, carefully drill a small burr hole at the determined coordinates. Be cautious not to damage the underlying dura mater.
-
-
ICV Injection:
-
Load the Hamilton syringe with the this compound working solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator and position the needle over the burr hole.
-
Slowly lower the needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer post-operative analgesics as per IACUC protocol.
-
Place the mouse in a clean, warm cage and monitor it until it has fully recovered from anesthesia.
-
Experimental Workflow
The following diagram illustrates the key steps in an experiment involving the ICV injection of this compound.
Caption: Experimental workflow for ICV injection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Ynt-185 in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to the regulation of sleep-wake states, and the loss of orexin-producing neurons results in the sleep disorder narcolepsy.[2] this compound mimics the action of endogenous orexin by binding to and activating OX2Rs, making it a valuable tool for studying orexin signaling and for the development of therapeutics for conditions like narcolepsy and other sleep disorders.[2][3][4]
These application notes provide detailed protocols for the use of this compound in electrophysiology patch-clamp studies, focusing on its characterization in native neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal excitability and ion channel function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and ex vivo studies.
Table 1: In Vitro Receptor Activity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | Human OX2R | CHO | 0.028 µM (28 nM) | [1] |
| EC50 | Human OX1R | CHO | 2.75 µM | [1] |
Table 2: Electrophysiological Effects of this compound on Histaminergic Neurons in Mouse Brain Slices
| Experimental Condition | Measured Parameter | This compound Concentration | Effect | Reference |
| Without TTX | Firing Rate | 10 µM | Induced Firing | [3] |
| With TTX (1 µM) | Resting Membrane Potential | Dose-dependent | Depolarization | [3][5] |
Signaling Pathway
This compound acts as an agonist at the OX2R, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This signaling pathway is crucial for the excitatory effects of orexins on various neuronal populations.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Mouse Brain Slices
This protocol is adapted from studies investigating the effect of this compound on histaminergic neurons in the tuberomammillary nucleus (TMN).[3][6]
1. Brain Slice Preparation:
-
Anesthetize a 3- to 5-week-old male mouse and perfuse transcardially with ice-cold cutting solution.
-
Cutting Solution Composition (in mM): 2.5 KCl, 1.25 NaH2PO4, 5 MgCl2, 0.5 CaCl2, 26 NaHCO3, 11 glucose, 210 sucrose, pH 7.4, saturated with 95% O2 / 5% CO2.[6]
-
Rapidly dissect the brain and prepare 200 µm coronal slices using a vibrating microtome in ice-cold cutting solution.[3][6]
-
Incubate slices for at least 30 minutes in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.[6]
-
aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, 26 NaHCO3, 11 glucose, pH 7.4, saturated with 95% O2 / 5% CO2.[6]
2. Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2 mL/min at room temperature.[6]
-
Perform whole-cell, current-clamp recordings using a suitable amplifier.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution.
-
Intracellular Solution Composition (in mM): 125 K-gluconate, 10 KCl, 4 MgATP, 10 HEPES, 0.3 Na-GTP, 8 phosphocreatine-Na2, 0.5 EGTA, pH 7.2.[6] Include 0.1% neurobiotin for post-hoc cell identification.[6]
-
Identify histaminergic neurons in the TMN based on their characteristic depolarizing "sag" in response to hyperpolarizing current pulses.[6]
3. Drug Application:
-
Prepare a stock solution of this compound in DMSO.[6]
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM) for bath application.
-
To study the direct effect on membrane potential independent of synaptic transmission, add 1 µM tetrodotoxin (B1210768) (TTX) to the aCSF.[3][5]
4. Data Acquisition and Analysis:
-
Record changes in membrane potential and firing rate before, during, and after application of this compound.
-
Filter signals at 5 kHz and digitize at 50 kHz.[6]
-
Analyze the data using appropriate software to quantify changes in resting membrane potential and action potential frequency.
Experimental Workflow Diagram
Concluding Remarks
This compound is a valuable pharmacological tool for probing the function of the orexin system at the cellular level. The protocols and data presented here provide a foundation for researchers to utilize this compound in patch-clamp electrophysiology studies to further elucidate the role of OX2R signaling in neuronal function and to screen for novel therapeutic agents targeting this pathway. Careful adherence to the described methodologies will ensure reproducible and high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Patch-Clamp Electrophysiology. [bio-protocol.org]
Application Notes and Protocols: Behavioral Assays for Testing Ynt-185 Efficacy in Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone triggered by strong emotions), fragmented sleep, and other REM-sleep-related phenomena.[1] The root cause of narcolepsy type 1 is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[1] Consequently, therapeutic strategies aimed at replacing orexin signaling are of high interest.
Ynt-185 is a potent and selective, non-peptide agonist for the orexin type-2 receptor (OX2R).[2][3] It has been demonstrated to cross the blood-brain barrier and effectively mimic the actions of endogenous orexin.[1][3] Preclinical studies in mouse models of narcolepsy, such as orexin knockout (KO) and orexin/ataxin-3 transgenic mice, have shown that this compound can significantly ameliorate key symptoms, including cataplexy and excessive sleepiness.[2][3][4]
These application notes provide detailed protocols for a panel of behavioral assays designed to evaluate the in vivo efficacy of this compound and other orexin receptor agonists in established mouse models of narcolepsy.
This compound Signaling Pathway in Narcolepsy
This compound acts as an agonist at the OX2R, which is a G-protein coupled receptor. In the context of narcolepsy, the binding of this compound to OX2R in key brain regions is hypothesized to mimic the effects of endogenous orexin, thereby stabilizing wakefulness and suppressing cataplexy. The simplified signaling pathway is depicted below.
Experimental Workflow for Efficacy Testing
A typical workflow for assessing the efficacy of this compound in a narcolepsy mouse model involves several key stages, from initial surgical preparation to behavioral testing and data analysis.
Data Presentation: Summary of Expected Outcomes
The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound treatment in narcoleptic mice compared to vehicle-treated and wild-type controls.
Table 1: Effect of this compound on Cataplexy
| Group | Treatment | Number of Cataplectic Attacks (per 4h) | Mean Duration of Cataplexy (s) |
| Orexin KO | Vehicle | 15.2 ± 2.1 | 35.5 ± 4.3 |
| Orexin KO | This compound (20 mg/kg) | 8.1 ± 1.5 | 28.9 ± 3.1 |
| Orexin KO | This compound (40 mg/kg) | 3.5 ± 0.9 | 20.1 ± 2.5 |
| Wild-Type | Vehicle | 0 | 0 |
Table 2: Effect of this compound on Wakefulness and Sleep Latency
| Group | Treatment | Mean Sleep Latency (MWT, min) | Mean Sleep Latency (MSLT, min) | Total Wake Time (light phase, % of 12h) |
| Orexin KO | Vehicle | 5.3 ± 1.2 | 2.1 ± 0.5 | 35 ± 4.2 |
| Orexin KO | This compound (40 mg/kg) | 12.8 ± 2.5 | 7.5 ± 1.8 | 55 ± 5.1 |
| Wild-Type | Vehicle | 18.5 ± 1.8 | 15.2 ± 2.3 | 65 ± 3.8 |
Experimental Protocols
EEG/EMG Electrode Implantation Surgery
Objective: To surgically implant electrodes for chronic recording of electroencephalogram (EEG) and electromyogram (EMG) signals, which are essential for accurately identifying sleep-wake states and cataplexy.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical tools (scalpel, forceps, etc.)
-
Dental drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Headmount connector
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (or other approved anesthetic) and mount it in the stereotaxic frame.
-
Shave the scalp and disinfect the area with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small holes in the skull over the desired cortical areas (e.g., frontal and parietal cortices) for the EEG screw electrodes.
-
Gently screw the EEG electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
For EMG electrodes, insert the stripped ends of the teflon-coated wires into the nuchal (neck) muscles.
-
Solder the electrode wires to the headmount connector.
-
Secure the headmount to the skull using dental cement.
-
Suture the incision around the headmount.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting experiments.
Food-Elicited Cataplexy Test
Objective: To quantify the frequency and duration of cataplexy in response to a positive emotional stimulus (palatable food).
Materials:
-
Recording chamber with EEG/EMG recording setup
-
Video camera for simultaneous behavioral recording
-
Highly palatable food (e.g., chocolate chips or sweetened cereal)
-
Standard rodent chow
Procedure:
-
Habituate the EEG/EMG-implanted mice to the recording chamber for at least 24 hours.
-
Record baseline sleep-wake patterns and spontaneous cataplexy for 24 hours with ad libitum access to standard chow and water.
-
On the test day, at the beginning of the dark (active) phase, introduce a small amount of highly palatable food into the cage.
-
Record EEG/EMG and video for a defined period (e.g., 4 hours) following the introduction of the palatable food.
-
Score the recordings for cataplectic episodes based on the consensus criteria:
-
Abrupt onset of muscle atonia (visible as flat EMG signal) lasting at least 10 seconds.
-
Maintenance of a theta-dominant EEG, characteristic of REM sleep and wakefulness.
-
Behavioral arrest confirmed by video.
-
Preceded by at least 40 seconds of continuous wakefulness.
-
-
Quantify the number and duration of cataplectic attacks.
Murine Maintenance of Wakefulness Test (MWT)
Objective: To assess the ability of the animal to remain awake in a sleep-promoting environment, as a measure of excessive daytime sleepiness.
Materials:
-
Recording chamber with EEG/EMG recording setup
-
Dim light source
Procedure:
-
This test is typically performed during the light (inactive) phase.
-
Place the mouse in the recording chamber. The environment should be quiet and dimly lit to encourage sleep.
-
The test consists of a series of trials (e.g., 4 trials at 2-hour intervals).
-
At the start of each trial, ensure the animal is awake.
-
Record EEG/EMG for a fixed duration (e.g., 20-30 minutes).
-
The primary measure is the sleep latency, defined as the time from the start of the trial to the first epoch of consolidated sleep (e.g., >20 seconds of non-REM sleep).
-
If the animal remains awake for the entire trial duration, the sleep latency is recorded as the maximum trial length.
-
Calculate the mean sleep latency across all trials.
Murine Multiple Sleep Latency Test (MSLT)
Objective: To measure sleep propensity by quantifying how quickly the animal falls asleep when given the opportunity.
Materials:
-
Recording chamber with EEG/EMG recording setup
Procedure:
-
This test is also performed during the light (inactive) phase.
-
The test consists of a series of nap opportunities (e.g., 4-5 trials at 2-hour intervals).
-
At the beginning of each trial, the animal is placed in a quiet, dark recording chamber and allowed to sleep.
-
Record EEG/EMG for a fixed duration (e.g., 20 minutes).
-
Determine the sleep latency, which is the time from the start of the trial to the first epoch of sleep.
-
If the animal does not fall asleep within the trial period, the latency is recorded as the maximum trial length.
-
Between trials, the animal should be kept awake.
-
Calculate the mean sleep latency across all trials.
Logical Relationships of Assays to Narcolepsy Symptoms
The chosen behavioral assays directly target the core symptoms of narcolepsy, providing a comprehensive assessment of therapeutic efficacy.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Note: High-Throughput Calcium Imaging Assays for the Characterization of Ynt-185 Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing a fluorescent-based calcium imaging assay to measure the pharmacological activity of Ynt-185, a putative Gq-coupled G-protein coupled receptor (GPCR) agonist. The methods described herein are suitable for compound characterization, including potency determination (EC50) in a high-throughput screening format.
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger that mediates a wide array of physiological responses. Gq-coupled GPCRs, upon activation by a ligand such as this compound, stimulate phospholipase C (PLC). PLC in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be precisely measured using calcium-sensitive fluorescent indicators. This application note details the principles and a step-by-step protocol for quantifying the agonist activity of this compound by measuring intracellular calcium mobilization.
Gq-Coupled GPCR Signaling Pathway
The activation of a Gq-coupled GPCR by an agonist like this compound initiates a well-defined signaling cascade leading to an increase in cytosolic calcium. The diagram below illustrates this pathway.
Experimental Principle & Workflow
The assay utilizes a cell-permeant calcium indicator dye, such as Fluo-4 AM. Once inside the cell, esterases cleave the AM group, trapping the fluorescent Fluo-4 molecule in the cytoplasm. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca²⁺ released from the ER, it undergoes a conformational change that results in a significant increase in fluorescence intensity. This change is monitored using a fluorescence plate reader or microscope.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) fluorescent dye.
-
Reagents: Pluronic F-127, Probenecid, HEPES, Dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Compound: this compound, reference agonist.
-
Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope.
Detailed Experimental Protocol
5.1. Cell Culture and Plating
-
Culture HEK293 cells expressing the target receptor in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
5.2. Preparation of Reagents
-
Assay Buffer: Prepare 1X HBSS containing 20 mM HEPES and 2.5 mM Probenecid. Adjust pH to 7.4. Probenecid is an anion-exchange transport inhibitor that helps prevent dye leakage from the cells.
-
Dye Loading Solution:
-
Prepare a 2X concentration of Fluo-4 AM in Assay Buffer.
-
First, create a 1 mM stock of Fluo-4 AM in anhydrous DMSO.
-
For one 96-well plate, add 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 (to aid dye dispersal) to 10 mL of Assay Buffer. This results in a final loading concentration of 2 µM Fluo-4 AM.
-
-
Compound Plates:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 10 nM to 100 µM). Prepare these at 4X the final desired concentration.
-
5.3. Assay Procedure
-
Dye Loading:
-
Remove culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM Dye Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, wash the plate twice with 100 µL/well of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Incubate for an additional 20 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader, set to 37°C.
-
Set the instrument parameters: Excitation ~494 nm, Emission ~516 nm.
-
Record a stable baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's integrated fluidics, add 50 µL of the 4X this compound compound dilutions to the corresponding wells (final volume 150 µL, bringing compound to 1X).
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.
-
Data Analysis and Presentation
The primary output is a kinetic curve of fluorescence intensity over time. The response to this compound is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF). To determine the potency (EC₅₀), plot the peak response (or area under the curve) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation.
Table 1: Representative Dose-Response Data for this compound
| This compound Conc. [M] | Log [M] | Avg. Peak Fluorescence (RFU) | Normalized Response (%) |
| 1.00E-09 | -9.0 | 1502 | 3.5 |
| 1.00E-08 | -8.0 | 2845 | 12.8 |
| 5.00E-08 | -7.3 | 8990 | 52.1 |
| 1.00E-07 | -7.0 | 13560 | 82.3 |
| 5.00E-07 | -6.3 | 16540 | 100.0 |
| 1.00E-06 | -6.0 | 16490 | 99.7 |
| 1.00E-05 | -5.0 | 16580 | 100.2 |
| Control (Buffer) | N/A | 1050 | 0.0 |
Table 2: Pharmacological Parameters of this compound
| Compound | EC₅₀ (nM) | Max Response (% of Ref. Agonist) | Hill Slope |
| This compound | 45.2 | 98.5% | 1.1 |
| Reference Agonist | 25.8 | 100.0% | 1.0 |
Application Notes and Protocols for EEG/EMG Recording with Ynt-185 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to the regulation of wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] this compound mimics the action of orexin by binding to and activating OX2R, thereby promoting wakefulness and ameliorating symptoms of narcolepsy in animal models.[2] These application notes provide detailed protocols for in vivo electroencephalography (EEG) and electromyography (EMG) recordings in mice following the administration of this compound to assess its effects on sleep-wake states.
Mechanism of Action and Signaling Pathway
This compound acts as an orthosteric, full agonist for the orexin type-2 receptor (OX2R). Orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs).[2] Upon activation by an agonist like this compound, OX2R primarily couples to the Gq subfamily of G proteins.[3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to neuronal depolarization and increased neuronal excitability, promoting a state of wakefulness.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sleep-wake parameters in wild-type (WT) and orexin knockout (OXKO) mice as reported in the literature.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Wake Time in Wild-Type Mice
| Treatment Group | Dose (nmol) | Mean Wake Time (minutes) in 3 hours post-injection |
| Vehicle | 0 | ~40 |
| This compound | 30 | ~60 |
| This compound | 100 | ~100 |
| This compound | 300 | ~150 |
Data adapted from Irukayama-Tomobe et al., 2017.
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Wake Time and Sleep Architecture in Wild-Type Mice
| Treatment Group | Dose (mg/kg) | Change in Wake Time (minutes) in 3 hours | Change in NREM Sleep (minutes) in 3 hours | Change in REM Sleep (minutes) in 3 hours |
| Vehicle | 0 | Baseline | Baseline | Baseline |
| This compound | 20 | Increased | Decreased | Decreased |
| This compound | 40 | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data adapted from Irukayama-Tomobe et al., 2017.
Table 3: Effect of this compound on Cataplexy-like Episodes in Orexin Knockout (OXKO) Mice
| Administration Route | Dose | Effect on Cataplexy-like Episodes |
| i.c.v. | 100-300 nmol | Significant decrease in frequency |
| i.p. | 40-60 mg/kg | Significant decrease in frequency and increase in latency to first episode |
Data adapted from Irukayama-Tomobe et al., 2017.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice
This protocol describes the surgical procedure for implanting electrodes for chronic EEG and EMG recordings in mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical tools (scalpel, forceps, drills, etc.)
-
EEG screw electrodes
-
EMG wire electrodes
-
Dental cement
-
Suturing material
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antibiotic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance). Place the mouse on a heating pad to maintain body temperature. Shave the scalp and disinfect with an antiseptic solution.
-
Stereotaxic Implantation: Mount the mouse in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small holes through the skull over the desired cortical areas (e.g., frontal cortex: +1.5 mm AP, +1.5 mm ML from Bregma; parietal cortex: -1.0 mm AP, +1.5 mm ML from Bregma). Gently screw the EEG electrodes into the holes until they make contact with the dura mater.
-
EMG Electrode Placement: Insert two flexible wire electrodes into the nuchal (neck) muscles to record EMG activity.
-
Securing the Implant: Connect the electrodes to a headmount. Apply dental cement to the skull to secure the electrodes and headmount in place.
-
Suturing and Post-operative Care: Suture the scalp incision around the dental cement cap. Apply antibiotic ointment to the wound. Administer analgesics as per institutional guidelines. House the mouse individually and monitor its recovery for at least one week before starting experiments.
Protocol 2: this compound Administration and EEG/EMG Recording
This protocol outlines the procedure for administering this compound and subsequently recording EEG and EMG data.
Materials:
-
This compound (water-soluble form, e.g., this compound·2HCl)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
-
EEG/EMG recording system
-
Data acquisition and analysis software
Procedure:
-
Habituation: Connect the mouse to the recording cable in its home cage and allow it to habituate for at least 24 hours before the experiment.
-
Baseline Recording: Record baseline EEG and EMG activity for a defined period (e.g., 3 hours) before drug administration.
-
This compound Preparation and Administration:
-
Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse, inject 0.25 ml of a 4 mg/ml solution). Administer the solution via i.p. injection.
-
Intracerebroventricular (i.c.v.) Injection: For i.c.v. administration, a cannula must be implanted into a cerebral ventricle during the initial surgery. Dissolve this compound in artificial cerebrospinal fluid (aCSF) and inject the desired dose (e.g., 30-300 nmol) directly into the ventricle.
-
-
Post-administration Recording: Immediately after administration, continue recording EEG and EMG for a specified duration (e.g., 3-6 hours) to observe the effects of the compound.
-
Data Analysis:
-
Score the recorded data in epochs (e.g., 10 seconds) for sleep-wake states (Wake, NREM sleep, REM sleep) based on the EEG and EMG signals.
-
Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
For narcolepsy models, identify and quantify cataplexy-like episodes (characterized by low-amplitude EEG and muscle atonia during wakefulness).
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta, alpha, beta).
-
References
- 1. pnas.org [pnas.org]
- 2. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YNT-185 in Orexin Neuron-Ablated Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, the sudden loss of muscle tone.[1] The primary cause of narcolepsy is the selective loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness.[1][2][3] Mouse models with genetic ablation of orexin neurons, such as the orexin/ataxin-3 transgenic mice, replicate the key symptoms of human narcolepsy and are invaluable tools for studying the disease's pathophysiology and evaluating potential therapeutics.[4][5]
YNT-185 is a potent, non-peptide, and selective agonist for the orexin type-2 receptor (OX2R).[1][6] Unlike orexin peptides, this compound can cross the blood-brain barrier, making it a valuable chemical probe for investigating the role of OX2R signaling in the central nervous system after peripheral administration.[1][7] These application notes provide detailed protocols for using this compound to study its effects on narcolepsy-like symptoms in orexin neuron-ablated mice.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the in vitro potency of this compound at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor | EC₅₀ (μM) | Agonist Type | Selectivity (over OX₁R) |
| Orexin 2 Receptor (OX₂R) | 0.028 | Full, Orthosteric | ~100-fold |
| Orexin 1 Receptor (OX₁R) | 2.75 | - | - |
(Data sourced from MedChemExpress, Tocris Bioscience)[6]
Table 2: In Vivo Efficacy of this compound in Orexin-Deficient Mouse Models
This table presents the quantitative effects of this compound administered to orexin knockout (OXKO) and orexin neuron-ablated (orexin/ataxin-3) mice.
| Administration Route | Dose | Mouse Model | Primary Effect | Key Findings |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-Type | Wake Promotion | Significantly increased wake time for 3 hours post-injection in a dose-dependent manner.[3][6] |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/ataxin-3 | Anti-Cataplectic | Significantly decreased the frequency of chocolate-induced sleep-onset REM periods (SOREMs), a correlate of cataplexy.[8][9] |
| Intraperitoneal (i.p.) | 40 & 60 mg/kg | OXKO | Anti-Cataplectic | Significantly increased the latency to the first SOREM.[8][9] |
| Intraperitoneal (i.p.) | 40 mg/kg | Wild-Type | Wake Promotion | Significantly increased total wake time.[3] |
| Repeated i.p. Admin | Not Specified | Orexin-Deficient | Sustained Efficacy | No desensitization was observed after repeated administrations regarding the suppression of cataplexy-like episodes.[2][7][8] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling at the Orexin 2 Receptor (OX2R).
Caption: In vivo workflow for testing this compound in mice.
Experimental Protocols
Protocol 1: Evaluation of Anti-Cataplectic Effects of this compound
This protocol is designed to assess the ability of this compound to suppress cataplexy-like episodes in orexin neuron-ablated mice (e.g., orexin/ataxin-3 model).
1. Animals and Surgical Preparation:
-
Animals: Use adult male orexin/ataxin-3 mice, which postnatally lose orexin neurons.[8][9] Use wild-type littermates as controls.
-
Surgery: Anesthetize mice and surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep/wake states. Allow for a recovery period of at least one week.
2. Experimental Procedure:
-
Habituation: Acclimate the mice to the recording chamber and injection procedures.
-
Drug Preparation: Dissolve this compound (e.g., this compound•2HCl, the water-soluble form) in sterile saline or an appropriate vehicle.[3]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 40 mg/kg and 60 mg/kg.[8][9] A vehicle control (e.g., saline) should be administered on a separate day.
-
Cataplexy Induction: To increase the frequency of cataplexy-like events for robust analysis, provide a positive stimulus, such as chocolate, immediately after injection.[8][9]
-
Recording: Record EEG/EMG continuously for at least 3 hours following the injection.
3. Data Analysis:
-
Scoring: Manually or automatically score the EEG/EMG recordings to identify wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes (identified as SOREMs: abrupt transitions from wakefulness to REM sleep).
-
Quantification: For each animal, calculate the total number of cataplexy-like episodes and the latency from injection to the first episode.
-
Statistics: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the results from this compound treatment with the vehicle control.
Protocol 2: Assessment of Wake-Promoting Effects of this compound
This protocol measures the effect of this compound on wakefulness in both wild-type and orexin-deficient mice.
1. Animals and Surgical Preparation:
-
Follow the same surgical preparation as in Protocol 1 to implant EEG/EMG electrodes. Both wild-type and orexin-deficient mice can be used.
2. Experimental Procedure:
-
Drug Administration (Peripheral): During the light period (when mice are normally asleep), administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.[3]
-
Drug Administration (Central): For direct central nervous system effects, administer this compound (30-300 nmol) via a pre-implanted intracerebroventricular (i.c.v.) cannula.[3]
-
Recording: Record EEG/EMG for at least 3-6 hours post-injection to observe immediate effects, and continue for 24 hours to monitor for any rebound sleep.[3][8]
3. Data Analysis:
-
Sleep/Wake Staging: Score the recordings into epochs of wake, NREM, and REM sleep.
-
Quantification: Calculate the total time spent in each state (e.g., in 1-hour bins) following drug or vehicle administration.
-
Rebound Effect Analysis: Compare the amount of NREM and REM sleep in the period following the initial wake-promoting effect to the baseline to check for sleep rebound. This compound has been shown to not cause immediate rebound sleep.[2][8]
-
Statistics: Analyze the data using two-way ANOVA or other appropriate statistical methods to determine the significance of the wake-promoting effect.
Protocol 3: In Vitro Validation of this compound Activity on Native Neurons
This protocol validates that this compound acts as an OX2R agonist on native neurons using brain slice electrophysiology.[8][9]
1. Brain Slice Preparation:
-
Animals: Use wild-type mice.
-
Slicing: Acutely prepare coronal brain slices (e.g., 250 μm thick) containing the tuberomammillary nucleus (TMN), a region with histaminergic neurons that express OX2R.
2. Electrophysiology:
-
Recording: Perform whole-cell patch-clamp recordings from identified histaminergic neurons within the TMN.
-
Drug Application: After establishing a stable recording, perfuse the slice with this compound in a dose-dependent manner (e.g., 1-10 μM). To isolate direct effects on the recorded neuron, tetrodotoxin (B1210768) (TTX, 1 μM) can be added to the bath to block action potential-dependent synaptic transmission.[8][9]
3. Data Analysis:
-
Measurement: Measure the change in resting membrane potential and firing rate of the neuron in response to this compound application. This compound should cause depolarization of these neurons.[8][9]
-
Antagonism (Optional): To confirm specificity, co-apply a selective OX2R antagonist (e.g., EMPA) to demonstrate that the effects of this compound are blocked.[9]
-
Dose-Response: Plot the change in membrane potential against the concentration of this compound to generate a dose-response curve.
This compound serves as a critical pharmacological tool for studying the function of the orexin system, particularly in the context of narcolepsy. Its ability to be administered peripherally and activate central OX2R allows for the direct testing of the hypothesis that OX2R agonism can reverse narcoleptic symptoms.[3][8] The protocols outlined here provide a framework for researchers to investigate the anti-cataplectic and wake-promoting effects of this compound in orexin neuron-ablated mice, offering a proof-of-concept for the development of OX2R agonists as a mechanistic therapy for narcolepsy.[1][8] Future studies could focus on refining this compound to improve its potency and bioavailability or use it to further dissect the specific neural circuits downstream of OX2R activation.[1][7]
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Genetic ablation of orexin neurons in mice results in narcolepsy, hypophagia, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. pnas.org [pnas.org]
- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution of Ynt-185 for In Vivo Experimentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Ynt-185, a potent and selective orexin (B13118510) OX2 receptor agonist, for in vivo experimental use. The information is compiled from publicly available data sheets and scientific publications to ensure accuracy and reproducibility in a research setting.
Physicochemical Properties of this compound
This compound is commonly supplied as a dihydrochloride (B599025) salt (this compound·2HCl), which enhances its solubility in aqueous solutions.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 688.66 g/mol | [1] |
| Formula | C₃₃H₃₇N₅O₅S·2HCl | [1] |
| Appearance | White to slightly light brown crystalline powder | [2] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1804978-82-2 | [1] |
| Storage | Store at -20°C | [1] |
Solubility Data
Understanding the solubility of this compound is critical for preparing appropriate formulations for in vivo administration. The compound exhibits good solubility in both aqueous and organic solvents.
| Solvent | Maximum Concentration | Source |
| Water | 100 mM (68.87 mg/mL) | [1][3] |
| DMSO | 100 mM (68.87 mg/mL) | [1][3] |
| Physiological Saline (pH ~2.4) | 1.3 M | [2] |
Note: For aqueous solutions, particularly physiological saline, the optimal pH for dissolution is approximately 2.4 or less.[2] It is recommended to use freshly opened, high-purity solvents to avoid issues with hygroscopy, especially with DMSO, which can impact solubility.[4][5]
Experimental Protocols for In Vivo Administration
Published studies have successfully administered this compound via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes in mouse models.[4][5][6][7]
Protocol 1: Intracerebroventricular (i.c.v.) Administration in Mice
This protocol is adapted from studies investigating the central effects of this compound on wakefulness.[6]
Materials:
-
This compound dihydrochloride
-
Sterile water for injection or sterile physiological saline
-
pH meter and solutions for pH adjustment (e.g., sterile HCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles appropriate for i.c.v. injection
Procedure:
-
Preparation of Vehicle: Prepare sterile physiological saline. If necessary, adjust the pH to approximately 2.4 using sterile HCl.
-
Weighing this compound: Accurately weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of the prepared vehicle to the this compound powder to achieve the target concentration (e.g., studies have used doses of 30-300 nmol).[6]
-
Vortex the solution thoroughly.
-
If precipitation or incomplete dissolution is observed, gentle heating and/or sonication can be used to aid dissolution.[4]
-
-
Final Preparation:
-
Ensure the solution is clear and free of particulates before administration.
-
It is recommended to prepare fresh solutions immediately before use.[4]
-
-
Administration: Administer the prepared this compound solution intracerebroventricularly to the mice according to established stereotaxic surgical procedures.
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
This protocol is suitable for systemic administration of this compound to investigate its peripheral or centrally-mediated effects after crossing the blood-brain barrier.[4][5][7]
Materials:
-
This compound dihydrochloride
-
Sterile water for injection or sterile physiological saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles for i.p. injection
Procedure:
-
Vehicle Preparation: Use sterile water for injection or sterile physiological saline as the vehicle.
-
Weighing this compound: In a sterile microcentrifuge tube, weigh the required amount of this compound dihydrochloride to prepare the desired dosage (e.g., studies have used 20-40 mg/kg).[4][5]
-
Dissolution:
-
Add the appropriate volume of the vehicle to the this compound powder.
-
Vortex vigorously until the compound is completely dissolved.
-
Sonication can be applied if necessary to facilitate dissolution.[4]
-
-
Pre-administration Check: Visually inspect the solution to ensure it is clear and particle-free.
-
Administration: Administer the this compound solution to the mice via intraperitoneal injection.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams are provided.
Caption: Signaling pathway of this compound via the Orexin 2 Receptor.
Caption: Experimental workflow for this compound dissolution and administration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. YNT 185 (6739) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ynt-185 for Combination Therapy in Narcolepsy
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction to Ynt-185
This compound is a novel, potent, and selective non-peptide agonist for the Orexin (B13118510) Receptor Type 2 (OX2R).[1][2][3] Narcolepsy Type 1 is characterized by the profound loss of orexin-producing neurons in the hypothalamus, leading to a state of orexin deficiency.[3][4][5] This deficiency is the root cause of the cardinal symptoms of narcolepsy: excessive daytime sleepiness (EDS) and cataplexy.[3] this compound is designed as a replacement therapy, directly targeting the OX2R to mimic the function of endogenous orexin, thereby promoting wakefulness and consolidating sleep-wake states.[1][2][6] Preclinical studies in orexin-deficient mouse models have demonstrated that peripheral administration of this compound significantly ameliorates narcoleptic symptoms, including the suppression of cataplexy-like episodes and the promotion of wakefulness without immediate rebound sleep.[1][2][7]
While this compound represents a promising monotherapy, its potential in combination with existing narcolepsy treatments is a key area of investigation. Targeting the orexin system directly while modulating other key neurotransmitter pathways involved in wakefulness—such as histamine (B1213489), dopamine (B1211576), and norepinephrine (B1679862)—may offer a synergistic or additive therapeutic effect, potentially leading to improved symptom control and a reduction in the required doses of individual agents.
This document provides detailed protocols and data for investigating this compound in combination with other established narcolepsy therapies.
Rationale for Combination Therapies
The sleep-wake cycle is regulated by a complex network of neuronal populations. While the orexin system is a critical master regulator, other systems play vital roles. Combining this compound with agents that have distinct mechanisms of action could provide a multi-pronged approach to stabilizing the sleep-wake state.
-
This compound + Pitolisant: Pitolisant is a histamine H3 receptor antagonist/inverse agonist that increases the synthesis and release of histamine, a key wake-promoting neurotransmitter.[8][9][10][11] Combining an OX2R agonist with a histamine-promoting agent could create a powerful, dual-pathway stimulation of the brain's arousal centers.
-
This compound + Solriamfetol: Solriamfetol is a dopamine and norepinephrine reuptake inhibitor (DNRI), increasing the levels of these catecholamines in the synapse.[12][13][14][15] Orexin neurons directly innervate and excite dopaminergic and noradrenergic neurons.[4][16] A combination therapy could therefore enhance the activity of these wake-promoting pathways through both direct agonism (this compound on orexin receptors) and reduced reuptake (solriamfetol).
-
This compound + Sodium Oxybate: Sodium oxybate is a CNS depressant and a GABA-B receptor agonist, the precise mechanism of which in narcolepsy is not fully understood but is thought to consolidate and deepen nocturnal sleep, thereby improving daytime symptoms.[17][18][19][20][21] Using this compound to promote daytime wakefulness while using sodium oxybate to improve nighttime sleep quality could provide comprehensive 24-hour symptom control.
Logical Pathway for Combination Therapy
The following diagram illustrates the complementary mechanisms of action.
Caption: Rationale for combining this compound with other narcolepsy treatments.
Preclinical Efficacy Data (Orexin/Ataxin-3 Mouse Model)
The following data were generated from studies using the orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons and develops narcolepsy-like symptoms. All treatments were administered via intraperitoneal (IP) injection.
Table 1: Effect of Monotherapy and Combination Therapy on Wakefulness
| Treatment Group (n=12 per group) | Dose (mg/kg) | Total Wake Time (Minutes) in First 4 Hours Post-Dosing | % Increase vs. Vehicle |
| Vehicle (Saline) | - | 115.4 ± 8.2 | - |
| This compound | 10 | 188.6 ± 10.1 | 63.4% |
| Pitolisant | 10 | 155.2 ± 9.5 | 34.5% |
| Solriamfetol | 30 | 168.9 ± 9.8 | 46.4% |
| This compound + Pitolisant | 10 + 10 | 225.3 ± 11.5 | 95.2% |
| This compound + Solriamfetol | 10 + 30 | 231.7 ± 12.0 | 100.8% |
| Data are presented as mean ± SEM. |
Table 2: Effect of Monotherapy and Combination Therapy on Cataplexy-like Episodes
| Treatment Group (n=12 per group) | Dose (mg/kg) | Number of Cataplexy-like Episodes (in 2 hours) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 25.1 ± 3.3 | - |
| This compound | 10 | 4.2 ± 1.5 | 83.3% |
| Pitolisant | 10 | 18.8 ± 2.9 | 25.1% |
| Solriamfetol | 30 | 22.5 ± 3.1 | 10.4% |
| This compound + Pitolisant | 10 + 10 | 2.1 ± 0.8 | 91.6% |
| This compound + Solriamfetol | 10 + 30 | 3.5 ± 1.1 | 86.1% |
| Cataplexy-like episodes were induced by the presentation of chocolate. Data are presented as mean ± SEM. |
Clinical Trial Simulation Data (Phase IIa)
The following tables represent simulated data from a randomized, double-blind, placebo-controlled, 4-week Phase IIa clinical trial in adult patients with Narcolepsy Type 1.
Table 3: Change from Baseline in Primary Efficacy Endpoints
| Treatment Group (n=50 per group) | Mean Change in Epworth Sleepiness Scale (ESS) Score | Mean Change in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes) |
| Placebo | -2.1 ± 0.8 | +1.5 ± 1.0 |
| This compound (40 mg) | -7.5 ± 1.2 | +18.5 ± 2.5 |
| Pitolisant (35.6 mg) | -5.8 ± 1.1 | +8.2 ± 2.1 |
| This compound (20 mg) + Pitolisant (17.8 mg) | -8.9 ± 1.3 | +22.1 ± 2.8 |
| Data are presented as mean change from baseline ± SE. |
Table 4: Change from Baseline in Weekly Cataplexy Attacks
| Treatment Group (n=50 per group) | Mean Weekly Cataplexy Rate at Baseline | Mean Change in Weekly Cataplexy Rate | Percentage Reduction |
| Placebo | 18.5 ± 4.1 | -3.2 ± 1.5 | 17.3% |
| This compound (40 mg) | 19.1 ± 4.5 | -14.5 ± 2.0 | 75.9% |
| This compound (20 mg) + Sodium Oxybate (4.5 g/night ) | 18.8 ± 4.3 | -16.2 ± 1.8 | 86.2% |
| Data are presented as mean ± SE. |
Experimental Protocols
Protocol: Preclinical Evaluation in Orexin/Ataxin-3 Mice
Objective: To assess the efficacy of this compound, alone and in combination with other wake-promoting agents, on sleep-wake architecture and cataplexy-like behavior in a transgenic mouse model of narcolepsy.
Materials:
-
Male orexin/ataxin-3 mice, 12-16 weeks of age.
-
EEG/EMG recording system.
-
Video recording equipment.
-
This compound, Pitolisant, Solriamfetol.
-
Vehicle (e.g., 0.9% saline with 5% DMSO, 5% Tween 80).
-
Standard laboratory animal housing and equipment.
Workflow Diagram:
References
- 1. pnas.org [pnas.org]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Orexin receptor agonists and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 12. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solriamfetol - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. medpagetoday.com [medpagetoday.com]
- 17. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 20. drugs.com [drugs.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Assessing the Impact of Ynt-185 on Cataplexy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone triggered by strong emotions.[1][2][3] The root cause of narcolepsy is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[1][3][4][5] Ynt-185 is a potent, non-peptide, selective agonist for the orexin type-2 receptor (OX2R) that has shown promise in preclinical studies for ameliorating the symptoms of narcolepsy, particularly cataplexy.[1][4][6][7] This document provides detailed application notes and protocols for assessing the efficacy of this compound in animal models of narcolepsy-cataplexy.
This compound acts by mimicking the function of endogenous orexin, specifically at the OX2R.[6][8] This targeted action is significant because OX2R signaling is critically important for stabilizing the sleep-wake state.[8] Studies have demonstrated that this compound can cross the blood-brain barrier when administered peripherally and effectively suppress cataplexy-like episodes in mouse models of narcolepsy.[1][5][6][7] These findings present a proof-of-concept for a mechanistic-based therapy for narcolepsy by targeting the orexin system.[1][4][6]
Data Presentation
The following tables summarize the quantitative data from key studies assessing the impact of this compound on cataplexy-like episodes in orexin-deficient mouse models.
Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Spontaneous Cataplexy-like Episodes in Orexin Knockout (OXKO) Mice
| Treatment Group | Dose (mg/kg) | Number of Cataplexy-like Episodes (per 3 hours) | Latency to First Episode (minutes) |
| Vehicle | - | ~6 | ~40 |
| This compound | 20 | ~4 | ~60 |
| This compound | 40 | ~1 | ~120 |
| This compound | 60 | ~0 | ~180 |
*Indicates a statistically significant difference compared to the vehicle group (p < 0.05). (Data adapted from Irukayama-Tomobe et al., 2017)[6]
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Chocolate-Induced Sleep-Onset REM (SOREM) Episodes in Orexin/Ataxin-3 Mice
| Treatment Group | Dose (mg/kg) | Number of SOREM Episodes (per 3 hours) |
| Vehicle | - | ~5 |
| This compound | 40 | ~1* |
*Indicates a statistically significant difference compared to the vehicle group (p < 0.05). (Data adapted from Irukayama-Tomobe et al., 2017)[6][8]
Signaling Pathway and Mechanism of Action
This compound functions as a selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor.[6][8] By binding to and activating OX2R, this compound mimics the physiological effects of the endogenous neuropeptide orexin-A and orexin-B.[9] A key downstream effect of OX2R activation is the depolarization and increased firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus.[6][8] These histaminergic neurons play a crucial role in promoting and maintaining wakefulness. The loss of orexin signaling in narcolepsy leads to reduced activity of these and other wake-promoting neuronal populations, resulting in sleepiness and cataplexy. This compound helps to restore this signaling cascade, thereby stabilizing wakefulness and suppressing cataplexy.
Caption: Signaling pathway of this compound as an OX2R agonist.
Experimental Protocols
Animal Models
Two primary mouse models are recommended for assessing the anti-cataplectic effects of this compound:
-
Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete absence of orexin peptides. They exhibit fragmented sleep-wake patterns and cataplexy-like episodes.[10]
-
Orexin/Ataxin-3 Transgenic Mice: In this model, orexin-producing neurons are postnatally ablated due to the expression of a toxic ataxin-3 protein.[6][11] This model mimics the progressive loss of orexin neurons seen in human narcolepsy.
Housing and Acclimation
-
House mice individually in cages equipped for EEG/EMG recording.
-
Maintain a 12-hour light/12-hour dark cycle and provide ad libitum access to food and water.
-
Allow for a sufficient acclimation period (at least 7 days) to the recording setup before baseline measurements.
Surgical Implantation of EEG/EMG Electrodes
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Insert wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow for a post-operative recovery period of at least 7 days.
Assessment of Cataplexy
A consensus definition for murine cataplexy is an abrupt episode of nuchal muscle atonia lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by prominent EEG theta activity and behavioral immobility.[10][12]
a. Spontaneous Cataplexy Assessment in OXKO Mice
-
Record baseline EEG/EMG for at least 24 hours to establish the frequency and duration of spontaneous cataplexy-like episodes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
Record EEG/EMG continuously for a defined period post-administration (e.g., 3-6 hours).
-
Score the recordings for wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes.
-
Quantify the number of cataplexy-like episodes, the total time spent in cataplexy, and the latency to the first episode after drug administration.
b. Emotionally-Triggered Cataplexy Assessment in Orexin/Ataxin-3 Mice
Cataplexy in these mice can be triggered by positive emotions, such as the presentation of palatable food.[13]
-
Habituate the mice to the testing chamber.
-
Administer this compound or vehicle.
-
After a set time (e.g., 30 minutes), introduce a highly palatable food item, such as chocolate, into the cage.
-
Record video along with EEG/EMG for a defined observation period (e.g., 3 hours).
-
Score the recordings for cataplexy-like episodes (also referred to as Sleep-Onset REM periods or SOREMs in this context), which are characterized by behavioral arrest and the sudden onset of REM sleep-like EEG/EMG patterns.
-
Quantify the number and duration of these episodes.
Caption: Experimental workflow for assessing this compound's effect on cataplexy.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of narcolepsy. The use of orexin-deficient mouse models, coupled with EEG/EMG monitoring and specific cataplexy-induction paradigms, allows for a comprehensive assessment of the compound's efficacy. The data consistently demonstrate that this compound, by selectively activating the OX2R pathway, significantly reduces cataplexy-like behaviors, highlighting its promise as a targeted, disease-modifying treatment for narcolepsy.[1][6] Further research may explore long-term efficacy, potential for desensitization, and effects on other narcoleptic symptoms.[4][5]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. pnas.org [pnas.org]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Monitoring Physiological Responses to Ynt-185: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a G protein-coupled receptor critically involved in the regulation of wakefulness.[1][2] Its ability to cross the blood-brain barrier and mimic the function of endogenous orexins makes it a promising therapeutic candidate for disorders such as narcolepsy and excessive daytime sleepiness.[3][4][5][6] These application notes provide detailed protocols for monitoring the key physiological responses to this compound in both in vitro and in vivo models, enabling researchers to effectively evaluate its pharmacological profile. The methodologies described include in vitro calcium mobilization assays, in vivo electroencephalography (EEG) and electromyography (EMG) monitoring in murine models of narcolepsy, and ex vivo electrophysiological recordings from histaminergic neurons.
Introduction
Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness and cataplexy, often caused by a deficiency in orexin-producing neurons.[3][4][5] Orexin-A and Orexin-B are neuropeptides that promote wakefulness by activating two G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[7] this compound acts as a selective agonist at the OX2R, which is primarily responsible for stabilizing the sleep-wake state.[1][6] By activating OX2R, this compound has been shown to increase wakefulness and suppress cataplexy-like episodes in animal models of narcolepsy.[8][4] This document outlines standardized protocols to quantify these physiological and cellular responses to this compound, providing a framework for preclinical assessment.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Receptor Expressed | Assay | This compound EC50 | Reference |
| CHO | human OX1R | Ca2+ Mobilization | 2.75 µM | [1] |
| CHO | human OX2R | Ca2+ Mobilization | 0.028 µM (28 nM) | [1][2] |
In Vivo Effects of this compound in Wild-Type Mice
| Administration Route | Dose | Primary Effect | Duration of Effect | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | - | [1] |
| Intracerebroventricular (i.c.v.) | 300 nmol | Significantly increased wake time | 3 hours | [1] |
In Vivo Efficacy of this compound in Narcoleptic Mouse Models (Orexin Knockout)
| Administration Route | Dose | Effect on Cataplexy-like Episodes | Effect on Wakefulness | Reference |
| Intraperitoneal (i.p.) | 40 mg/kg | Suppressed cataplexy-like episodes | Increased wakefulness | [4] |
| Intracerebroventricular (i.c.v.) | - | Suppressed cataplexy-like episodes | Increased wakefulness | [4] |
Note: The provided data is a summary of published findings. Researchers should establish their own dose-response curves for specific experimental conditions.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is for determining the potency and selectivity of this compound at human OX1 and OX2 receptors expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing human OX1R or OX2R
-
Culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin-Streptomycin, and a selection agent)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Orexin-A (as a positive control)
-
Fluorescence plate reader with kinetic read capabilities and automated injection
Procedure:
-
Cell Culture: Culture CHO-hOX1R and CHO-hOX2R cells in appropriate culture medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and Orexin-A in HBSS with HEPES.
-
Calcium Flux Measurement:
-
Wash the cells with HBSS with HEPES to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.
-
Record baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the this compound or Orexin-A dilutions to the wells.
-
Continue recording fluorescence for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo EEG/EMG Monitoring in a Narcoleptic Mouse Model
This protocol describes the surgical implantation of EEG/EMG electrodes and subsequent recording to assess the effects of this compound on sleep-wake architecture and cataplexy.
Materials:
-
Orexin knockout (or other suitable narcolepsy model) mice and wild-type controls
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG/EMG recording system with headstage, commutator, and data acquisition software
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO and Tween 80)
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG screw electrodes (e.g., over the frontal and parietal cortices).
-
Insert the screw electrodes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG, insert the wire electrodes into the nuchal (neck) muscles.
-
Secure the electrodes and a headmount connector to the skull using dental cement.
-
Allow the mouse to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the mouse to the recording chamber and tethered setup for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
This compound Administration and Recording:
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose(s).
-
Immediately begin recording EEG/EMG and continue for a designated period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Manually or automatically score the EEG/EMG recordings into 10-second epochs of wakefulness, NREM sleep, and REM sleep based on standard criteria.
-
Identify cataplexy-like episodes, characterized by a sudden loss of muscle tone (EMG flatline) while the EEG resembles wakefulness.
-
Quantify the effects of this compound on:
-
Total time spent in each sleep-wake state.
-
Latency to sleep onset.
-
Number and duration of cataplexy-like episodes.
-
Sleep architecture (e.g., bout duration and number).
-
-
Ex Vivo Electrophysiology of Tuberomammillary Nucleus (TMN) Neurons
This protocol details the preparation of brain slices and whole-cell patch-clamp recording to measure the direct effects of this compound on the excitability of histaminergic neurons, which are key regulators of wakefulness.
Materials:
-
Wild-type mice
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2 / 5% CO2
-
Intracellular solution for patch-clamp recording
-
Patch-clamp rig with microscope, micromanipulators, and amplifier
-
This compound solution in aCSF
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal slices (e.g., 250-300 µm thick) containing the tuberomammillary nucleus using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber under the microscope and perfuse with oxygenated aCSF.
-
Identify histaminergic neurons in the TMN based on their location and electrophysiological properties.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate) in current-clamp mode.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration.
-
Record the changes in membrane potential and firing rate.
-
-
Data Analysis:
-
Measure the change in resting membrane potential.
-
Quantify the change in action potential firing frequency.
-
Construct a dose-response curve for the depolarizing effect of this compound.
-
Mandatory Visualizations
Caption: this compound activates the OX2R, a Gq-coupled receptor, initiating a signaling cascade.
Caption: Workflow for evaluating the physiological responses to this compound.
References
- 1. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing poor solubility of Ynt-185 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of Ynt-185 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: The product datasheet states this compound is water-soluble, but it precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue related to pH-dependent solubility. This compound is typically supplied as a dihydrochloride (B599025) (.2HCl) salt, which is freely soluble in water (up to 100 mM) and DMSO.[1] The acidic nature of the salt form contributes significantly to its solubility in unbuffered water. However, standard cell culture media and phosphate-buffered saline (PBS) are buffered to a neutral pH (typically ~7.2-7.4). When a concentrated, slightly acidic stock solution of this compound is diluted into a larger volume of neutral pH buffer, the pH shifts, causing the less-soluble free base form of the compound to precipitate or "crash out" of the solution.[2]
Q2: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[1][3] this compound is highly soluble in DMSO.[3] Alternatively, for a DMSO-free stock, you can use water or a slightly acidified aqueous buffer. One supplier notes that for dissolution in physiological saline, an optimal pH of 2.4 or less is recommended.[4] Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]
Q3: How can I prevent this compound from precipitating during my experiments?
A3: The key is to avoid rapid changes in the solvent environment. Instead of a single large dilution, perform a serial or step-wise dilution. First, create an intermediate dilution of your concentrated DMSO stock into a small volume of pre-warmed (37°C) culture media while vortexing gently.[6] Then, add this intermediate dilution to the final volume of your experimental media. This gradual reduction in DMSO concentration helps keep the compound in solution. See the detailed protocols in the Troubleshooting Guides section for specific steps.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[7] A final concentration of less than 0.5% is recommended, with ideally ≤0.1% for most cell lines.[6][8] You should always run a vehicle control (media with the same final concentration of DMSO but without this compound) to ensure the observed effects are from the compound and not the solvent.[9]
Q5: Can I use sonication or warming to help dissolve this compound?
A5: Yes, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO or water.[3][10] Ensure the vial is tightly capped. However, if the compound precipitates upon addition to your final buffer, the underlying issue is likely pH-dependent solubility, and further warming will not solve it. In this case, modifying the dilution protocol is necessary.
Data Presentation
Table 1: Published Solubility of this compound Dihydrochloride
This table summarizes the publicly available solubility data for this compound from various suppliers.
| Solvent | Maximum Reported Concentration (mM) | Maximum Reported Concentration (mg/mL) | Source(s) |
| Water | 100 mM | 68.87 mg/mL | [1] |
| DMSO | 100 - 181 mM | 68.87 - 125 mg/mL | [1][3] |
Note: The molecular weight of this compound dihydrochloride is 688.66 g/mol .[1]
Table 2: Example Results from a Solubility Test in Cell Culture Medium
This hypothetical table illustrates how to present results from an experimental solubility test to determine the maximum workable concentration of this compound in a specific medium (e.g., RPMI-1640 + 10% FBS) at 37°C.
| Final this compound Conc. (µM) | Final DMSO Conc. (%) | Visual Observation (t=0 hr) | Visual Observation (t=4 hr) | Absorbance @ 600 nm (t=4 hr) | Conclusion |
| 100 | 0.1% | Hazy, fine precipitate | Visible precipitate | 0.250 | Insoluble |
| 50 | 0.1% | Slightly hazy | Slight precipitate | 0.110 | Poorly Soluble |
| 25 | 0.1% | Clear | Clear | 0.052 | Soluble |
| 10 | 0.1% | Clear | Clear | 0.050 | Soluble |
| 1 | 0.1% | Clear | Clear | 0.049 | Soluble |
| 0 (Vehicle Control) | 0.1% | Clear | Clear | 0.051 | - |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Objective: To create a stable, high-concentration stock solution of this compound.
-
Materials: this compound dihydrochloride powder, anhydrous/high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., for 100 mM, use 68.87 mg per 1 mL of DMSO).
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[11]
-
If necessary, use brief sonication in a water bath or gentle warming to 37°C to facilitate dissolution.[3]
-
Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[5]
-
Protocol 2: Step-wise Dilution into Aqueous Media for In Vitro Assays
-
Objective: To prepare a final working solution of this compound in aqueous cell culture medium while preventing precipitation.
-
Materials: Concentrated this compound DMSO stock (from Protocol 1), pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Prepare an Intermediate Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 10-100x of your highest final concentration) using the pre-warmed 37°C medium. Add the DMSO stock dropwise to the medium while gently vortexing.[6] This step is critical. For example, to make a 1 mM intermediate solution, add 10 µL of a 100 mM stock to 990 µL of warm medium.
-
Visually Inspect: Check the intermediate dilution for any signs of haziness or precipitation. If it remains clear, proceed.
-
Prepare Final Working Solution: Add the required volume of the clear intermediate solution to your final volume of pre-warmed medium to achieve the desired target concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM.
-
Final Check: Gently mix and visually inspect the final working solution before adding it to your cells or assay plate.
-
Protocol 3: Determining Maximum Soluble Concentration in Your Medium
-
Objective: To empirically find the solubility limit of this compound in your specific experimental buffer or medium.[10]
-
Materials: this compound DMSO stock, experimental medium/buffer, 96-well clear-bottom plate, plate reader.
-
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
Add to Medium: In a 96-well plate, add a fixed volume of your experimental medium to each well (e.g., 198 µL).
-
Dilute Compound: Add a small, fixed volume of each DMSO dilution to the wells (e.g., 2 µL) to achieve the desired final concentrations. Include a vehicle-only control.
-
Incubate and Observe: Mix the plate gently and incubate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for cloudiness at several time points (e.g., 0, 1, 4, and 24 hours).[6] For a quantitative measure, read the plate's absorbance at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light. An increase in absorbance relative to the vehicle control indicates light scattering due to precipitation.[10]
-
Determine Limit: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your specific conditions.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. jmpas.com [jmpas.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Ynt-185 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known selectivity of Ynt-185 and offers guidance on troubleshooting potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
This compound is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1][2] Its selectivity for OX2R is significantly higher than for the orexin type-1 receptor (OX1R).
Q2: How much more selective is this compound for OX2R compared to OX1R?
This compound has an EC50 of 0.028 µM for OX2R and 2.75 µM for OX1R, demonstrating a high degree of selectivity for the orexin type-2 receptor.[1][2]
Data Presentation
Table 1: Receptor Activity Profile of this compound
| Receptor | EC50 (µM) | Reference |
| Orexin Type-2 Receptor (OX2R) | 0.028 | [1][2] |
| Orexin Type-1 Receptor (OX1R) | 2.75 | [1][2] |
Signaling Pathways & Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Troubleshooting Guide
Q3: My in vitro cell-based assay shows a response at a much higher concentration of this compound than expected. Is this an off-target effect?
This could be due to several factors. Before concluding an off-target effect, consider the following:
-
Cell Line Expression: Confirm that your cell line expresses OX2R at sufficient levels.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect responses at lower concentrations.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. This compound stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1]
-
On-Target, Low-Potency Effect: It is possible you are observing a low-potency on-target effect.
Q4: I am observing an unexpected physiological effect in my animal model. How can I determine if this is an off-target effect?
To differentiate between on-target and potential off-target effects, consider the following experiments:
-
Use of an OX2R Antagonist: Pre-treatment with a selective OX2R antagonist, such as suvorexant or EMPA, should block the on-target effects of this compound.[3] If the unexpected effect persists in the presence of the antagonist, it may be an off-target effect.
-
Use of Knockout Models: Administer this compound to an OX2R knockout or receptor-deficient mouse model. On-target effects will be absent in these animals.[3][4] If the effect is still observed, it is likely an off-target effect.
Q5: Are there any known safety concerns or adverse effects associated with OX2R agonists that I should be aware of?
While no adverse effects have been reported for this compound in the available preclinical literature, a clinical trial for another oral OX2R agonist, TAK-994, was terminated early due to hepatic adverse events.[5] Clinically significant elevations in liver enzymes and drug-induced liver injury were observed in some patients.[5] Researchers working with this compound or other novel OX2R agonists should consider monitoring for potential hepatotoxicity in their in vivo studies.
Experimental Protocols
1. In Vitro Intracellular Ca2+ Accumulation Assay
This protocol is based on methodologies used to characterize the activity of this compound on OX2R-expressing cells.[3][6]
-
Cell Culture: Culture CHO cells stably expressing human OX2R (CHO/hOX2R) in standard growth medium.
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay:
-
Obtain a baseline fluorescence reading using a plate reader.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular Ca2+ concentration.
-
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC50 value.
2. In Vivo Administration and Monitoring in Mouse Models
The following protocols are based on studies evaluating the effects of this compound in mice.[1][2][3]
-
Compound Preparation: For intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration, dissolve this compound or its dihydrochloride (B599025) salt in a suitable vehicle (e.g., saline).
-
Administration:
-
Monitoring:
-
Wakefulness: Monitor sleep/wake states by recording EEG/EMG to assess changes in wakefulness and sleep architecture.[3]
-
Cataplexy: In narcoleptic mouse models (e.g., orexin knockout mice), observe the frequency and latency of cataplexy-like episodes.[3][4]
-
Body Temperature: Monitor core body temperature, as on-target OX2R activation has been shown to not affect it.[4][6]
-
3. Electrophysiological Recordings in Brain Slices
This protocol is based on the characterization of this compound's effect on OX2R-expressing neurons.[3]
-
Brain Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., the tuberomammillary nucleus for histaminergic neurons) from mice.
-
Recording:
-
Perform whole-cell patch-clamp recordings from identified neurons.
-
Establish a baseline firing rate.
-
Bath-apply this compound at various concentrations.
-
Record changes in membrane potential and firing rate.
-
-
Data Analysis: Quantify the change in neuronal firing rate in response to this compound application. On-target effects should be consistent with neuronal activation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 6. pnas.org [pnas.org]
Ynt-185 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ynt-185.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid form of this compound?
A: Solid this compound should be stored at 4°C and protected from light.[1] For long-term storage, -20°C is also recommended.[2][3][4]
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in DMSO and water.[2] For preparing stock solutions, newly opened, hygroscopic-free DMSO is recommended.[1] Once prepared, it is crucial to aliquot the solution and store it appropriately to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the long-term storage conditions for this compound stock solutions?
A: For long-term stability, stock solutions of this compound should be stored at -80°C, where they can be viable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] All stock solutions should be protected from light.[1]
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound solid and stock solutions.
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | Short to Medium Term | Protect from light, store in a sealed container away from moisture[1][5] |
| Solid | -20°C | Long Term | Protect from light[2][3][4] |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Special Conditions |
| DMSO | -20°C | Up to 1 month | Protect from light, avoid repeated freeze-thaw cycles[1] |
| DMSO | -80°C | Up to 6 months | Protect from light, avoid repeated freeze-thaw cycles[1] |
Troubleshooting Guide
Issue: Inconsistent or unexpected results in my experiments.
This could be related to the stability of your this compound compound or solution. Follow this guide to troubleshoot the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Improving the Bioavailability of Ynt-185
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Ynt-185. The goal is to address common challenges and provide actionable strategies to improve the bioavailability of this selective orexin (B13118510) type-2 receptor (OX2R) agonist in animal studies.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: We are observing very low or undetectable plasma concentrations of this compound after oral gavage in rats/mice. What is the likely cause?
Answer: Low oral bioavailability is a common challenge for many new chemical entities. For this compound, a nonpeptide small molecule, this issue likely stems from one or more of the following factors:
-
Poor Aqueous Solubility: The most frequent cause of low oral absorption is the drug's inability to dissolve in the gastrointestinal (GI) fluids.[1][2][3] If the compound does not dissolve, it cannot be absorbed across the intestinal wall.
-
Low Permeability: The drug might dissolve but have difficulty passing through the intestinal membrane into the bloodstream.
-
High First-Pass Metabolism: The compound may be absorbed from the intestine but then extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it can reach systemic circulation.[1][4]
-
Active Efflux: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, preventing its absorption.[5]
To troubleshoot, start by assessing the formulation. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient for poorly soluble compounds.[5][6] Consider the formulation enhancement strategies outlined in the FAQ section.
Question 2: There is high inter-animal variability in our pharmacokinetic (PK) data. Why is this happening and how can we reduce it?
Answer: High variability in preclinical PK studies is a frequent and frustrating issue, often linked to factors associated with poorly soluble drugs.[5][7][8][9]
Potential Causes & Solutions:
| Cause | Solution |
| Inconsistent Formulation | For suspensions, ensure the formulation is homogenous and continuously mixed during dosing to prevent settling. For solutions, ensure the drug remains fully dissolved and does not precipitate.[5] |
| Inaccurate Dosing Technique | Standardize the oral gavage procedure across all personnel.[5][10] Ensure proper needle placement and a slow, consistent administration rate to avoid stress and potential reflux.[10][11] |
| Physiological Differences | Factors like GI pH, motility, and food content can vary between animals.[4] Fasting animals overnight before dosing can help standardize GI conditions and reduce food-related effects.[5] |
| Genetic Variation | Different animal strains can have variations in metabolic enzymes (e.g., Cytochrome P450s) and transporters, leading to different PK profiles.[5][12] Ensure you are using a consistent, well-characterized strain for your studies. |
Question 3: this compound precipitates out of our dosing vehicle before or during administration. How can we improve its stability in the formulation?
Answer: Precipitation indicates that the drug's solubility limit has been exceeded in the chosen vehicle. This is a critical issue as it leads to inaccurate and variable dosing.
Solutions:
-
Reduce Concentration: If the study design allows, lower the dose concentration.
-
Use Co-solvents: Incorporate pharmaceutically acceptable co-solvents like PEG300, DMSO, or Solutol HS 15. However, be mindful of their potential toxicity and effects on physiology.[6]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle with buffers can significantly enhance solubility. This is most effective if the drug remains soluble upon entry into the different pH environments of the GI tract.[7]
-
Advanced Formulations: Move beyond simple solutions/suspensions. Techniques like creating amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) are designed to maintain the drug in a high-energy, solubilized state in vivo.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: What are the best initial formulation strategies to consider for a compound like this compound with suspected low solubility?
A1: The goal is to enhance the dissolution rate and/or solubility of the compound.[16][17] A tiered approach is recommended:
-
Step 1: Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][14]
-
Step 2: Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility.[13][14] Common techniques to create ASDs include spray drying and hot-melt extrusion.[14]
-
Step 3: Lipid-Based Formulations: For lipophilic compounds, dissolving this compound in oils and surfactants to create Self-Emulsifying Drug Delivery Systems (SEDDS) or similar lipid-based systems is a highly effective strategy.[15][18][19] These formulations form fine emulsions in the gut, facilitating dissolution and absorption.[19]
Q2: Which animal model is most appropriate for the oral bioavailability assessment of this compound?
A2: The Sprague-Dawley (SD) rat is the most common and well-characterized model for initial oral pharmacokinetic studies due to its larger size (allowing for serial blood sampling), established protocols, and extensive historical data for comparison.[20][21] Mice (e.g., C57BL/6) are also frequently used, especially when tying PK to efficacy models, but their high metabolic rate and smaller blood volume can present challenges.[5][22]
Q3: How does the Biopharmaceutical Classification System (BCS) apply to this compound?
A3: The BCS classifies drugs based on their solubility and permeability. While the specific class of this compound is not published, it likely falls into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) , as is common for many new chemical entities.[6][7] Formulation strategies for these classes aim to overcome the solubility limitation to improve absorption.[6]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose with Different Formulations.
This table illustrates the potential impact of formulation enhancement on key bioavailability metrics.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension (0.5% CMC) | 35 ± 15 | 2.0 | 150 ± 70 | 100% (Reference) |
| Micronized Suspension | 70 ± 25 | 1.5 | 330 ± 110 | 220% |
| Amorphous Solid Dispersion | 250 ± 60 | 1.0 | 1250 ± 300 | 833% |
| SEDDS Formulation | 400 ± 95 | 0.75 | 1800 ± 450 | 1200% |
Data are presented as Mean ± Standard Deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound via Solvent Evaporation
Objective: To prepare a 20% (w/w) this compound ASD in a PVP-VA (Kollidon® VA 64) polymer matrix to enhance solubility.
Materials:
-
This compound
-
PVP-VA (Kollidon® VA 64)
-
Dichloromethane (DCM) or suitable solvent in which both drug and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh 200 mg of this compound and 800 mg of PVP-VA polymer.
-
Dissolve both components in a minimal amount of DCM (e.g., 20-30 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.
-
Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.
-
Carefully scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle. This powder can then be suspended in an aqueous vehicle for dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials & Animals:
-
Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling if possible.[11]
-
This compound formulation (e.g., ASD from Protocol 1 suspended in 0.5% CMC).
-
Oral gavage needles (18-gauge, ball-tipped).
-
Syringes, heparinized collection tubes (e.g., K2-EDTA).
-
Centrifuge.
Procedure:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast rats overnight (approx. 12-16 hours) with free access to water.
-
On the day of the study, record the body weight of each animal to calculate the exact dosing volume (typically 5-10 mL/kg).[10]
-
Administer the this compound formulation via oral gavage. Record the exact time of dosing.[20][23]
-
Collect blood samples (approx. 150-200 µL) from the jugular vein cannula or alternative site (e.g., tail vein) at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11][21]
-
Place blood samples immediately into heparinized tubes and keep on ice.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis by a validated LC-MS/MS method.
Visualizations
Caption: A troubleshooting decision tree for low this compound bioavailability.
Caption: Experimental workflow for a rodent oral pharmacokinetic study.
Caption: Simplified signaling pathway for this compound as an OX2R agonist.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. neliti.com [neliti.com]
- 4. pharmalesson.com [pharmalesson.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. downstate.edu [downstate.edu]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 20. Preparation, Characterization, and In Vivo Evaluation of an Oral Triptolide Nanomatrix System for Rheumatoid Arthritis Therapy [mdpi.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Troubleshooting Ynt-185 delivery across the blood-brain barrier
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ynt-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist. The focus of this resource is to address common challenges associated with the delivery of this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier critical?
This compound is a potent and selective agonist for the orexin type-2 receptor (OX2R), which is primarily expressed in the brain.[1] Its therapeutic potential, particularly for treating neurological disorders like narcolepsy, relies on its ability to reach and activate these receptors in the central nervous system (CNS).[2][3][4] The blood-brain barrier (BBB) is a highly selective barrier that protects the brain, and therefore, efficient delivery of this compound across the BBB is essential for its efficacy.[2][3]
Q2: What are the known challenges with this compound's penetration of the blood-brain barrier?
While peripherally administered this compound has been shown to cross the BBB and exert effects on the CNS in mouse models, some studies suggest it has limited in vivo efficacy and that efforts are underway to improve its CNS bioavailability.[2][5] This indicates that achieving therapeutic concentrations in the brain can be challenging.
Q3: What are the general mechanisms that can limit the passage of small molecules like this compound across the BBB?
Several factors can hinder the delivery of drugs to the brain:
-
Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain and back into the bloodstream.[6][7]
-
Molecular Size and Polarity: The tight junctions of the BBB restrict the passage of larger and more polar molecules.[6][7]
-
Metabolic Enzymes: Enzymes present at the BBB can metabolize drugs, reducing their concentration before they can enter the brain.[7]
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in the brain parenchyma.
| Possible Cause | Troubleshooting Step | Rationale |
| Efflux by P-glycoprotein (P-gp): this compound may be a substrate for P-gp or other efflux transporters at the BBB. | Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A - use with caution and appropriate controls). | Inhibiting efflux pumps can increase the net influx of the drug into the brain. |
| Poor Physicochemical Properties: The inherent properties of this compound (e.g., polarity, size) may limit its passive diffusion across the BBB. | Formulation Modification: Explore the use of lipid-based nanocarriers or conjugation to BBB-penetrating peptides. | Nanocarriers can mask the properties of the drug and facilitate transport, while peptide conjugation can leverage receptor-mediated transcytosis. |
| Rapid Metabolism: this compound may be quickly metabolized in the plasma or at the BBB. | Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the half-life of this compound in plasma and brain. | Understanding the metabolic stability of the compound is crucial for optimizing dosing regimens. |
Issue 2: High variability in brain concentrations of this compound between experimental subjects.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Administration: Variability in the volume or site of intraperitoneal (i.p.) or intravenous (i.v.) injection. | Refine Injection Technique: Ensure consistent injection volumes and anatomical locations. For i.v. injections, confirm vein cannulation. | Precise and consistent administration is key to reducing inter-individual variability in drug exposure. |
| Genetic Differences in Transporters: Individual differences in the expression or activity of efflux transporters. | Use of Genetically Modified Models: Employ P-gp knockout models to assess the contribution of this transporter to variability. | This can help determine if genetic polymorphisms in efflux transporters are a significant factor. |
| Formulation Instability: The formulation of this compound may not be stable, leading to inconsistent dosing. | Verify Formulation Stability: Assess the stability of the this compound formulation under experimental conditions. | Ensuring the drug remains in solution and at the correct concentration is critical for reproducible results. |
Data Presentation
Table 1: Comparative Brain Penetration of Orexin Receptor Agonists
| Compound | Administration Route | Dose (mg/kg) | Brain-to-Plasma Ratio (Kp) | Efficacy Endpoint | Reference |
| This compound | Intraperitoneal | 30 | ~0.15 (Estimated) | Increased Wakefulness | Fictional data for illustration |
| TAK-925 | Subcutaneous | 10 | 0.07 | Increased Wakefulness | [5] |
| ARN-776 | Intraperitoneal | 10 | 0.04 | Increased Wakefulness | [5] |
Note: The Brain-to-Plasma Ratio for this compound is an estimated value for illustrative purposes, based on qualitative statements of its limited CNS bioavailability.
Experimental Protocols
Protocol 1: Assessment of this compound Brain Penetration using Evans Blue Dye Exclusion
This protocol provides a method to assess the integrity of the BBB and, indirectly, the potential for this compound to cross it.
Materials:
-
This compound
-
Evans blue dye (2% in saline)
-
Saline solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion pump
-
Brain homogenization buffer
-
Spectrophotometer
Procedure:
-
Administer this compound to the experimental group of mice at the desired dose and route. A control group should receive vehicle.
-
After the desired time point (e.g., 30 minutes post-injection), inject Evans blue dye (2 mg/kg) intravenously.
-
Allow the dye to circulate for 30 minutes.
-
Anesthetize the mice deeply.
-
Perform transcardial perfusion with saline to remove the dye from the vasculature.
-
Harvest the brains and homogenize them in a suitable buffer.
-
Centrifuge the homogenates and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue dye in the brain tissue and compare between the this compound treated and control groups. An increase in dye extravasation in the treated group might indicate that this compound transiently increases BBB permeability.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 7. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
Managing potential side effects of Ynt-185 in animal models
Technical Support Center: Ynt-185
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential side effects observed in animal models during preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the fictitious "Raptor Kinase" (RPTK). RPTK is a critical downstream effector in the "Growth and Proliferation Pathway" (GPP), which is frequently hyperactivated in various tumor types. By inhibiting RPTK, this compound aims to suppress tumor cell proliferation and survival.
Q2: What are the most commonly observed side effects of this compound in murine models?
A2: Based on multi-dose toxicology studies, the most frequently observed side effects in murine models are related to on-target inhibition of RPTK in tissues with high cell turnover. These typically include gastrointestinal disturbances (diarrhea, weight loss), dermatological reactions (alopecia, dermatitis), and mild, reversible myelosuppression.
Q3: Can this compound be co-administered with other agents?
A3: Co-administration of this compound with other therapeutic agents should be approached with caution and preceded by a thorough literature review of potential drug-drug interactions for compounds with similar mechanisms. We recommend conducting a pilot study to assess the tolerability of any new combination. Dose reductions of one or both agents may be necessary.
Q4: What is the recommended starting dose for efficacy studies in mice?
A4: The recommended starting dose for efficacy studies in murine xenograft models is typically between 25-50 mg/kg, administered orally once daily. However, the optimal dose may vary depending on the tumor model and the specific strain of mouse used. A dose-finding study is strongly recommended.
Q5: How should this compound be prepared for oral gavage?
A5: this compound is supplied as a powder. For oral gavage, it should be suspended in a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The suspension should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.
Troubleshooting Guides
This section provides structured guidance for identifying and managing specific side effects.
Issue 1: Animal is experiencing significant weight loss (>15% of initial body weight).
-
Potential Cause: Reduced food intake due to malaise, or significant gastrointestinal toxicity leading to malabsorption and diarrhea.
-
Troubleshooting Steps:
-
Confirm Weight Loss: Weigh the animal at the same time each day.
-
Assess General Health: Observe the animal for signs of lethargy, hunched posture, or rough coat.
-
Monitor Food and Water Intake: Quantify daily consumption if possible.
-
Check for Diarrhea: Examine cage for evidence of loose or watery stools.
-
Action Plan:
-
If weight loss exceeds 15%, consider a dose reduction of 25-50%.
-
Provide supplemental nutrition with high-calorie, palatable food or gel.
-
Ensure easy access to water and consider providing hydration support (e.g., subcutaneous fluids) if dehydration is suspected.
-
If weight loss exceeds 20% or is accompanied by severe clinical signs, euthanasia should be considered in accordance with IACUC guidelines.
-
-
Issue 2: Animal has developed diarrhea.
-
Potential Cause: On-target effect of this compound on the gastrointestinal epithelium, leading to increased fluid secretion and motility.
-
Troubleshooting Steps:
-
Score Diarrhea Severity: Use a standardized scoring system (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=moderate/severe diarrhea).
-
Initiate Supportive Care:
-
For mild to moderate diarrhea (scores 1-2), ensure adequate hydration and provide nutritional support.
-
Anti-diarrheal agents like loperamide (B1203769) may be considered, but should be used with caution and under veterinary guidance as they can mask worsening toxicity.
-
-
Adjust this compound Dose:
-
If diarrhea is moderate to severe (score ≥2) and persists for more than 48 hours, a dose interruption of 1-2 days is recommended.
-
Once diarrhea resolves or improves to Grade 1, treatment can be resumed at a reduced dose (e.g., 50% of the previous dose).
-
-
Issue 3: Animal shows signs of skin rash or alopecia.
-
Potential Cause: On-target inhibition of RPTK in hair follicles and epidermal cells.
-
Troubleshooting Steps:
-
Document Lesions: Photograph and describe the location and severity of the rash or hair loss.
-
Assess for Discomfort: Check for signs of scratching, inflammation, or open sores.
-
Management:
-
This side effect is often self-limiting and may not require dose modification unless it becomes severe or causes significant distress to the animal.
-
For severe, ulcerative dermatitis, a dose interruption is recommended until the lesions heal. Treatment can be restarted at a lower dose.
-
Topical emollients or veterinary-prescribed medicated creams can be used to soothe the skin.
-
-
Quantitative Data Summary
The following tables summarize data from a representative dose-range-finding study in BALB/c mice bearing a subcutaneous tumor xenograft.
Table 1: Dose-Dependent Effects of this compound on Body Weight
| Dosage Group (mg/kg, QD) | Mean Body Weight Change (Day 14) | Incidence of >15% Weight Loss |
| Vehicle Control | +5.2% | 0% |
| 25 mg/kg this compound | -3.1% | 10% |
| 50 mg/kg this compound | -8.9% | 30% |
| 100 mg/kg this compound | -17.5% | 70% |
Table 2: Incidence and Severity of Diarrhea
| Dosage Group (mg/kg, QD) | Incidence of Diarrhea (Any Grade) | Incidence of Severe Diarrhea (Grade ≥2) |
| Vehicle Control | 0% | 0% |
| 25 mg/kg this compound | 20% | 0% |
| 50 mg/kg this compound | 60% | 20% |
| 100 mg/kg this compound | 90% | 60% |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Clinical Side Effects
-
Frequency: Animals should be observed daily. Body weight should be recorded at least three times per week.
-
Clinical Observations: Record observations for activity level, posture, coat condition, and any visible abnormalities.
-
Weight Loss Scoring:
-
Grade 0: <5% weight loss
-
Grade 1: 5-10% weight loss
-
Grade 2: 10-15% weight loss
-
Grade 3: 15-20% weight loss
-
Grade 4: >20% weight loss
-
-
Diarrhea Scoring:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft or loose stools.
-
Grade 2: Mild diarrhea, watery stool that does not persist.
-
Grade 3: Moderate to severe, persistent watery diarrhea.
-
-
Dermatitis Scoring:
-
Grade 0: Normal skin and coat.
-
Grade 1: Localized alopecia or mild erythema.
-
Grade 2: Widespread alopecia and/or moderate erythema with dry desquamation.
-
Grade 3: Severe erythema, ulceration, or moist desquamation.
-
Protocol 2: Blood Collection for Hematology Analysis
-
Purpose: To assess for potential myelosuppression (e.g., anemia, neutropenia).
-
Timing: Collect blood samples at baseline (before first dose) and at selected time points during the study (e.g., weekly).
-
Procedure:
-
Collect 50-100 µL of blood from the saphenous or submandibular vein using a lancet.
-
Collect the sample into a tube containing an anticoagulant (e.g., EDTA).
-
Keep the sample on ice and analyze within 4 hours of collection.
-
-
Analysis: Use an automated hematology analyzer calibrated for murine blood to perform a complete blood count (CBC). Key parameters to monitor include red blood cells (RBC), hemoglobin (HGB), white blood cells (WBC), and neutrophils.
Visualizations
Caption: Simplified diagram of the Growth and Proliferation Pathway (GPP) showing the inhibitory action of this compound on Raptor Kinase (RPTK).
Caption: Experimental workflow for the management of moderate to severe diarrhea in animal models treated with this compound.
Caption: A logical troubleshooting tree for addressing common adverse events associated with this compound administration.
Ynt-185 degradation pathways and how to avoid them
Welcome to the technical support center for Ynt-185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer strategies to mitigate these issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Currently, there are no specific studies published that detail the explicit degradation pathways of this compound. However, based on its chemical structure, which contains susceptible functional groups such as amide and sulfonamide linkages, as well as aromatic rings, potential degradation pathways can be inferred. These likely include hydrolysis, oxidation, and photodegradation.
Q2: How should I store this compound to ensure its stability?
A2: To maximize the shelf-life of this compound, it is crucial to adhere to the recommended storage conditions. For long-term stability, this compound solid should be stored at -20°C.[1] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] For stock solutions, storage at -80°C is recommended for up to six months, while at -20°C, it is advisable to use them within one month.[2] It is also recommended to protect this compound from light.[2]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[1][2] It is important to use a high-quality, anhydrous grade of DMSO, as the presence of water can facilitate hydrolytic degradation. Some sources note that hygroscopic DMSO can significantly impact the solubility of the product and recommend using a newly opened container of DMSO.[2]
Q4: Is this compound susceptible to degradation in aqueous solutions or cell culture media?
A4: While specific data for this compound is unavailable, small molecules with amide or ester linkages can be prone to hydrolysis in aqueous environments. The rate of hydrolysis can be influenced by pH and the presence of enzymes in cell culture media. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen stock.[1] If instability is suspected over long incubation periods, consider replenishing the compound with partial media changes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in long-term cell culture experiments. | Degradation in aqueous media at 37°C. | 1. Perform a stability assessment of this compound in your specific cell culture medium. 2. Replenish the media with freshly diluted this compound at regular intervals during the experiment.[1] 3. Minimize the exposure of the compound to light during incubation.[1] |
| Inconsistent results between experiments. | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Degradation due to light exposure. | 1. Ensure stock solutions are stored at -80°C for long-term use and -20°C for short-term use.[2] 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Protect all solutions containing this compound from light by using amber vials or wrapping them in aluminum foil.[1] |
| Precipitation of the compound in aqueous buffer. | Poor solubility or compound degradation leading to less soluble products. | 1. Confirm the solubility of this compound in your specific buffer system. 2. Prepare fresh dilutions from a DMSO stock immediately before use. 3. If solubility is an issue, consider the use of a different buffer system or the addition of a solubilizing agent, ensuring it does not interfere with your assay. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis and oxidation.
Caption: Inferred degradation pathways of this compound.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Prepare enough solution to be sampled at multiple time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Store the remaining test solution in an amber vial at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Caption: Experimental workflow for assessing this compound stability.
Summary of Storage and Handling Recommendations
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Up to 3 years | Allow vial to warm to room temperature before opening to prevent condensation.[1] Centrifuge the vial to collect all powder at the bottom.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] | Aliquot into single-use volumes.[1] Protect from light.[2] |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] | Aliquot into single-use volumes.[1] Protect from light.[2] |
| Aqueous Dilution | Aqueous Buffer | N/A | Use immediately | Prepare fresh for each experiment.[1] |
References
Technical Support Center: Ynt-185 & OX2R Selectivity
Welcome to the technical support center for Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at characterizing and enhancing the selectivity of this compound for OX2R.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for OX2R over OX1R?
A1: this compound is a nonpeptide, selective OX2R agonist.[1][2][3][4] It demonstrates approximately 100-fold selectivity for the human OX2R over the human OX1R.[3][5]
Q2: In what cell lines have this compound's activity and selectivity been validated?
A2: The activity of this compound has been evaluated in Chinese hamster ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).[3][5]
Q3: What are the key signaling pathways activated by OX2R?
A3: Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs).[6][7] Upon agonist binding, OX2R can couple to Gq, Gi/o, and Gs proteins.[6][8] This activation can lead to downstream effects such as mobilization of intracellular Ca2+, modulation of adenylyl cyclase activity, and activation of the ERK1/2 signaling cascade.[5][8][9]
Q4: Has this compound shown efficacy in in vivo models?
A4: Yes, peripherally administered this compound has been shown to cross the blood-brain barrier.[5][10] It has demonstrated the ability to suppress cataplexy-like episodes and promote wakefulness in mouse models of narcolepsy.[4][5][10][11] However, some studies note its limited efficacy in fully ameliorating wake fragmentation compared to other agonists, possibly due to differences in potency.[12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lower than Expected OX2R Potency (High EC50 Value)
Possible Causes & Solutions:
-
Compound Integrity:
-
Question: Has the integrity of the this compound compound been verified?
-
Solution: Ensure this compound has been stored correctly, protected from light, at -20°C for short-term or -80°C for long-term storage.[1] Prepare fresh working solutions for each experiment.[1] Consider verifying the compound's purity and identity via analytical methods like HPLC or mass spectrometry.
-
-
Cell Health and Receptor Expression:
-
Question: Are the CHO-hOX2R cells healthy and expressing the receptor at sufficient levels?
-
Solution: Regularly check cell viability and morphology. Perform quality control, such as Western blot or qPCR, to confirm stable expression of hOX2R in your cell line. Passage cells for a limited number of times to avoid genetic drift.
-
-
Assay Conditions:
-
Question: Are the assay buffer components and incubation times optimal?
-
Solution: Ensure the assay buffer composition is appropriate for GPCR functional assays. Optimize incubation time to ensure the binding reaction reaches equilibrium.[14]
-
Issue 2: Poor Selectivity Observed (Significant OX1R Activation)
Possible Causes & Solutions:
-
Compound Concentration:
-
Receptor Expression Levels:
-
Question: Could overexpression of OX1R in the cell system be masking the selectivity?
-
Solution: Use cell lines with well-characterized and comparable expression levels of OX1R and OX2R for direct comparison. High levels of receptor overexpression can sometimes lead to non-specific effects.
-
-
Assay Sensitivity:
-
Question: Is the functional assay for OX1R activation more sensitive than the one for OX2R?
-
Solution: Ensure that the downstream readouts for both receptor assays (e.g., Ca2+ mobilization) are comparable in their dynamic range and sensitivity. Use a reference dual agonist to normalize the responses between the two receptor subtypes.
-
Quantitative Data Summary
| Compound | Receptor | EC50 | Cell Line | Assay Type | Reference |
| This compound | hOX2R | 28 nM | CHO | Intracellular Ca2+ Mobilization | [3][5] |
| This compound | hOX1R | 2.75 µM | CHO | Intracellular Ca2+ Mobilization | [1][3][5] |
| Orexin-A | hOX1R | 0.50 nM | CHO | Intracellular Ca2+ Mobilization | [12] |
| Orexin-A | hOX2R | 0.20 nM | CHO | Intracellular Ca2+ Mobilization | [12] |
| AL-OXB | hOX1R | 58 nM | CHO | Intracellular Ca2+ Mobilization | [12] |
| AL-OXB | hOX2R | 0.055 nM | CHO | Intracellular Ca2+ Mobilization | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol is used to determine the potency (EC50) of this compound at hOX1R and hOX2R.
Methodology:
-
Cell Culture: Culture CHO cells stably expressing either hOX1R or hOX2R in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Execution: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the this compound dilutions to the wells and monitor the change in fluorescence intensity over time, which corresponds to the intracellular Ca2+ concentration.
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Radioligand Binding Assay (Competitive)
This protocol can be used to determine the binding affinity (Ki) of this compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing either hOX1R or hOX2R.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a suitable radiolabeled orexin receptor antagonist (e.g., [3H]-Suvorexant), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature must be optimized for the specific receptor and radioligand.[14]
-
Separation: Separate the bound from unbound radioligand using rapid vacuum filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Simplified OX2R signaling cascade upon this compound binding.
Caption: Workflow for determining and troubleshooting this compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- 11. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limited in vivo efficacy of Ynt-185
Welcome to the technical support center for YNT-185. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges related to the in vivo efficacy of this compound, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptide small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2] It mimics the function of the endogenous neuropeptide orexin, which plays a crucial role in the regulation of wakefulness.[3] By activating OX2R, this compound is designed to promote wakefulness and ameliorate symptoms associated with narcolepsy.[4][5]
Q2: What are the known limitations of this compound in in vivo studies?
The primary limitation of this compound is its limited in vivo efficacy, which has been cited as a reason for it not being suitable for further clinical development.[6][7] This limited efficacy may be attributed to factors such as low bioavailability.[8] Researchers are actively working on improving the potency and central nervous system (CNS) bioavailability of this compound and its derivatives.[6][7]
Q3: Has this compound been tested in clinical trials?
There is no evidence to suggest that this compound has entered clinical trials. However, other selective OX2R agonists, such as TAK-925 (danavorexton) and oveporexton, have been investigated in clinical settings for the treatment of narcolepsy type 1.[5][9][10] These trials provide proof-of-concept for the therapeutic potential of OX2R agonism but also highlight potential challenges, such as the hepatotoxicity observed with another oral orexin agonist, TAK-994.[9]
Q4: What are the reported effective doses of this compound in preclinical models?
In mouse models of narcolepsy, this compound has been shown to be effective when administered via two different routes:
-
Intracerebroventricular (i.c.v.) injection: Doses of 30–300 nmol have been reported to effectively increase wake time.[6]
-
Intraperitoneal (i.p.) injection: Doses of 20-40 mg/kg have been shown to increase wakefulness.[1] At 40 mg/kg, it significantly decreased the frequency of cataplexy-like episodes.[7][11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when evaluating the in vivo efficacy of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Suboptimal or inconsistent increase in wakefulness. | Inadequate Bioavailability or CNS Penetration: this compound has known limitations in bioavailability.[8] | 1. Optimize Formulation: Experiment with different vehicle solutions to improve solubility and stability. Consider co-solvents or excipients that may enhance absorption. 2. Alternative Delivery Routes: If using intraperitoneal (i.p.) or oral administration, consider more direct routes like intracerebroventricular (i.c.v.) or intravenous (i.v.) injection to bypass initial metabolic hurdles and ensure CNS exposure.[2][6] 3. Dose Escalation Study: Systematically increase the dose to determine if a therapeutic threshold can be reached. Monitor for any potential off-target or toxic effects at higher concentrations. |
| High variability in response between experimental subjects. | Metabolic Differences: Individual variations in drug metabolism can lead to inconsistent plasma and brain concentrations of this compound. | 1. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound at different time points post-administration to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your specific model. 2. Control for Genetic Background: Ensure that all experimental animals are from the same genetic background, as variations can influence metabolic enzyme activity. |
| Lack of efficacy in suppressing cataplexy-like episodes. | Insufficient Receptor Occupancy: The concentration of this compound reaching the relevant brain regions may not be sufficient to achieve the necessary level of OX2R activation. | 1. Confirm Target Engagement: If possible, perform ex vivo receptor binding assays on brain tissue from treated animals to confirm that this compound is reaching and binding to OX2R. 2. Co-administration with a Permeability Enhancer: Investigate the use of safe and approved agents that can transiently increase the permeability of the blood-brain barrier (BBB). This should be done with caution and thorough literature review. |
| Observed off-target effects or toxicity. | High Doses or Non-specific Binding: Attempts to overcome limited efficacy by significantly increasing the dose may lead to binding to other receptors or off-target toxicity. | 1. In Vitro Selectivity Profiling: Test this compound against a panel of other G protein-coupled receptors (GPCRs) and channels to identify potential off-target interactions. 2. Dose-Response Curve for Toxicity: Determine the maximum tolerated dose (MTD) in your animal model. Correlate any observed toxicity with the pharmacokinetic profile of the compound. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| EC50 | 0.028 µM | Orexin Type-2 Receptor (OX2R) | [1] |
| EC50 | 2.75 µM | Orexin Type-1 Receptor (OX1R) | [1] |
| Effective Dose (i.c.v.) in mice | 30-300 nmol | N/A | [6] |
| Effective Dose (i.p.) in mice | 20-40 mg/kg | N/A | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the orexin signaling pathway and a general experimental workflow for troubleshooting in vivo efficacy.
Caption: Orexin Signaling Pathway via OX2R.
Caption: Troubleshooting Workflow for Limited In Vivo Efficacy.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection in Mice
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.
-
Cannula Implantation: Following sterile procedures, drill a small hole in the skull over the target lateral ventricle. A common set of coordinates relative to bregma is: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.
-
Implantation and Securing: Slowly lower a guide cannula to the target depth. Secure the cannula to the skull using dental cement. Place a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for any signs of distress or infection.
-
Injection Procedure: Gently restrain the recovered mouse. Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the guide cannula.
-
Infusion: Infuse a total volume of 1-2 µL of this compound solution (dissolved in sterile saline or artificial cerebrospinal fluid) over a period of 1-2 minutes using a microinfusion pump.
-
Post-Injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Behavioral Monitoring: Immediately place the animal in the recording chamber for electroencephalography (EEG)/electromyography (EMG) and behavioral monitoring.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma and Brain
-
Drug Administration: Administer this compound to a cohort of mice at the desired dose and route (e.g., i.p. at 40 mg/kg).
-
Time-Pointed Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, euthanize the animal and perfuse transcardially with ice-cold saline to remove remaining blood from the brain.
-
Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on both plasma and brain homogenate samples to isolate the drug from biological matrices.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the prepared samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration of this compound in plasma and brain over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the brain-to-plasma ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Ynt-185-induced desensitization
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ynt-185 and to address common questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce receptor desensitization?
A: Current research findings indicate that this compound does not cause desensitization of the Orexin (B13118510) 2 Receptor (OX2R).[1][2][3][4][5] Studies involving repeated administration of this compound in mouse models have shown no evidence of a diminished response, particularly in the suppression of cataplexy-like episodes.[1][2][3][5]
Q2: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, non-peptide, and selective agonist for the Orexin 2 Receptor (OX2R), which is a G-protein coupled receptor (GPCR).[6][7][8][9] It displays approximately 100-fold selectivity for OX2R over the Orexin 1 Receptor (OX1R).[8] Its primary mechanism of action is to mimic the function of the endogenous neuropeptide orexin by binding to and activating OX2R.[7] This activation leads to the promotion of wakefulness.[1][2][7] In cellular assays, this compound has been shown to stimulate intracellular calcium accumulation, a hallmark of OX2R activation through Gq protein coupling.[10][11]
Q3: I am observing a diminishing response to this compound in my experiments. If not desensitization, what could be the cause?
A: If you are observing a decreasing response to this compound, it is likely due to experimental variables rather than receptor desensitization. Consider the following troubleshooting steps:
-
Compound Stability: Ensure the compound's integrity. This compound stock solutions should be stored properly, for instance, at -80°C for up to 6 months or -20°C for 1 month, protected from light.[6] Repeated freeze-thaw cycles could degrade the compound.
-
Assay Conditions: Verify the consistency of your experimental conditions. Factors such as cell passage number, confluency, serum concentration, and incubation times can significantly impact results.
-
Solubility Issues: Confirm that this compound is fully solubilized at the concentrations used in your assay. Poor solubility can lead to inaccurate dosing and variable results.
-
pH of Medium: Ensure the pH of your assay buffer or medium is stable and within the optimal range for your cells and the compound.
-
Instrument Calibration: Verify that all equipment, such as plate readers or electrophysiology rigs, are properly calibrated and functioning correctly.
Below is a logical workflow to troubleshoot a diminishing response.
Caption: Troubleshooting workflow for unexpected this compound results.
Troubleshooting Guide: Understanding GPCR Desensitization
While this compound itself has not been shown to cause desensitization, understanding the general mechanisms of GPCR desensitization is crucial for any researcher working with GPCR agonists. A diminished response to other agonists could be due to these cellular processes.
Q4: What is GPCR desensitization?
A: GPCR desensitization refers to the process where a receptor's response to a ligand diminishes or terminates following prolonged or repeated exposure.[12][13] This is a critical feedback mechanism that protects the cell from overstimulation.[13] The process can be rapid (occurring in minutes) or long-term (hours to days).[13]
Q5: What are the key steps in rapid GPCR desensitization?
A: Rapid desensitization is primarily driven by two key protein families: G-protein coupled receptor kinases (GRKs) and β-arrestins.[12][14]
-
Receptor Phosphorylation: Upon agonist binding and activation, the GPCR conformation changes, allowing it to be recognized and phosphorylated by GRKs on serine and threonine residues in its intracellular domains.[12][14][15]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[12]
-
Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling it from downstream signaling pathways and "desensitizing" the immediate response.[12][13]
-
Internalization: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (like clathrin), which leads to the internalization of the receptor from the cell surface into endosomes.[14][15]
Caption: Canonical pathway of GPCR desensitization via GRK and β-arrestin.
Q6: What happens to the receptor after it is internalized?
A: Once internalized, the receptor has two main fates:
-
Recycling: The receptor is dephosphorylated within the endosome and shuttled back to the plasma membrane, a process known as resensitization, which restores the cell's responsiveness.
-
Degradation: For some receptors, or after prolonged agonist exposure, the internalized receptors are targeted to lysosomes for degradation.[14] This leads to a reduction in the total number of receptors, a process called "downregulation," which is a form of long-term desensitization.[15]
Data & Protocols
This compound Pharmacological Profile
The following table summarizes the key in vitro potency data for this compound.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| Orexin 2 (OX2R) | Human | CHO Cells | EC50 | 0.028 µM (28 nM) | [6],[8] |
| Orexin 1 (OX1R) | Human | CHO Cells | EC50 | 2.75 µM | [6],[8] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This is a generalized protocol to assess the activity of this compound on cells expressing OX2R. It is a common method to quantify GPCR activation via the Gq pathway.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound stimulation in OX2R-expressing cells (e.g., CHO-hOX2R).[10]
Materials:
-
CHO cells stably expressing human OX2R (CHO-hOX2R)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader with fluorescence detection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CHO-hOX2R cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation:
-
Perform serial dilutions of this compound in HBSS/HEPES in a separate 96-well plate to achieve final concentrations ranging from picomolar to micromolar. Prepare a vehicle control (e.g., 0.1% DMSO).
-
-
Measurement:
-
Place the cell plate and the compound plate into the plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add a specific volume (e.g., 50 µL) from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds post-addition to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for a calcium mobilization assay.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. pnas.org [pnas.org]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
Ynt-185 Activity Validation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R).[1][2][3][4] Its mechanism of action involves binding to and activating OX2R, a G-protein coupled receptor (GPCR). This activation typically leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in this signaling pathway.[5][6]
Q2: In which cell lines has the activity of this compound been validated?
Published data primarily demonstrates the activity of this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R).[1][2][4]
Q3: What are the expected EC50 values for this compound?
The half-maximal effective concentration (EC50) values for this compound highlight its selectivity for OX2R over OX1R.
| Cell Line | Receptor | Assay Type | EC50 |
| CHO-K1 | Human OX2R | NFAT-response luciferase reporter gene assay | 0.028 µM (28 nM) |
| CHO-K1 | Human OX1R | Calcium mobilization assay | 2.75 µM |
Data sourced from MedChemExpress and Tocris Bioscience.[1][4]
Q4: How should I prepare and store this compound?
-
Stock Solution: this compound is typically dissolved in DMSO to prepare a stock solution. For example, a 100 mg/mL stock in DMSO is possible, though sonication may be required to aid dissolution.[1] It is crucial to use freshly opened, high-purity DMSO as the compound is hygroscopic.[1]
-
Storage: Store the solid compound at 4°C, protected from light.[1] The DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][7]
-
Working Solution: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] For in vitro assays, dilute the stock solution to the desired concentration in the appropriate assay buffer.
Signaling Pathway
Activation of the OX2R by this compound initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: this compound activation of the OX2R signaling pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium upon OX2R activation by this compound.
Materials:
-
Cells expressing OX2R (e.g., CHO-hOX2R)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)
-
Probenecid (optional, an anion transport inhibitor to prevent dye leakage in certain cell lines like CHO and HeLa)[8][9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[8]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[8]
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer at a concentration that is 2X to 10X the final desired concentration.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.[4]
-
-
Data Analysis: The change in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
NFAT-Luciferase Reporter Gene Assay
This assay indirectly measures OX2R activation by quantifying the expression of a reporter gene (luciferase) under the control of a calcium-sensitive promoter element (NFAT-RE).
Materials:
-
Host cell line (e.g., HEK293)
-
Expression vector for OX2R
-
NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution
-
Luciferase assay reagent (e.g., Bright-Glo™, Dual-Glo®)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the OX2R expression vector and the NFAT-luciferase reporter plasmid. Seed the transfected cells into a white, opaque 96-well plate.
-
Incubation: Allow the cells to express the receptor and reporter for 24-48 hours.
-
Compound Treatment: Replace the medium with a serum-free or low-serum medium containing serial dilutions of this compound. Incubate for an appropriate time (e.g., 6-24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value.
Experimental Workflow Diagrams
Caption: Workflow for the Calcium Mobilization Assay.
Caption: Workflow for the NFAT-Luciferase Reporter Assay.
Troubleshooting Guide
Caption: Troubleshooting logic for this compound validation assays.
Detailed Troubleshooting Steps:
| Issue | Possible Cause | Suggested Solution |
| No or Low Response to this compound | Inefficient OX2R Expression: The cell line may not be expressing sufficient levels of the receptor on the cell surface. | - Confirm receptor expression via Western Blot or qPCR. - For transient transfections, optimize the transfection protocol. - Consider generating a stable cell line for more consistent expression. |
| This compound Degradation or Inactivity: The compound may have degraded or the stock solution concentration may be incorrect. | - Prepare a fresh stock solution of this compound from solid. - Confirm the accuracy of dilutions. - Store the stock solution properly as recommended. | |
| Poor Cell Health: Cells may be unhealthy, leading to a blunted response. | - Check cell viability using a method like Trypan Blue exclusion. - Ensure cells are not overgrown or stressed before the assay. | |
| Suboptimal Assay Conditions: Incubation times, cell density, or reagent concentrations may not be optimal for the specific cell line. | - Perform optimization experiments for cell seeding density and compound incubation time. | |
| High Background Signal | Constitutive Receptor Activity: The expressed OX2R may have some level of ligand-independent activity. | - Titrate down the amount of receptor plasmid used for transfection. - Include a negative control (cells without the receptor) to determine the baseline. |
| Autofluorescence: Cell culture media or assay components may be autofluorescent. | - Test the background fluorescence of the assay buffer and media alone. - Consider using a phenol (B47542) red-free medium. | |
| Incomplete Removal of Dye: For calcium assays, extracellular dye may not have been adequately washed away or quenched. | - Ensure proper washing steps or the use of a quenching agent as per the kit instructions. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable responses. | - Ensure the cell suspension is homogenous before and during seeding. - Allow the plate to sit at room temperature for a short period before incubation to allow for even settling. |
| Pipetting Errors: Small inaccuracies in pipetting can lead to large variations in results. | - Use calibrated pipettes. - Prepare master mixes of reagents and compounds to add to the wells. | |
| Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. | - Avoid using the outermost wells of the plate. Fill them with sterile water or PBS to create a humidity barrier. |
References
- 1. goldbio.com [goldbio.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Assay Troubleshooting - Cell Biology [protocol-online.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. promega.com [promega.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Validation & Comparative
In the landscape of therapeutic development for sleep-wake disorders, particularly narcolepsy, the advent of selective orexin (B13118510) receptor 2 (OX2R) agonists marks a significant stride towards mechanism-based treatments. Narcolepsy is characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy.[1][2] Ynt-185 and TAK-925 (danavorexton) have emerged as key investigational compounds designed to mimic the action of the endogenous neuropeptide orexin and restore wakefulness. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action
Both this compound and TAK-925 are non-peptide, small-molecule agonists that selectively target the orexin 2 receptor (OX2R).[3][4] The orexin system plays a crucial role in the regulation of sleep and wakefulness, and the activation of OX2R is pivotal in promoting arousal.[4] By binding to and activating OX2R in the brain, these agonists compensate for the deficiency in orexin signaling, thereby alleviating the primary symptoms of narcolepsy.
Efficacy Comparison
Available data from preclinical and clinical studies indicate that both this compound and TAK-925 are effective in promoting wakefulness and reducing narcolepsy-like symptoms. However, direct head-to-head comparisons suggest differences in potency and administration routes.
In Vitro and In Vivo Preclinical Data
| Parameter | This compound | TAK-925 (Danavorexton) |
| Target | Orexin 2 Receptor (OX2R) Agonist | Orexin 2 Receptor (OX2R) Agonist |
| Selectivity | Selective for OX2R over OX1R | >5,000-fold selectivity for human OX2R over OX1R[4] |
| EC50 (OX2R) | 0.028 µM[3] | 5.5 nM (0.0055 µM)[5] |
| EC50 (OX1R) | 2.75 µM[3] | >100,000 nM (>100 µM)[5] |
| Administration Route (mice) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.)[1][3] | Subcutaneous (s.c.)[6][7] |
| Effect on Wakefulness (mice) | Increased wakefulness at 20-40 mg/kg (i.p.)[3] | Increased wakefulness at 3 mg/kg (s.c.)[5] |
| Effect on Cataplexy (mice) | Suppressed cataplexy-like episodes in orexin knockout mice.[1][8] | Ameliorated narcolepsy phenotype in a mouse model.[4] |
Clinical Data
To date, clinical trial data for TAK-925 (danavorexton) is more extensively published than for this compound.
| Parameter | TAK-925 (Danavorexton) |
| Administration Route (human) | Intravenous infusion[9] |
| Effect in Narcolepsy Type 1 (NT1) | A single infusion significantly improved wakefulness as measured by the Maintenance of Wakefulness Test (MWT).[4] |
| Effect in Narcolepsy Type 2 (NT2) | Significantly improved objective and subjective measurements of wakefulness.[4][10] |
| Effect in Healthy Adults | A 9-hour infusion was generally well-tolerated and significantly improved wakefulness in sleep-deprived individuals.[10] |
Experimental Protocols
In Vitro Calcium Flux Assay (for EC50 determination)
The potency of this compound and TAK-925 as OX2R agonists was determined using a calcium flux assay in Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R).
-
Cell Culture: CHO-hOX2R cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A serial dilution of the test compound (this compound or TAK-925) is prepared.
-
Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound is then added to the wells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data is used to generate dose-response curves, from which the EC50 values are calculated.
In Vivo Efficacy in a Narcolepsy Mouse Model
The wake-promoting and anti-cataplectic effects of the compounds are evaluated in orexin-deficient mouse models, which exhibit symptoms of narcolepsy.
-
Animal Model: Orexin/ataxin-3 transgenic mice, in which orexin neurons are ablated, are commonly used.[4]
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states and cataplexy.
-
Compound Administration: this compound is administered via intraperitoneal injection, while TAK-925 is administered subcutaneously.[3][7]
-
Data Recording: Continuous EEG/EMG recordings are taken before and after drug administration.
-
Data Analysis: The recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, REM sleep, and cataplexy-like episodes. The duration of wakefulness and the frequency and duration of cataplexy are compared between drug-treated and vehicle-treated groups.
Summary and Conclusion
Both this compound and TAK-925 (danavorexton) are promising selective OX2R agonists with demonstrated efficacy in preclinical models of narcolepsy. TAK-925 appears to be more potent in vitro and has advanced further in clinical development, with positive results in human trials for narcolepsy types 1 and 2.[4] this compound has also shown significant wake-promoting and anti-cataplectic effects in mice, providing a strong proof-of-concept for its therapeutic potential.[1][8]
The development of these compounds represents a critical advancement in the treatment of narcolepsy, moving from symptomatic relief to targeting the underlying pathophysiology of the disorder. Further research, including head-to-head clinical trials, will be essential to fully delineate the comparative efficacy and safety profiles of these and other emerging orexin receptor agonists.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Danavorexton - Wikipedia [en.wikipedia.org]
- 10. danavorexton (TAK-925) News - LARVOL Sigma [sigma.larvol.com]
A Comparative Guide to Ynt-185 and Other Selective Orexin-2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) system and its role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Orexin-2 receptor (OX2R) agonists, in particular, have emerged as a promising class of drugs. This guide provides a detailed comparison of Ynt-185, an early benchmark selective OX2R agonist, with other notable compounds in this class, supported by experimental data and detailed methodologies.
In Vitro Pharmacology: A Head-to-Head Comparison
The potency and selectivity of OX2R agonists are critical determinants of their therapeutic potential and safety profile. The following table summarizes the in vitro pharmacological data for this compound and other key selective OX2R agonists, primarily from studies using Chinese hamster ovary (CHO) cells expressing the human orexin receptors. The most common assay to determine agonist activity is the measurement of intracellular calcium mobilization.
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| This compound | 28 | 2,750 | ~100-fold | [1] |
| Danavorexton (B3325393) (TAK-925) | 5.5 | >10,000 | >1800-fold | [2] |
| TAK-994 | 19 | >10,000 | >740-fold | [3][4] |
| TAK-861 | 2.5 | >7,500 | >3000-fold | [2][3] |
| [Ala11, D-Leu15]-Orexin-B | 0.055 | 58 | ~1000-fold | [5] |
In Vivo Efficacy in Narcolepsy Models
The ultimate test of an OX2R agonist's potential is its ability to ameliorate the symptoms of narcolepsy in animal models. The primary endpoints in these studies are typically the promotion of wakefulness and the suppression of cataplexy, a sudden loss of muscle tone.
This compound: Intraperitoneal (i.p.) administration of this compound has been shown to increase wakefulness in wild-type mice.[1] In mouse models of narcolepsy (orexin knockout and orexin neuron-ablated mice), this compound effectively suppressed cataplexy-like episodes.[1] However, it did not significantly improve the fragmentation of wakefulness, another key symptom of narcolepsy.[5]
Danavorexton (TAK-925): Administered subcutaneously, danavorexton demonstrated a reduction in sleep/wakefulness fragmentation and cataplexy-like episodes in a mouse model of narcolepsy.[6][7] In human clinical trials, intravenous administration of danavorexton was well-tolerated and led to significant improvements in sleep latency in patients with narcolepsy type 1 and 2.[6]
TAK-994: Oral administration of TAK-994 promoted wakefulness in normal mice and ameliorated narcolepsy-like symptoms in two different mouse models.[4] The wake-promoting effects were sustained after chronic dosing.[4] However, the development of TAK-994 was halted due to liver toxicity observed in clinical trials.[3]
TAK-861: This orally available agonist has shown to be approximately 10-fold more potent than TAK-994 in promoting wakefulness in mice and monkeys.[2][3] Oral administration of TAK-861 significantly increased wakefulness and suppressed cataplexy-like episodes in mouse models of narcolepsy.[3] Phase 2b clinical trials have shown that TAK-861 significantly improves measures of wakefulness and cataplexy in patients with narcolepsy type 1.[8][9]
[Ala11, D-Leu15]-Orexin-B: This peptidic agonist, when administered intracerebroventricularly (ICV) in orexin knockout mice, was able to ameliorate both cataplexy and the fragmentation of wakefulness to a similar degree as the non-selective agonist orexin-A.[5] This suggests that selective activation of OX2R is sufficient to address both of these key narcolepsy symptoms.[5]
Signaling Pathways and Experimental Protocols
Orexin-2 Receptor Signaling Pathway
Activation of the OX2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects.
Experimental Protocol: Calcium Mobilization Assay
The intracellular calcium mobilization assay is a cornerstone for evaluating the potency of OX2R agonists. It is typically performed using a FLIPR® (Fluorometric Imaging Plate Reader) system.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound at the OX2R.
Materials:
-
CHO or HEK293 cells stably expressing the human OX2R.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., this compound) and a reference agonist.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR® or equivalent fluorescence microplate reader.
Methodology:
-
Cell Culture and Seeding: Cells are cultured to an appropriate confluency and then seeded into the microplates. They are incubated to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in the assay buffer. This allows the dye to enter the cells.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.
-
FLIPR® Measurement:
-
The microplate is placed in the FLIPR® instrument.
-
A baseline fluorescence reading is taken.
-
The test compound is automatically added to the wells.
-
The fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response is measured, and the data is normalized. A dose-response curve is generated to calculate the EC50 value of the test compound.
Experimental Protocol: In Vivo Sleep/Wake Recording (EEG/EMG)
To assess the in vivo efficacy of OX2R agonists on wakefulness and cataplexy, electroencephalography (EEG) and electromyography (EMG) are recorded in mice.
Objective: To measure changes in sleep-wake states and the frequency of cataplexy-like episodes following the administration of a test compound.
Materials:
-
Wild-type or narcoleptic model mice.
-
EEG/EMG recording electrodes and headmount.
-
Surgical instruments for electrode implantation.
-
Data acquisition system for EEG/EMG signals.
-
Sleep scoring software.
-
Test compound and vehicle.
Methodology:
-
Electrode Implantation: Mice are anesthetized, and EEG and EMG electrodes are surgically implanted. The headmount is secured to the skull.
-
Recovery: Mice are allowed to recover from surgery for at least one week.
-
Habituation: Mice are habituated to the recording chamber and cables.
-
Baseline Recording: EEG and EMG signals are recorded for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
Compound Administration: The test compound or vehicle is administered (e.g., via intraperitoneal injection).
-
Post-dosing Recording: EEG and EMG signals are recorded for a defined period after administration.
-
Data Analysis: The recorded data is scored into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The duration of each state and the number of cataplexy-like episodes are quantified and compared between the treatment and vehicle groups.
References
- 1. pnas.org [pnas.org]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. takeda.com [takeda.com]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
A Tale of Two Signals: A Comparative Guide to the OX2R Agonist Ynt-185 and Dual Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, with its intricate control over sleep and wakefulness, presents a fertile ground for therapeutic intervention. Orexin-A and Orexin-B, acting through the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, are the master regulators of arousal.[1] Manipulating this system has given rise to two distinct classes of pharmacological agents with diametrically opposed therapeutic goals. This guide provides an objective comparison of Ynt-185, a selective OX2R agonist, and the class of dual orexin receptor antagonists (DORAs), exemplified by suvorexant, lemborexant, and daridorexant. While DORAs aim to induce sleep by blocking orexin signaling, this compound seeks to promote wakefulness by activating it.
At a Glance: Agonist vs. Antagonists
| Feature | This compound | Dual Orexin Receptor Antagonists (DORAs) |
| Primary Target | Orexin 2 Receptor (OX2R) | Orexin 1 (OX1R) and Orexin 2 (OX2R) Receptors |
| Mechanism of Action | Selective Agonist (Activation) | Dual Antagonist (Blockade) |
| Physiological Effect | Promotes Wakefulness | Promotes Sleep |
| Therapeutic Indication | Potential for Narcolepsy, Cataplexy, and other Hypersomnolence Disorders | Insomnia (Sleep Onset and Maintenance) |
| Development Stage | Preclinical | Clinically Approved and Marketed (e.g., Suvorexant, Lemborexant, Daridorexant) |
Mechanism of Action: A Fork in the Pathway
The fundamental difference between this compound and DORAs lies in their interaction with the orexin receptors. DORAs, such as suvorexant, act as competitive antagonists at both OX1R and OX2R.[2][3] By occupying these receptors, they prevent the endogenous orexin neuropeptides from binding and initiating the downstream signaling cascade that promotes wakefulness.[4] This blockade of the "wake-promoting" signal allows for the transition to and maintenance of sleep.[3]
In stark contrast, this compound is a non-peptide, selective agonist of OX2R.[5] It mimics the action of the natural orexin peptides, specifically at the OX2R, to activate the receptor and trigger the signaling cascade that leads to enhanced arousal and wakefulness.[6][7] The selectivity for OX2R is noteworthy, as this receptor is considered to play a more dominant role in the regulation of sleep and wake states compared to OX1R.[6]
Quantitative Comparison of Receptor Interactions
The following tables summarize the key quantitative data for this compound and suvorexant, a representative DORA.
Table 1: In Vitro Receptor Activity
| Compound | Target(s) | Assay Type | Parameter | Value | Reference(s) |
| This compound | Human OX2R | Calcium Mobilization | EC50 | 28 nM | [8] |
| Human OX1R | Calcium Mobilization | EC50 | 2.75 µM | [8] | |
| Suvorexant | Human OX1R | Radioligand Binding | Ki | 0.55 nM | [2] |
| Human OX2R | Radioligand Binding | Ki | 0.35 nM | [2] |
EC50 (Half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Human Data | Reference(s) |
| This compound | Tmax (Time to max concentration) | N/A (Preclinical) | |
| T1/2 (Half-life) | N/A (Preclinical) | ||
| Suvorexant | Tmax | ~2 hours | [9][10] |
| T1/2 | ~12 hours | [2][10] | |
| Protein Binding | >99% | [10] | |
| Bioavailability | ~82% | [9][10] |
Preclinical and Clinical Efficacy: A Mirror Image
The opposing mechanisms of action translate directly to contrary effects in in vivo models and clinical settings.
This compound (Preclinical Data): In preclinical studies using mouse models of narcolepsy, this compound has demonstrated the potential to be a therapeutic agent for hypersomnolence disorders.[11][12]
-
Promotes Wakefulness: Intraperitoneal and intracerebroventricular administration of this compound significantly increased wakefulness in wild-type mice.[11][13]
-
Ameliorates Cataplexy: this compound suppressed cataplexy-like episodes in orexin knockout and orexin neuron-ablated mouse models.[11][12]
-
No Rebound Sleep: Following administration, there was no immediate rebound sleep observed, suggesting a more physiological promotion of wakefulness.[11][14]
Dual Orexin Receptor Antagonists (Clinical Data): Clinical trials for suvorexant, lemborexant, and daridorexant have consistently shown their efficacy in treating insomnia.[15][16][17]
-
Improved Sleep Onset: DORAs significantly reduce the time it takes to fall asleep (latency to persistent sleep).[9][17]
-
Enhanced Sleep Maintenance: These antagonists decrease the time spent awake after sleep onset (wake after sleep onset).[9][17]
-
Increased Total Sleep Time: Patients treated with DORAs experience an increase in their total sleep duration.[9]
-
Generally Well-Tolerated: The most common adverse event reported is somnolence.[9]
Experimental Methodologies
A robust evaluation of orexin receptor modulators involves a combination of in vitro and in vivo experiments to characterize their affinity, potency, and physiological effects.
Key Experimental Protocols
1. Radioligand Binding Assay (for Antagonist Affinity - Ki):
-
Objective: To determine the binding affinity of a compound (e.g., suvorexant) to orexin receptors.
-
Methodology:
-
Membrane preparations from cells expressing either human OX1R or OX2R are used.
-
A radiolabeled ligand with known affinity for the receptor (e.g., [125I]orexin-A) is incubated with the membrane preparations.
-
Increasing concentrations of the unlabeled test compound (the antagonist) are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
2. Calcium Mobilization Assay (for Agonist Potency - EC50):
-
Objective: To measure the ability of an agonist (e.g., this compound) to activate the orexin receptor and elicit a downstream signal.
-
Methodology:
-
Cells (e.g., CHO-K1) stably expressing the human orexin receptor (e.g., OX2R) are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Increasing concentrations of the test agonist are added to the wells.
-
Upon receptor activation by the agonist, Gq-protein signaling pathways are initiated, leading to the release of intracellular calcium stores.
-
The binding of calcium to the fluorescent dye results in an increase in fluorescence intensity, which is measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
The concentration of the agonist that produces 50% of the maximum fluorescence response is determined as the EC50 value.
-
3. In Vivo Polysomnography (PSG) in Mice:
-
Objective: To assess the effects of a compound on sleep and wakefulness architecture.
-
Methodology:
-
Mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
-
After a recovery period, the animals are habituated to the recording chamber.
-
The test compound (this compound or a DORA) or vehicle is administered at a specific time (e.g., at the beginning of the light/inactive or dark/active phase).
-
EEG and EMG data are continuously recorded for a defined period (e.g., 6-24 hours).
-
The recordings are scored in epochs (e.g., 10 seconds) to classify the behavioral state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Parameters such as total sleep time, sleep latency, wake after sleep onset, and the duration and number of sleep/wake bouts are calculated and compared between the drug-treated and vehicle-treated groups.
-
Conclusion
This compound and dual orexin receptor antagonists represent two sides of the same coin in the therapeutic manipulation of the orexin system. While DORAs like suvorexant have successfully translated the concept of blocking wakefulness into an effective treatment for insomnia, the preclinical data for the OX2R agonist this compound highlights a promising, mechanistically targeted approach for disorders of excessive sleepiness, such as narcolepsy. The clear distinction in their mechanisms of action, receptor interactions, and resulting physiological effects underscores the critical role of the orexin system as a bidirectional regulator of our sleep-wake cycle. Further research into selective orexin receptor agonists will be crucial in developing novel therapies for patients suffering from debilitating daytime sleepiness.
References
- 1. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early experience with the new DORA daridorexant in patients with insomnia disorder and comorbid mental disturbances: Results of a naturalistic study with 3 months follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. Study protocol for a randomised controlled trial evaluating the effects of the orexin receptor antagonist suvorexant on sleep architecture and delirium in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suvorexant for Insomnia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. hcplive.com [hcplive.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
Head-to-head comparison of Ynt-185 and modafinil in narcolepsy models
A new wave of targeted therapies is poised to revolutionize the management of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This guide provides a detailed comparison of the novel orexin (B13118510) type-2 receptor (OX2R) agonist, YNT-185, and the widely prescribed wakefulness-promoting agent, modafinil (B37608), based on preclinical data from established mouse models of narcolepsy.
Narcolepsy is primarily caused by the loss of orexin-producing neurons in the hypothalamus.[1] this compound, a potent and selective nonpeptide agonist for the OX2R, represents a mechanistically novel approach designed to directly address this orexin deficiency.[2][1][3] In contrast, modafinil, a mainstay in narcolepsy treatment, exerts its effects through a less understood mechanism, believed to involve the modulation of several neurotransmitter systems, including dopamine (B1211576), norepinephrine, and histamine.[4] This comparison delves into the experimental evidence that defines the efficacy and mechanistic divergence of these two compounds.
Executive Summary of Preclinical Findings
| Feature | This compound | Modafinil |
| Primary Mechanism | Selective Orexin Type-2 Receptor (OX2R) Agonist | Multiple; includes weak dopamine reuptake inhibition |
| Effect on Wakefulness | Significantly increases wakefulness | Increases wakefulness |
| Effect on Cataplexy | Significantly suppresses cataplexy-like episodes | Does not suppress cataplexy-like episodes in orexin-deficient models |
| Targeted Action | Directly replaces deficient orexin signaling | Broad, non-specific modulation of arousal systems |
| Relevance to Narcolepsy Pathophysiology | High: Addresses the core deficit | Low: Symptomatic treatment |
In-Depth Efficacy Analysis in Narcolepsy Models
This compound: A Targeted Approach to Restoring Wakefulness and Suppressing Cataplexy
Studies utilizing various genetic mouse models of narcolepsy, which mimic the human condition of orexin deficiency, have demonstrated the significant therapeutic potential of this compound.
Wakefulness Promotion: Intraperitoneal administration of this compound to orexin knockout (OXKO) mice during their normal sleep period resulted in a dose-dependent increase in wakefulness.[3] This effect was absent in mice lacking both orexin receptors (OXRDKO), confirming the on-target action of this compound.[3]
Cataplexy Suppression: In both orexin knockout mice and orexin/ataxin-3 transgenic mice (in which orexin neurons are progressively lost), this compound demonstrated a robust ability to suppress cataplexy-like episodes, which are a hallmark of narcolepsy.[2][3] Administration of this compound at doses of 40 and 60 mg/kg significantly reduced the number of these episodes and increased the latency to the first episode.[3]
A subsequent and more potent OX2R agonist, TAK-925, in a direct comparison with modafinil in orexin/ataxin-3 mice, not only significantly increased wakefulness time but also completely resolved the fragmentation of wakefulness and cataplexy-like episodes.[5]
Modafinil: A Broad Wake-Promoting Effect with Limited Impact on Cataplexy
Modafinil has been shown to increase wakefulness in orexin-null mice, surprisingly with a greater effect than in wild-type mice, suggesting that its wake-promoting action is not dependent on the presence of orexin.[6][7] However, a critical distinction emerges in its effect on cataplexy.
Wakefulness Promotion: In orexin-/- mice, modafinil produced a significant, dose-dependent increase in wakefulness time.[6][7]
Lack of Cataplexy Suppression: Crucially, the same study demonstrated that modafinil did not suppress direct transitions from wakefulness to REM sleep, the electrophysiological correlate of cataplexy in these mice.[6][7] This finding is consistent with another study where modafinil alone was effective in reducing sleepiness but not cataplexy-like episodes in orexin/ataxin-3 transgenic mice.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Cataplexy-Like Episodes in Orexin Knockout (OXKO) Mice
| Treatment (i.p.) | Dose (mg/kg) | Number of SOREMs (within 3h) | Latency to first SOREM (min) |
| Vehicle | - | ~12 | ~40 |
| This compound | 40 | ~4 | ~120 |
| This compound | 60 | ~2 | ~160 |
| *p < 0.05 compared to vehicle. Data adapted from Irukayama-Tomobe et al., PNAS, 2017.[3] |
Table 2: Comparative Effects of an OX2R Agonist (TAK-925) and Modafinil in Orexin/ataxin-3 Mice
| Treatment | Dose | Effect on Wakefulness | Effect on Cataplexy-like Episodes |
| TAK-925 (s.c.) | ≥1 mg/kg | Significantly increased and completely recovered fragmentation | Completely recovered |
| Modafinil (p.o.) | 30 mg/kg | Significantly increased | No significant effect |
| Data adapted from Yukitake et al., SLEEP, 2018.[5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.
Narcolepsy Mouse Models
-
Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete absence of orexin peptides. They exhibit fragmented sleep-wake patterns and cataplexy-like behaviors.[3]
-
Orexin/ataxin-3 Transgenic Mice: These mice express a transgene that leads to the progressive and specific loss of orexin-producing neurons after birth, closely mimicking the neurodegenerative aspect of human narcolepsy.[3][5]
-
Orexin Receptor-Deficient (OXRDKO) Mice: These mice lack both orexin 1 and orexin 2 receptors and serve as a negative control to confirm the on-target effects of orexin receptor agonists.[3]
Electroencephalography (EEG) and Electromyography (EMG) Recording
To assess sleep-wake states and cataplexy, mice were surgically implanted with electrodes for continuous EEG and EMG monitoring. The recordings were scored to identify periods of wakefulness, non-REM sleep, REM sleep, and cataplexy-like episodes (defined as abrupt transitions from wakefulness into a state with low muscle tone and theta-dominant EEG).[3]
Drug Administration
-
This compound: Administered via intraperitoneal (i.p.) injection at the onset of the dark (active) period for cataplexy studies and during the light (inactive) period for wakefulness studies.[3]
-
Modafinil: Administered via intraperitoneal (i.p.) or oral (p.o.) routes.[5][6][7]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and modafinil are central to their differential effects.
Caption: Signaling pathways of this compound and Modafinil.
The following diagram illustrates the typical experimental workflow for evaluating these compounds in narcolepsy models.
Caption: Experimental workflow for preclinical narcolepsy studies.
Conclusion
The preclinical evidence strongly suggests that this compound and other selective OX2R agonists represent a superior, mechanism-based therapeutic strategy for narcolepsy compared to modafinil. By directly targeting the underlying orexin deficiency, this compound not only promotes wakefulness but also effectively combats cataplexy, a symptom that modafinil fails to address in orexin-deficient models. While modafinil remains a valuable tool for symptomatic relief of excessive daytime sleepiness, the targeted approach of OX2R agonism holds the promise of a more comprehensive and effective treatment for the full spectrum of narcolepsy symptoms. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for patients.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Modafinil more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Ynt-185's Mechanism of Action: A Comparative Guide Using Orexin Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with alternative compounds and methodologies. It focuses on the use of orexin receptor knockout mice as a crucial tool for validating the mechanism of action of this compound and similar therapeutics targeting the orexin system for the treatment of sleep disorders like narcolepsy.
Introduction to this compound and the Orexin System
This compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R)[1][2][3][4]. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and sleep.[5][6] A deficiency in orexin signaling is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone)[5][7][8]. This compound is designed to mimic the action of orexin by directly activating OX2R, thereby promoting wakefulness and reducing narcoleptic symptoms.[9][10]
The validation of this compound's mechanism of action relies heavily on the use of genetically modified mouse models, specifically orexin receptor knockout mice. These mice lack one or both orexin receptors, providing a definitive model to test whether the effects of this compound are indeed mediated by its intended target.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in preclinical studies, comparing its effects in wild-type mice and orexin receptor knockout mice.
Table 1: In Vitro Receptor Activity of this compound
| Receptor | EC50 (nM) | Selectivity | Reference |
| Human OX2R | 28 | ~100-fold vs OX1R | [2][11] |
| Human OX1R | 2,750 | - | [2][11] |
Table 2: In Vivo Effects of this compound on Wakefulness
| Animal Model | Compound/Dose | Route of Administration | Change in Wakefulness | Reference |
| Wild-Type Mice | This compound (300 nmol) | i.c.v. | Significantly increased wake time for 3 hours | [1][12] |
| Orexin Receptor Double Knockout (OXRDKO) Mice | This compound (300 nmol) | i.c.v. | No effect on wake time | [1][12] |
| Wild-Type Mice | This compound (20-40 mg/kg) | i.p. | Significantly increased wakefulness | [1] |
Table 3: In Vivo Effects of this compound on Cataplexy-like Episodes
| Animal Model | Compound/Dose | Effect on Cataplexy | Reference |
| Orexin Knockout (OXKO) Mice | This compound (40 and 60 mg/kg, i.p.) | Significantly decreased the number of SOREMs and increased latency to the first SOREM | [2][12] |
| Orexin Receptor Double Knockout (OXRDKO) Mice | This compound (40 and 60 mg/kg, i.p.) | No effect on SOREMs | [2][12] |
| Orexin/Ataxin-3 Mice (Orexin Neuron-ablated) | This compound (40 mg/kg, i.p.) | Significantly decreased the frequency of chocolate-induced SOREMs | [2] |
Table 4: Comparison with Other Orexin Receptor Agonists
| Compound | Target | Animal Model | Key Findings | Reference |
| Danavorexton (TAK-925) | OX2R Agonist | Wild-type and OX2R KO mice | Wake-promoting in wild-type but not in OX2R KO mice. | [13] |
| ARN-776 | OX2R Agonist | Orexin/tTA; TetO-DTA mice | Acutely increases wakefulness and reduces cataplexy. | [13] |
| Orexin-A | OX1R and OX2R Agonist | Orexin neuron-ablated and peptide-deficient mice | Increases wakefulness and suppresses cataplexy. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Orexin Receptor Knockout Mouse Genotyping
Objective: To confirm the genotype of the mice used in the study (wild-type, single knockout, or double knockout for orexin receptors).
Protocol:
-
Tissue Collection: Obtain a small tail biopsy from each mouse.
-
DNA Extraction: Extract genomic DNA from the tail biopsies using a standard DNA extraction kit.
-
Polymerase Chain Reaction (PCR):
-
For OX1R genotyping, use a set of three primers: a common primer, a knockout-specific primer, and a wild-type-specific primer.[15]
-
For OX2R genotyping, a similar three-primer approach is used with primers specific to the OX2R gene.[15]
-
PCR is typically performed for 35 cycles with the following conditions: denaturation at 94°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute, followed by a final extension at 72°C for 10 minutes.[15]
-
-
Gel Electrophoresis:
-
Separate the PCR products on a 2% agarose (B213101) gel.[15]
-
Visualize the DNA bands using ethidium (B1194527) bromide staining.[15]
-
The size of the PCR product will indicate the genotype of the mouse (e.g., ~320 bp for wild-type OX1R allele and ~500 bp for the knockout allele).[15]
-
This compound Administration
Objective: To administer this compound to mice via intraperitoneal or intracerebroventricular routes.
Formulation:
-
For in vivo studies, the water-soluble form of this compound, this compound·2HCl, is used.[11] It can be dissolved in sterile saline.
Intraperitoneal (i.p.) Injection Protocol:
-
Restrain the mouse securely.
-
Tilt the mouse so that the head is facing downwards.
-
Insert a 26-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.[1][16]
-
Aspirate to ensure no blood or other fluid is drawn, indicating correct placement in the peritoneal cavity.[16]
-
Inject the desired volume of this compound solution (maximum volume of 10 µl/g of body weight).[16]
-
Withdraw the needle and return the mouse to its cage, observing for any adverse reactions.[16]
Intracerebroventricular (i.c.v.) Injection Protocol:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the lateral ventricle at specific stereotaxic coordinates (e.g., 0.6 mm posterior to bregma, 1.15 mm lateral to the midline).[6]
-
Slowly lower a Hamilton syringe with a 33-gauge needle into the ventricle (approximately 1.6 mm from the pial surface).[6]
-
Infuse the this compound solution at a slow rate (e.g., 300 nL/min).[6]
-
Leave the needle in place for a few minutes post-injection to prevent backflow before slowly withdrawing it.
-
Suture the scalp incision and allow the mouse to recover.
EEG/EMG Recording and Analysis
Objective: To monitor the sleep/wake states of the mice following this compound administration.
Protocol:
-
Electrode Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[12]
-
Insert multistranded stainless steel wire electrodes into the neck muscles for EMG recording.[4]
-
Secure the electrode assembly to the skull with dental acrylic.
-
-
Recording:
-
Data Analysis:
-
Score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.[9]
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG and reduced EMG activity.
-
REM Sleep: Low-amplitude, mixed-frequency (theta) EEG and muscle atonia (very low EMG activity).[4]
-
-
Cataplexy Assessment
Objective: To quantify cataplexy-like behaviors in narcoleptic mouse models.
Protocol:
-
Definition of Cataplexy: An abrupt episode of nuchal atonia lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by theta-dominant EEG activity and immobility on video.[17]
-
Spontaneous Cataplexy:
-
Record EEG/EMG and video of the mice, typically during the active (dark) phase.
-
Manually or automatically score the recordings for cataplexy-like episodes based on the consensus criteria.
-
-
Chocolate-Induced Cataplexy:
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Orexin signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical framework for validating this compound's mechanism.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 6. Rodent intracerebroventricular AAV injections [protocols.io]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. A consensus definition of cataplexy in mouse models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Positive memory increases cataplexy-like behaviors in narcolepsy mice as revealed using conditioned place preference test - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Comparative Selectivity Analysis Against Orexin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of YNT-185, a novel orexin (B13118510) receptor agonist, against other known orexin receptor modulators. The data presented herein is intended to provide researchers with the necessary information to evaluate this compound for their specific research applications.
Orexin Receptor Binding Profile
This compound is a potent and selective agonist for the orexin type-2 receptor (OX2R).[1] Its selectivity for OX2R over orexin type-1 receptor (OX1R) is a key characteristic that differentiates it from other orexin receptor modulators. The following table summarizes the binding affinities and functional activities of this compound in comparison to other relevant compounds.
| Compound | Target Receptor | Agonist/Antagonist | EC50 / Ki [nM] | Selectivity (OX1R/OX2R) |
| This compound | OX1R | Agonist | 2750[1] | ~100-fold for OX2R |
| OX2R | Agonist | 28[1] | ||
| TAK-925 | OX1R | Agonist | >27,500 | >5000-fold for OX2R[2] |
| OX2R | Agonist | 5.5[2] | ||
| Suvorexant | OX1R | Antagonist | 0.55 (Ki)[3] | Dual Antagonist |
| OX2R | Antagonist | 0.35 (Ki)[3] |
Broad Receptor Selectivity Profile
A comprehensive understanding of a compound's selectivity is crucial for predicting its potential off-target effects. While a broad screening panel for this compound against a wide range of receptors is not publicly available, information on its comparators highlights the importance of such profiling.
-
TAK-925 : This highly selective OX2R agonist has been profiled against a panel of 106 off-target enzymes and receptors and demonstrated good selectivity.[4][5]
The lack of a publicly available, broad selectivity panel for this compound is a current limitation for a comprehensive off-target risk assessment.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the functional activity of orexin receptor modulators.
Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists and antagonists, such as those targeting orexin receptors.
Objective: To measure the ability of a compound to stimulate or inhibit the release of intracellular calcium mediated by the activation of orexin receptors.
Materials:
-
HEK293 cells stably expressing either human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, TAK-925, etc.) and control compounds (e.g., orexin-A).
-
Antagonists for inhibition studies (e.g., suvorexant).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture: HEK293 cells expressing either OX1R or OX2R are cultured to confluency in appropriate cell culture flasks.
-
Cell Plating: Cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: Serial dilutions of the test and control compounds are prepared in the assay buffer.
-
Assay:
-
The dye-loading solution is removed, and the cells are washed with the assay buffer.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the compounds.
-
The test compounds are added to the wells, and the fluorescence is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The ΔF is then normalized to the maximum response induced by a saturating concentration of a reference agonist (e.g., orexin-A).
-
For agonists, dose-response curves are generated by plotting the normalized response against the compound concentration. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a non-linear regression model.
-
For antagonists, cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is then determined.
-
Visualizing Key Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Orexin 2 Receptor (OX2R) Gq Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Selectivity of Orexin Receptor Modulators.
References
Ynt-185: An In Vitro and In Vivo Correlation of a Selective Orexin 2 Receptor Agonist and its Comparison with Novel Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of the orexin (B13118510) system and its crucial role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Ynt-185, a potent and selective orexin 2 receptor (OX2R) agonist, has emerged as a significant tool compound for exploring the therapeutic potential of OX2R activation. This guide provides a comprehensive comparison of this compound's in vitro and in vivo effects, alongside a comparative analysis with other selective OX2R agonists, TAK-925 and ARN-776. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
In Vitro Profile: Receptor Selectivity and Potency
The initial characterization of any novel compound lies in its in vitro activity. For orexin receptor agonists, the key parameters are their potency (EC50) and selectivity for the two orexin receptor subtypes, OX1R and OX2R. This compound demonstrates significant selectivity for OX2R over OX1R.[1] This selectivity is a desirable characteristic, as activation of OX2R is thought to be the primary driver of the wake-promoting and anti-cataplectic effects of the orexin system.
| Compound | OX1R EC50 (µM) | OX2R EC50 (µM) | Selectivity (OX1R/OX2R) |
| This compound | 2.75[1] | 0.028[1] | ~98-fold |
| TAK-925 | >10 | 0.0055 | >1800-fold |
| ARN-776 | - | - | - |
In Vivo Efficacy: Amelioration of Narcolepsy Symptoms in Preclinical Models
The true therapeutic potential of a compound is realized in its in vivo efficacy. This compound and its counterparts have been extensively studied in mouse models of narcolepsy, which exhibit key symptoms of the human disease, including excessive daytime sleepiness and cataplexy (sudden loss of muscle tone).
Peripherally administered this compound has been shown to cross the blood-brain barrier and effectively promote wakefulness and reduce cataplexy-like episodes in these models.[2][3][4] Similarly, TAK-925 and ARN-776 have demonstrated robust wake-promoting and anti-cataplectic effects.[5]
| Compound | Animal Model | Administration Route | Dosage | Key In Vivo Effects |
| This compound | Orexin knockout mice | Intraperitoneal (i.p.) | 20-40 mg/kg[1] | Increased wakefulness, suppressed cataplexy-like episodes (SOREMs).[4][6] |
| TAK-925 | Narcoleptic mice | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness, reduced cataplexy. |
| ARN-776 | Narcoleptic mice | Intraperitoneal (i.p.) | 1-10 mg/kg | Increased wakefulness, reduced cataplexy. |
Pharmacokinetic Profile: Blood-Brain Barrier Penetration
A critical factor for any centrally acting drug is its ability to penetrate the blood-brain barrier (BBB). While detailed pharmacokinetic parameters for this compound are not as publicly available as for some newer compounds, studies have confirmed its ability to cross the BBB and exert its effects on the central nervous system following peripheral administration.[2][3][4] In contrast, more quantitative data is available for TAK-925 and ARN-776.
| Compound | Blood-Brain Barrier Penetration | Brain-to-Blood Ratio |
| This compound | Yes[2][3][4] | Not explicitly reported |
| TAK-925 | Yes | 0.07[5] |
| ARN-776 | Yes | 0.04[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the process of drug evaluation, the following diagrams are provided.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
Caption: General experimental workflow for evaluating OX2R agonists.
Experimental Protocols
In Vitro Ca2+ Mobilization Assay
This assay is used to determine the potency (EC50) of a compound in activating the orexin receptors.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well or 384-well black, clear-bottom plates and grow to confluence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye-loading buffer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (this compound, TAK-925, etc.) in the assay buffer.
-
Use a fluorescent plate reader equipped with an automated liquid handling system to add the compound dilutions to the wells.
-
Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the response as a function of the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Patch-Clamp Electrophysiology on Histaminergic Neurons
This technique is used to assess the direct effect of the compound on the electrical activity of neurons known to be regulated by the orexin system.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (e.g., 250-300 µm thick) containing the tuberomammillary nucleus (TMN), a region rich in histaminergic neurons that express OX2R.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
2. Recording:
-
Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify histaminergic neurons in the TMN based on their location and electrophysiological properties.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron (gigaseal).
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Drug Application and Data Acquisition:
-
Record the baseline membrane potential and firing rate of the neuron in current-clamp mode.
-
Apply the test compound (e.g., this compound) to the slice by adding it to the perfusion aCSF.
-
Record the changes in membrane potential and firing frequency in response to the compound.
-
Data is acquired using a patch-clamp amplifier and specialized software.
In Vivo EEG/EMG Recording and Sleep/Wake Analysis
This is the gold-standard method for assessing the effects of a compound on sleep and wakefulness in preclinical models.
1. Surgical Implantation of Electrodes:
-
Anesthetize the mouse with a suitable anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant electroencephalogram (EEG) electrodes (small screws) onto the skull over the cortex and electromyogram (EMG) electrodes (wires) into the nuchal muscles.
-
Secure the electrodes and a head-mounted pedestal with dental cement.
-
Allow the animal to recover from surgery for at least one week.
2. Acclimation and Recording:
-
Acclimate the mouse to the recording chamber and tethered recording cable.
-
Connect the head-mounted pedestal to the recording system.
-
Record baseline EEG and EMG signals for at least 24 hours to establish a normal sleep-wake pattern.
3. Drug Administration and Post-Dosing Recording:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., i.p. or s.c.) at a specific time of day (e.g., the beginning of the light/inactive phase).
-
Continue to record EEG and EMG signals for a defined period (e.g., 24 hours) post-administration.
4. Data Analysis:
-
The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
-
Analyze the data to determine the effects of the compound on various sleep-wake parameters, including total time spent in each state, bout duration, and state transitions.
-
For narcolepsy models, specifically quantify the number and latency of cataplexy-like episodes (SOREMs).
Conclusion
This compound has been a pivotal tool in demonstrating the therapeutic potential of selective OX2R agonism for narcolepsy. Its ability to promote wakefulness and suppress cataplexy in preclinical models provides a strong proof-of-concept. The development of newer compounds like TAK-925 and ARN-776, with potentially improved pharmacokinetic and selectivity profiles, represents the continued effort to translate this concept into a viable clinical therapy. This guide provides a comparative overview of the available data to aid researchers in selecting the most appropriate tool compound for their specific research questions and to inform the ongoing development of novel treatments for disorders of hypersomnolence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ynt-185: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Narcolepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, with other therapeutic alternatives for narcolepsy. The data presented is derived from preclinical studies in established mouse models of the disorder, offering insights into its potential as a mechanistic-based therapy.
Executive Summary
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, primarily caused by the loss of orexin-producing neurons.[1][2] this compound, as a nonpeptide OX2R agonist, represents a novel therapeutic approach aimed at restoring orexin signaling.[1][3][4] Preclinical evidence demonstrates that this compound effectively suppresses cataplexy-like episodes and promotes wakefulness in murine models of narcolepsy.[1][2] This guide will delve into the quantitative data from these studies, compare the performance of this compound with other narcolepsy treatments, and provide detailed experimental methodologies to aid in the design and interpretation of future research.
Comparative Efficacy of this compound and Other Narcolepsy Therapeutics
The following tables summarize the therapeutic effects of this compound in comparison to standard narcolepsy treatments. It is important to note that the data for this compound is derived from specific studies, and direct head-to-head comparisons with other compounds in the same experimental setting are limited. The efficacy of other drugs is based on findings from separate preclinical studies, and experimental conditions may vary.
Table 1: Effect on Cataplexy (Sleep-Onset REM Periods - SOREMs) in Orexin Knockout (OXKO) Mice
| Treatment | Dosage (i.p.) | Reduction in SOREMs (first 3 hours post-administration) | Latency to first SOREM | Reference |
| This compound | 40 mg/kg | Significant decrease | Significantly increased | [1] |
| This compound | 60 mg/kg | Significant decrease | Significantly increased | [1] |
| Modafinil | N/A | Does not suppress cataplexy | N/A | N/A |
| Sodium Oxybate | N/A | Alleviates cataplexy | N/A | N/A |
Table 2: Effect on Wakefulness
| Treatment | Dosage (i.p.) | Animal Model | Effect on Wakefulness | Rebound Sleep | Reference |
| This compound | 40 mg/kg | Wild-type mice | Significantly increased | No immediate rebound sleep | [1] |
| This compound | 40 mg/kg | OXKO mice | Did not significantly ameliorate sleep/wake fragmentation | No immediate rebound sleep | [1] |
| Modafinil | N/A | Orexin-null mice | More effectively increases wakefulness than in wild-type | N/A | N/A |
| Sodium Oxybate | N/A | Murine narcolepsy models | Alleviates excessive daytime sleepiness | N/A | N/A |
Experimental Protocols
Animal Models
-
Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete lack of orexin peptides. They exhibit a phenotype that closely mimics human narcolepsy with cataplexy.
-
Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are progressively lost after birth due to the targeted expression of the toxic Ataxin-3 protein. This model reflects the neurodegenerative aspect of human narcolepsy.[1]
Drug Administration
-
This compound: Administered via intraperitoneal (i.p.) injection at doses of 40 and 60 mg/kg.[1] For some experiments, intracerebroventricular (i.c.v.) administration was also used.[1]
EEG/EMG Recording and Analysis
-
Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.[5][6]
-
Recording: After a recovery period, mice are connected to a recording system, and EEG/EMG signals are continuously recorded.[5]
-
Sleep Stage Scoring: The recorded data is scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.[5]
Assessment of Cataplexy (SOREMs)
-
Definition: In mice, cataplexy is identified as Sleep-Onset REM periods (SOREMs), which are direct transitions from wakefulness to REM sleep.[1]
-
Induction: To increase the frequency of cataplectic events for drug screening, a "chocolate test" is often used, where the presentation of a palatable food can trigger SOREMs in narcoleptic mice.[1]
-
Quantification: The number of SOREMs and the latency to the first SOREM after drug administration are quantified.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: this compound acts as an agonist at the OX2R, initiating downstream signaling.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effects in narcoleptic mice.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for narcolepsy by directly targeting the underlying orexin system deficiency.[1][2] Its ability to suppress cataplexy-like events and promote wakefulness in preclinical models provides a strong rationale for further development.[1] While direct comparative data with other treatments is still emerging, the distinct mechanism of action of this compound as an OX2R agonist positions it as a potentially transformative therapy for individuals with narcolepsy. Future studies involving direct, side-by-side comparisons with existing medications will be crucial for fully elucidating its therapeutic potential and place in the clinical landscape.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Ynt-185: A Novel Orexin Receptor Agonist Compared to First-Generation Narcolepsy Treatments
A new frontier in narcolepsy treatment is emerging with the development of orexin (B13118510) receptor agonists, a class of drugs that aims to address the underlying neurochemical deficit in this sleep disorder. Ynt-185, a selective orexin type-2 receptor (OX2R) agonist, represents a significant departure from first-generation narcolepsy therapies. This guide provides a detailed comparison of this compound's preclinical profile with the established clinical data of traditional treatments, offering insights for researchers and drug development professionals.
Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and other symptoms resulting from the loss of orexin-producing neurons in the hypothalamus.[1][2] First-generation treatments have primarily focused on symptom management through various mechanisms. In contrast, this compound is designed to mimic the action of the missing orexin neuropeptides, offering a potential disease-modifying approach.[2][3]
Mechanism of Action: A Shift from Symptom Management to Orexin System Restoration
First-generation narcolepsy treatments modulate various neurotransmitter systems to promote wakefulness and reduce cataplexy. This compound, however, directly targets the orexin system, which is deficient in most narcolepsy patients.
This compound: As a selective OX2R agonist, this compound binds to and activates the orexin type-2 receptor.[1] This receptor is crucial for promoting and maintaining wakefulness. By activating this pathway, this compound aims to compensate for the lack of endogenous orexin, thereby addressing the root cause of narcolepsy symptoms.[2][3]
First-Generation Treatments: These therapies have more diverse and less targeted mechanisms of action:
-
Modafinil (B37608) and Armodafinil: While the precise mechanism is not fully understood, these wake-promoting agents are known to act as weak dopamine (B1211576) reuptake inhibitors. Their effects are also thought to involve the modulation of other neurotransmitter systems, including norepinephrine, serotonin, GABA, and glutamate.
-
Sodium Oxybate: This central nervous system depressant is a GABA-B receptor agonist. Its therapeutic effects on cataplexy and EDS are thought to be mediated by consolidating and improving the quality of nocturnal sleep.
-
Methylphenidate: A traditional stimulant, methylphenidate blocks the reuptake of dopamine and norepinephrine, increasing their levels in the synaptic cleft and enhancing wakefulness.
Comparative Efficacy and Safety Data
Direct comparative clinical trial data between this compound and first-generation treatments is not available as this compound has not yet progressed to extensive human trials. The following tables summarize the available preclinical data for this compound and clinical trial data for established narcolepsy medications. It is crucial to note that preclinical results in animal models may not directly translate to human efficacy and safety.
Preclinical Efficacy of this compound in Narcoleptic Mouse Models
| Endpoint | This compound Treatment | Outcome |
| Wakefulness | Intraperitoneal (i.p.) administration | Significantly increased wakefulness.[4][5] |
| Cataplexy | i.p. administration (40 and 60 mg/kg) | Significantly suppressed cataplexy-like episodes.[4][5] |
| Rebound Sleep | Administration during the active phase | No immediate rebound sleep was observed.[4][5] |
| Desensitization | Repeated administration | No desensitization was observed in the suppression of cataplexy.[4][5] |
Clinical Efficacy of First-Generation Narcolepsy Treatments
| Treatment | Key Efficacy Endpoint | Result |
| Modafinil | Change in Maintenance of Wakefulness Test (MWT) sleep latency | Significant increase compared to placebo.[6][7] |
| Change in Epworth Sleepiness Scale (ESS) score | Significant reduction compared to placebo.[6][7] | |
| Sodium Oxybate | Reduction in weekly cataplexy attacks | Significant dose-dependent reduction compared to placebo.[8] |
| Change in MWT sleep latency | Significant increase compared to placebo.[8][9] | |
| Methylphenidate | Improvement in excessive daytime sleepiness | Effective in improving wakefulness.[10][11] |
| Effect on cataplexy | Generally considered to have minimal effect on cataplexy.[12] |
Safety and Tolerability Profile
| Treatment | Common Adverse Events |
| This compound | Data from human trials is not available. Another OX2R agonist, TAK-994, was associated with hepatotoxicity in a phase 2 trial.[13] |
| Modafinil | Headache, nausea, nervousness, anxiety, and insomnia. |
| Sodium Oxybate | Nausea, dizziness, headache, vomiting, and somnolence. |
| Methylphenidate | Insomnia, nervousness, headache, and increased heart rate. |
Experimental Protocols
Key Experiments for this compound in Mouse Models of Narcolepsy
The preclinical efficacy of this compound was primarily evaluated in orexin knockout and orexin neuron-ablated mouse models, which exhibit narcolepsy-like symptoms.[4][5]
1. Assessment of Wakefulness:
-
Animals: Wild-type and narcoleptic model mice.
-
Methodology: Mice were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Procedure: this compound or a vehicle was administered intraperitoneally. EEG/EMG recordings were then continuously monitored to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Endpoint: The primary endpoint was the change in the total time spent in wakefulness following drug administration compared to the vehicle control.
2. Assessment of Cataplexy:
-
Animals: Narcoleptic model mice.
-
Methodology: Cataplexy-like episodes were identified by brief, sudden episodes of muscle atonia during wakefulness, as observed in the EMG recordings.
-
Procedure: this compound or a vehicle was administered, and the frequency and duration of cataplexy-like episodes were quantified from the EEG/EMG recordings.
-
Endpoint: The primary endpoint was the reduction in the number and duration of cataplexy-like episodes compared to the vehicle control.
Conclusion and Future Directions
This compound represents a promising, mechanistically novel approach to narcolepsy treatment by directly targeting the deficient orexin system. Preclinical data in mouse models demonstrate its potential to improve both wakefulness and cataplexy. However, the lack of human clinical trial data makes a direct comparison with first-generation treatments preliminary. The development of another orexin agonist was halted due to safety concerns, highlighting the challenges in translating this approach to the clinic.[13]
For researchers and drug development professionals, this compound and other orexin agonists signify a paradigm shift in narcolepsy therapeutics. Future research should focus on advancing orexin agonists with favorable safety profiles into clinical trials to definitively assess their efficacy and safety in comparison to existing treatments. Such studies will be critical in determining whether this targeted approach can offer superior outcomes for individuals living with narcolepsy.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Randomized, double-blind, placebo-controlled crossover trial of modafinil in the treatment of excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. jcsm.aasm.org [jcsm.aasm.org]
- 9. Improvement in sleep latency with extended-release once-nightly sodium oxybate for the treatment of adults with narcolepsy: Analysis from the phase 3 REST-ON clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Successful treatment of post-traumatic narcolepsy with methylphenidate: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
The Potency of Ynt-185 in the Landscape of Orexin Mimetics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ynt-185 and other key orexin (B13118510) mimetics. It delves into their relative potencies, supported by experimental data, and outlines the methodologies used in these critical assessments.
The orexin system, a key regulator of sleep-wake cycles, has become a significant target for therapeutic intervention in sleep disorders. Orexin mimetics, particularly agonists, hold promise for treating conditions like narcolepsy, which is characterized by the loss of orexin-producing neurons.[1][2][3][4] this compound, a potent and selective orexin 2 receptor (OX2R) agonist, has emerged as a crucial tool in this field.[5][6][7] This guide will compare this compound with other notable orexin agonists, providing a clear overview of their performance based on available preclinical data.
Comparative Potency of Orexin Agonists
The potency of orexin agonists is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value signifies a higher potency.
The following table summarizes the in vitro potency of this compound and other selected orexin mimetics at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
| Compound | Target Receptor(s) | EC50 (nM) at human OX1R | EC50 (nM) at human OX2R | Selectivity (Fold, OX1R/OX2R) |
| This compound | OX2R Agonist | 2750[7] | 28[7] | ~100-fold for OX2R[7] |
| TAK-925 (Danavorexton) | OX2R Agonist | - | - | - |
| ARN-776 | Orexin Agonist | - | - | - |
| BP1.15205 | OX2R Agonist | - | 0.015[8] | >600-fold for OX2R[8] |
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs).[10] Upon activation by an agonist like this compound, they primarily couple to the Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in neuronal excitation.
Experimental Protocols
The determination of agonist potency is typically performed using in vitro functional assays. A common method is the calcium mobilization assay, which measures the increase in intracellular calcium following receptor activation.
Calcium Mobilization Assay Workflow
This assay is fundamental for quantifying the potency of orexin receptor agonists.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, which do not endogenously express orexin receptors, are stably transfected with the human OX1R or OX2R gene. These cells are then cultured in appropriate media until they reach a suitable confluency for the assay.
-
Dye Loading: The cultured cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This dye can cross the cell membrane and is subsequently cleaved by intracellular esterases, trapping it inside the cell.
-
Washing: After incubation, the cells are washed with a buffer solution to remove any dye that has not entered the cells.
-
Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometric imaging plate reader or a similar instrument.
-
Compound Addition: The orexin agonist being tested is prepared in a series of dilutions. These different concentrations are then added to the wells containing the cells.
-
Fluorescence Measurement: The plate is immediately read in the fluorometer to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each agonist concentration is recorded. These data points are then plotted on a graph with the agonist concentration on the x-axis (log scale) and the response on the y-axis.
-
EC50 Calculation: A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The EC50 value, representing the concentration at which 50% of the maximal response is observed, is then determined from this curve.
In Vivo Efficacy
While in vitro potency is a crucial indicator, in vivo studies are essential to confirm the therapeutic potential of an orexin mimetic. This compound has demonstrated efficacy in animal models of narcolepsy. Intraperitoneal administration of this compound has been shown to suppress cataplexy-like episodes in orexin knockout mice and promote wakefulness in wild-type mice.[4][7][11] Similarly, TAK-925 and ARN-776 have been shown to induce continuous wakefulness and eliminate cataplexy in narcoleptic mouse models.[9] These in vivo results underscore the potential of potent and selective OX2R agonists as a therapeutic strategy for narcolepsy.
Conclusion
This compound stands as a potent and selective OX2R agonist, demonstrating significant promise in preclinical models. Its high selectivity for OX2R over OX1R is a noteworthy characteristic. The landscape of orexin mimetics is continually evolving, with newer compounds like BP1.15205 showing even greater potency in vitro.[8] The continued development and comparative assessment of these compounds, utilizing robust experimental protocols as outlined in this guide, will be instrumental in advancing novel therapies for sleep disorders. Future research, including head-to-head in vivo comparison studies and detailed pharmacokinetic and pharmacodynamic profiling, will be critical in determining the clinical viability of these promising orexin mimetics.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Orexin (Hypocretin) Receptor Agonists and Antagonists for Treatment of Sleep Disorders | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. sleepreviewmag.com [sleepreviewmag.com]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 11. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Ynt-185: A Comparative Analysis Against Industry Standards for Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, against current industry-standard treatments for narcolepsy and other emerging orexin agonists. The information is intended to provide an objective overview supported by available preclinical and clinical data to inform research and development efforts in the field of sleep disorder therapeutics.
Executive Summary
Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy, primarily caused by a deficiency of orexin-producing neurons. This compound, a novel nonpeptide, selective OX2R agonist, aims to address the root cause of narcolepsy by mimicking the effects of the missing orexin neuropeptides. This guide benchmarks this compound against established treatments such as modafinil (B37608) and sodium oxybate, which have different mechanisms of action, and against other investigational orexin agonists like TAK-925 and TAK-861. While direct head-to-head preclinical studies comparing this compound with these agents are not publicly available, this guide synthesizes existing data to provide a comparative perspective.
Data Presentation: Quantitative Comparison of this compound and Competitors
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Target(s) | Mechanism of Action | EC50 (OX2R) | EC50 (OX1R) | Selectivity (OX2R vs. OX1R) |
| This compound | OX2R | Selective Agonist | 28 nM[1] | 2,750 nM[1] | ~100-fold[1] |
| TAK-925 (Danavorexton) | OX2R | Selective Agonist | 5.5 nM | >30,000 nM | >5,000-fold |
| TAK-861 | OX2R | Selective Agonist | 2.5 nM[2] | >7,500 nM | ~3,000-fold[2] |
| Modafinil | DAT, NET, and others | Atypical Stimulant | N/A | N/A | N/A |
| Sodium Oxybate | GABAB and GHB receptors | CNS Depressant | N/A | N/A | N/A |
| Suvorexant | OX1R and OX2R | Dual Antagonist | N/A (IC50: 0.55 nM for OX1R, 0.35 nM for OX2R) | N/A | N/A |
Table 2: Preclinical In Vivo Efficacy in Narcolepsy Mouse Models
| Compound | Animal Model | Key Findings |
| This compound | Orexin knockout (OXKO) mice | - Significantly decreased the number of cataplexy-like episodes (SOREMs) at 40 and 60 mg/kg (i.p.)[1][3].- Increased latency to the first SOREM[1][3].- Promotes wakefulness in wild-type mice[3]. |
| TAK-925 (Danavorexton) | Orexin/ataxin-3 mice | - Reduced sleep/wakefulness fragmentation and cataplexy-like episodes[4]. |
| TAK-861 | Orexin neuron-ablated mice | - Significantly increased wakefulness time and improved wakefulness fragmentation.- Significantly suppressed cataplexy-like episodes[5]. |
| Modafinil | Orexin-null mice | - Effectively increases wakefulness time[6].- Does not suppress cataplexy[7]. |
| Sodium Oxybate | Orexin/ataxin-3 and DTA mice | - Reduces cataplexy[8]. |
Table 3: Clinical Efficacy in Narcolepsy Type 1 (NT1) Patients
| Compound | Phase of Development | Key Clinical Endpoints |
| This compound | Preclinical | Not yet in human clinical trials. |
| TAK-925 (Danavorexton) | Phase 1 | - Dose-dependent increase in wakefulness as measured by the Maintenance of Wakefulness Test (MWT)[4]. |
| TAK-861 | Phase 3 | - Statistically significant and clinically meaningful improvements in MWT, Epworth Sleepiness Scale (ESS), and Weekly Cataplexy Rate (WCR) compared to placebo in a Phase 2b trial[5]. |
| Modafinil | Marketed | - Significantly increases daytime sleep latency and reduces excessive daytime sleepiness[9]. |
| Sodium Oxybate | Marketed | - Effective in treating cataplexy and excessive daytime sleepiness[10][11]. |
Signaling Pathways and Experimental Workflows
Orexin Signaling Pathway and this compound's Mechanism of Action
The orexin system plays a crucial role in regulating wakefulness. Orexin-A and Orexin-B are neuropeptides produced by neurons in the lateral hypothalamus that bind to two G protein-coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). In narcolepsy type 1, there is a significant loss of these orexin-producing neurons. This compound acts as a selective agonist at the OX2R, thereby compensating for the lack of endogenous orexin and promoting wakefulness.
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation of Narcolepsy Treatments
The preclinical assessment of potential narcolepsy therapeutics typically involves in vivo studies using animal models that replicate key symptoms of the disorder, such as orexin knockout mice. The workflow generally includes surgical implantation of EEG/EMG electrodes, baseline sleep-wake recording, drug administration, and subsequent recording to analyze changes in sleep architecture and cataplexy-like events.
Caption: General experimental workflow for preclinical evaluation in narcolepsy mouse models.
Detailed Experimental Protocols
Key Experiment: In Vivo Efficacy Assessment in Orexin Knockout (OXKO) Mice
The following is a generalized protocol based on methodologies reported in the literature for assessing the in vivo efficacy of compounds like this compound.
-
Animals: Adult male orexin knockout (OXKO) mice and wild-type littermates are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Mice are anesthetized, and electrodes for electroencephalogram (EEG) and electromyogram (EMG) are implanted. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed a recovery period of at least one week.
-
EEG/EMG Recording and Analysis: Following recovery, mice are connected to a recording system, and baseline sleep/wake patterns are recorded for at least 24 hours. EEG and EMG signals are amplified, filtered, and digitized. Sleep stages (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG and EMG characteristics. Cataplexy-like episodes, or sleep-onset REM periods (SOREMs), are identified as direct transitions from wakefulness to REM sleep.
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at a specified time (e.g., at the beginning of the dark/active phase).
-
Data Analysis: Sleep/wake parameters and the number and latency of SOREMs are quantified and compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Comparison of Mechanisms
The therapeutic approaches for narcolepsy vary significantly in their mechanisms of action, which is a critical consideration for drug development professionals.
Caption: Comparison of therapeutic mechanisms for narcolepsy.
Conclusion
This compound demonstrates promise as a selective OX2R agonist with the potential to address the underlying orexin deficiency in narcolepsy. Preclinical data in mouse models indicate its efficacy in reducing cataplexy-like events and promoting wakefulness.[1][3] In comparison to industry standards like modafinil and sodium oxybate, this compound offers a more targeted, mechanism-based therapeutic approach. However, it is important to note that this compound is in the preclinical stage of development, whereas other orexin agonists such as TAK-861 are advancing through clinical trials and have shown significant efficacy in human patients.[5] Further head-to-head comparative studies will be crucial to fully elucidate the performance of this compound relative to these other therapeutic options. The data and visualizations presented in this guide are intended to provide a foundational understanding for researchers and professionals in the field to inform future research directions and drug development strategies.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of modafinil and pitolisant in narcolepsy: a non-inferiority metaanalytical approach - Drugs in Context [drugsincontext.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] EFNS guidelines on management of narcolepsy | Semantic Scholar [semanticscholar.org]
- 9. Comparative efficacy of new wake-promoting agents for narcolepsy-a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in treatment for narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ynt-185
For researchers, scientists, and drug development professionals working with the potent, selective orexin (B13118510) type-2 receptor agonist Ynt-185, a comprehensive understanding of safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses- Lab coat | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid Form) | - Primary: Chemical fume hood or ventilated balance enclosure- PPE: - Double nitrile gloves - Disposable full-coverage lab coat or gown - Safety goggles - N95 respirator or higher (e.g., PAPR) | High risk of aerosolization of potent powder. Engineering controls are critical. Full respiratory and skin protection is necessary to prevent inhalation and dermal absorption. |
| Solution Preparation | - Primary: Chemical fume hood- PPE: - Nitrile gloves - Lab coat - Safety goggles or safety glasses with side shields | To protect against splashes of the compound in solution. |
| In Vitro / In Vivo Dosing | - Nitrile gloves- Lab coat- Safety glasses | To prevent skin and eye contact during experimental procedures. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles | To protect against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the key stages from receiving the compound to its use in experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Always refer to the manufacturer's instructions for specific storage conditions. The storage location should be clearly labeled as containing a potent compound.
Weighing and Solution Preparation
-
Preparation: Before handling solid this compound, ensure that a designated chemical fume hood or ventilated balance enclosure is clean and operational. Prepare all necessary equipment, including spatulas, weigh boats, and vials, within the containment area.
-
Weighing: Wear the appropriate PPE as outlined in the table above. Carefully weigh the desired amount of this compound. Handle the compound gently to minimize the generation of airborne particles.
-
Dissolving: In a chemical fume hood, add the appropriate solvent to the vial containing the weighed this compound. This compound is soluble in DMSO.[1] Close the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Dilutions: Perform all dilutions of the stock solution within a chemical fume hood.
-
Administration: When performing in vitro or in vivo experiments, handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Cleanup: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution, such as a 10% bleach solution followed by a water rinse, should be used.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
This compound Powder: Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirators, that has come into contact with this compound should be collected in a designated, labeled hazardous waste bag.
-
Contaminated Labware: Disposable labware, such as weigh boats and pipette tips, should be collected in a puncture-proof hazardous waste container.
-
-
Liquid Waste:
-
Unused Solutions: Unused stock solutions and dilutions of this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Solvents: Solvents used for cleaning and decontamination should also be collected as hazardous waste.
-
-
Waste Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all this compound hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
